Para Red-d4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-[(2,3,5,6-tetradeuterio-4-nitrophenyl)diazenyl]naphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O3/c20-15-10-5-11-3-1-2-4-14(11)16(15)18-17-12-6-8-13(9-7-12)19(21)22/h1-10,20H/i6D,7D,8D,9D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOTPFVNWMLFMFW-YKVCKAMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=C(C=C3)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N=NC2=C(C=CC3=CC=CC=C32)O)[2H])[2H])[N+](=O)[O-])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Para Red-d4: A Technical Guide to its Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Para Red-d4 is the deuterated form of Para Red (1-[(4-nitrophenyl)azo]-2-naphthol), a synthetic monoazo dye.[1] Isotope-labeled compounds like this compound are valuable tools in metabolic analysis, allowing for the precise tracking and quantification of molecular pathways.[2] This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies related to this compound.
Chemical Structure and Properties
This compound is structurally identical to Para Red, with the exception of four deuterium (B1214612) atoms replacing hydrogen atoms on the phenyl ring. This isotopic substitution results in a higher molecular weight.
Structure:
Chemical structure of Para Red
Physicochemical Properties of this compound and Para Red:
| Property | This compound | Para Red | Source(s) |
| CAS Number | 1185235-75-9 | 6410-10-2 | [3][4] |
| Molecular Formula | C₁₆H₇D₄N₃O₃ | C₁₆H₁₁N₃O₃ | [3] |
| Molecular Weight | 297.30 g/mol | 293.28 g/mol | |
| Appearance | Red solid | Red solid | |
| Melting Point | 248-250 °C | 248-252 °C, 256 °C | |
| Boiling Point | Not available | 489.5 °C at 760 mmHg | |
| Density | Not available | 1.35 g/cm³ | |
| Solubility | May be soluble in DMSO | Insoluble in water and ethanol; slightly soluble in hot toluene; soluble in hot aqueous sodium hydroxide. | |
| LogP | Not available | 5.39220 |
Experimental Protocols
Synthesis of Para Red
The synthesis of Para Red, and by extension this compound, is a classic example of an azo coupling reaction. The general procedure involves two main steps: diazotization of an aromatic amine followed by coupling with a coupling agent. For this compound, a deuterated aromatic amine would be used.
1. Diazotization of p-nitroaniline-d4:
-
p-Nitroaniline-d4 is dissolved in an acidic solution (e.g., hydrochloric acid or sulfuric acid) and cooled in an ice bath.
-
A cold aqueous solution of sodium nitrite (B80452) is added slowly to the p-nitroaniline-d4 solution.
-
The reaction mixture is kept at a low temperature (0-5 °C) to form the relatively unstable diazonium salt.
2. Azo Coupling:
-
2-naphthol (B1666908) is dissolved in a basic solution, such as aqueous sodium hydroxide, to form the sodium salt of 2-naphthol (sodium 2-naphtholate).
-
The cold diazonium salt solution is then slowly added to the 2-naphthol solution with vigorous stirring.
-
The coupling reaction occurs, resulting in the precipitation of the red azo dye, this compound.
-
The product can then be collected by filtration, washed, and dried.
Analytical Methods
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are common and effective methods for the detection and quantification of Para Red and its analogs.
High-Performance Liquid Chromatography (HPLC) Protocol for Para Red Analysis:
-
Sample Preparation: The sample containing Para Red is extracted with a suitable solvent, such as toluene. The extract is then concentrated and redissolved in a solvent compatible with the HPLC mobile phase, like methanol (B129727).
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A mixture of organic solvent (e.g., methanol or acetonitrile) and water is commonly employed.
-
Detection: A UV-Vis detector set at the maximum absorbance wavelength of Para Red (around 488 nm) is used for detection.
-
-
Quantification: A calibration curve is generated using standard solutions of Para Red at known concentrations to quantify the amount of the dye in the sample.
Visualizations
Synthesis Workflow of Para Red
Caption: General synthesis workflow for Para Red.
Biological Activity and Signaling Pathways
Para Red is known to be toxic and is not approved for use in food. Studies have investigated its interaction with serum albumins, suggesting potential for transport and distribution within biological systems. However, as of now, there is limited specific information available in the scientific literature detailing the direct interaction of Para Red or this compound with specific signaling pathways. Further research is required to elucidate its molecular mechanisms of toxicity and its potential effects on cellular signaling cascades.
References
Para Red-d4: A Technical Guide to its Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Para Red-d4 is the deuterated form of Para Red (1-[(4-nitrophenyl)azo]-2-naphthol), a synthetic monoazo dye.[1] Isotope-labeled compounds like this compound are valuable tools in metabolic analysis, allowing for the precise tracking and quantification of molecular pathways.[2] This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies related to this compound.
Chemical Structure and Properties
This compound is structurally identical to Para Red, with the exception of four deuterium atoms replacing hydrogen atoms on the phenyl ring. This isotopic substitution results in a higher molecular weight.
Structure:
Chemical structure of Para Red
Physicochemical Properties of this compound and Para Red:
| Property | This compound | Para Red | Source(s) |
| CAS Number | 1185235-75-9 | 6410-10-2 | [3][4] |
| Molecular Formula | C₁₆H₇D₄N₃O₃ | C₁₆H₁₁N₃O₃ | [3] |
| Molecular Weight | 297.30 g/mol | 293.28 g/mol | |
| Appearance | Red solid | Red solid | |
| Melting Point | 248-250 °C | 248-252 °C, 256 °C | |
| Boiling Point | Not available | 489.5 °C at 760 mmHg | |
| Density | Not available | 1.35 g/cm³ | |
| Solubility | May be soluble in DMSO | Insoluble in water and ethanol; slightly soluble in hot toluene; soluble in hot aqueous sodium hydroxide. | |
| LogP | Not available | 5.39220 |
Experimental Protocols
Synthesis of Para Red
The synthesis of Para Red, and by extension this compound, is a classic example of an azo coupling reaction. The general procedure involves two main steps: diazotization of an aromatic amine followed by coupling with a coupling agent. For this compound, a deuterated aromatic amine would be used.
1. Diazotization of p-nitroaniline-d4:
-
p-Nitroaniline-d4 is dissolved in an acidic solution (e.g., hydrochloric acid or sulfuric acid) and cooled in an ice bath.
-
A cold aqueous solution of sodium nitrite is added slowly to the p-nitroaniline-d4 solution.
-
The reaction mixture is kept at a low temperature (0-5 °C) to form the relatively unstable diazonium salt.
2. Azo Coupling:
-
2-naphthol is dissolved in a basic solution, such as aqueous sodium hydroxide, to form the sodium salt of 2-naphthol (sodium 2-naphtholate).
-
The cold diazonium salt solution is then slowly added to the 2-naphthol solution with vigorous stirring.
-
The coupling reaction occurs, resulting in the precipitation of the red azo dye, this compound.
-
The product can then be collected by filtration, washed, and dried.
Analytical Methods
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are common and effective methods for the detection and quantification of Para Red and its analogs.
High-Performance Liquid Chromatography (HPLC) Protocol for Para Red Analysis:
-
Sample Preparation: The sample containing Para Red is extracted with a suitable solvent, such as toluene. The extract is then concentrated and redissolved in a solvent compatible with the HPLC mobile phase, like methanol.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A mixture of organic solvent (e.g., methanol or acetonitrile) and water is commonly employed.
-
Detection: A UV-Vis detector set at the maximum absorbance wavelength of Para Red (around 488 nm) is used for detection.
-
-
Quantification: A calibration curve is generated using standard solutions of Para Red at known concentrations to quantify the amount of the dye in the sample.
Visualizations
Synthesis Workflow of Para Red
Caption: General synthesis workflow for Para Red.
Biological Activity and Signaling Pathways
Para Red is known to be toxic and is not approved for use in food. Studies have investigated its interaction with serum albumins, suggesting potential for transport and distribution within biological systems. However, as of now, there is limited specific information available in the scientific literature detailing the direct interaction of Para Red or this compound with specific signaling pathways. Further research is required to elucidate its molecular mechanisms of toxicity and its potential effects on cellular signaling cascades.
References
A Technical Guide to Para Red-d4: Discovery, Synthesis, and Application
Audience: Researchers, scientists, and analytical chemistry professionals.
Core Focus: This document provides a detailed overview of Para Red-d4, clarifying its identity not as a therapeutic agent, but as a deuterated stable isotope-labeled internal standard. It covers the history of the parent compound, the principles of its application in analytical chemistry, its physicochemical properties, and detailed experimental protocols for the synthesis of Para Red and its use as an internal standard.
Discovery and History
The story of this compound begins with its non-deuterated parent compound, Para Red .
-
Discovery of Para Red: Para Red, also known as Pigment Red 1, is an azo dye discovered in 1880 by von Gallois and Ullrich.[1] It is synthesized via a diazotization reaction followed by an azo coupling. Historically, it was used to dye cellulose (B213188) fabrics a brilliant red color, though its color fastness is poor.[1]
-
Emergence of this compound: this compound is a modern derivative of Para Red, distinguished by the substitution of four hydrogen atoms with deuterium (B1214612), a stable isotope of hydrogen.[2][3] Its "discovery" is not that of a novel compound in the traditional sense, but rather its synthesis and application are rooted in the advancement of analytical techniques, specifically isotope dilution mass spectrometry.[4] Compounds labeled with stable isotopes like deuterium are invaluable tools in metabolic analysis and quantitative bioanalysis, allowing for precise tracking and quantification of target molecules. This compound serves as an ideal internal standard for the quantification of Para Red in various samples.
The Role of Deuterated Internal Standards
In quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is essential for accuracy and precision. An ideal IS is a stable isotope-labeled version of the analyte, such as this compound for Para Red.
The core principle is that the deuterated standard is chemically identical to the analyte and will therefore behave identically during sample preparation (extraction, derivatization) and chromatographic separation. However, it is distinguishable by the mass spectrometer due to its higher mass. By adding a known quantity of this compound to a sample, any loss of the target analyte (Para Red) during sample processing will be matched by a proportional loss of the internal standard. The final quantification is based on the ratio of the analyte's signal to the internal standard's signal, which corrects for experimental variability and improves the robustness of the assay.
Physicochemical Properties
The key physicochemical data for this compound and its parent compound are summarized below for comparison.
| Property | This compound | Para Red | Reference(s) |
| IUPAC Name | 1-[(E)-(4-Nitrophenyl)diazenyl]naphthalen-2-ol-d4 | 1-[(E)-(4-Nitrophenyl)diazenyl]naphthalen-2-ol | |
| CAS Number | 1185235-75-9 | 6410-10-2 | |
| Molecular Formula | C₁₆H₇D₄N₃O₃ | C₁₆H₁₁N₃O₃ | |
| Molecular Weight | 297.30 g/mol | 293.28 g/mol | |
| Appearance | Red Solid | Red Solid | |
| Melting Point | 248-250°C | 248-252°C |
Experimental Protocols
Synthesis Protocol for Para Red
This protocol describes the synthesis of the non-deuterated parent compound, Para Red. The synthesis of this compound would follow an identical pathway, but would utilize a deuterated precursor, such as 2-naphthol-d7, to introduce the deuterium atoms onto the naphthalene (B1677914) ring system.
Materials:
-
p-Nitroaniline
-
Concentrated Hydrochloric Acid (or Sulfuric Acid)
-
Sodium Nitrite (B80452) (NaNO₂)
-
2-Naphthol (B1666908) (β-Naphthol)
-
Sodium Hydroxide (B78521) (NaOH)
-
Distilled Water
-
Ice Bath
Procedure:
-
Step 1: Formation of the Diazonium Salt
-
Dissolve p-nitroaniline (e.g., 1 g, 7 mmol) in an acidic solution (e.g., 1 M H₂SO₄) in a flask, cooling the mixture in an ice bath.
-
Slowly add a pre-chilled aqueous solution of sodium nitrite (e.g., 0.5 g, 7 mmol in 2 mL of water) to the p-nitroaniline solution while maintaining the temperature at 0-5°C with constant stirring.
-
This reaction forms the unstable 4-nitrobenzenediazonium (B87018) salt. It is crucial to keep this solution cold to prevent decomposition.
-
-
Step 2: Preparation of the Coupling Component
-
In a separate flask, dissolve 2-naphthol (e.g., 1 g, 7 mmol) in an aqueous solution of sodium hydroxide (e.g., 10 mL of 2.5 M NaOH). This creates the sodium salt of 2-naphthol, making it highly reactive for the subsequent coupling reaction.
-
Cool this solution in an ice bath.
-
-
Step 3: Azo Coupling Reaction
-
While stirring vigorously, slowly add the cold diazonium salt solution from Step 1 to the cold 2-naphthol solution from Step 2.
-
A vibrant red precipitate of Para Red will form immediately. Continue stirring in the ice bath for several minutes to ensure the reaction goes to completion.
-
-
Step 4: Isolation and Purification
-
Acidify the mixture with a dilute acid (e.g., 1 M H₂SO₄) to ensure complete precipitation.
-
Collect the red precipitate by vacuum filtration and wash it thoroughly with cold distilled water.
-
Dry the product in a vacuum oven at 50°C for 2 hours. The final product is a red powder.
-
Protocol for Use as an Internal Standard in LC-MS/MS
This protocol provides a generalized workflow for using this compound to quantify Para Red in a sample matrix (e.g., environmental water, biological fluid).
Materials:
-
Sample containing Para Red (analyte)
-
This compound internal standard solution of known concentration
-
Appropriate organic solvents for extraction (e.g., ethyl acetate, dichloromethane)
-
Vortex mixer, centrifuge
-
LC-MS/MS system
Procedure:
-
Sample Spiking:
-
To a known volume or mass of the sample, add a precise volume of the this compound internal standard solution.
-
-
Sample Extraction:
-
Perform a liquid-liquid extraction by adding an appropriate organic solvent.
-
Vortex the mixture thoroughly to ensure transfer of the analyte and internal standard from the aqueous sample matrix to the organic layer.
-
Centrifuge to achieve complete phase separation.
-
-
Solvent Evaporation and Reconstitution:
-
Carefully transfer the organic layer to a clean tube and evaporate it to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a small, known volume of a solvent compatible with the LC mobile phase (e.g., 50:50 acetonitrile:water).
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
The liquid chromatography step separates the analyte and internal standard from other matrix components. Although they have different masses, their identical chemical properties typically cause them to elute at the same retention time.
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both Para Red and this compound.
-
Example Transitions:
-
Para Red: [M+H]⁺ → specific fragment ion
-
This compound: [M+H]⁺ → specific fragment ion (the precursor and fragment will be 4 Daltons heavier than for Para Red)
-
-
-
Quantification:
-
The instrument software integrates the peak areas for both the Para Red and this compound transitions.
-
A calibration curve is generated using standards with known concentrations of Para Red and a constant concentration of this compound.
-
The concentration of Para Red in the unknown sample is calculated from the calibration curve based on the measured peak area ratio of Para Red / this compound.
-
Visualizations
The following diagrams illustrate the key chemical and analytical processes described.
References
A Technical Guide to Para Red-d4: Discovery, Synthesis, and Application
Audience: Researchers, scientists, and analytical chemistry professionals.
Core Focus: This document provides a detailed overview of Para Red-d4, clarifying its identity not as a therapeutic agent, but as a deuterated stable isotope-labeled internal standard. It covers the history of the parent compound, the principles of its application in analytical chemistry, its physicochemical properties, and detailed experimental protocols for the synthesis of Para Red and its use as an internal standard.
Discovery and History
The story of this compound begins with its non-deuterated parent compound, Para Red .
-
Discovery of Para Red: Para Red, also known as Pigment Red 1, is an azo dye discovered in 1880 by von Gallois and Ullrich.[1] It is synthesized via a diazotization reaction followed by an azo coupling. Historically, it was used to dye cellulose fabrics a brilliant red color, though its color fastness is poor.[1]
-
Emergence of this compound: this compound is a modern derivative of Para Red, distinguished by the substitution of four hydrogen atoms with deuterium, a stable isotope of hydrogen.[2][3] Its "discovery" is not that of a novel compound in the traditional sense, but rather its synthesis and application are rooted in the advancement of analytical techniques, specifically isotope dilution mass spectrometry.[4] Compounds labeled with stable isotopes like deuterium are invaluable tools in metabolic analysis and quantitative bioanalysis, allowing for precise tracking and quantification of target molecules. This compound serves as an ideal internal standard for the quantification of Para Red in various samples.
The Role of Deuterated Internal Standards
In quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is essential for accuracy and precision. An ideal IS is a stable isotope-labeled version of the analyte, such as this compound for Para Red.
The core principle is that the deuterated standard is chemically identical to the analyte and will therefore behave identically during sample preparation (extraction, derivatization) and chromatographic separation. However, it is distinguishable by the mass spectrometer due to its higher mass. By adding a known quantity of this compound to a sample, any loss of the target analyte (Para Red) during sample processing will be matched by a proportional loss of the internal standard. The final quantification is based on the ratio of the analyte's signal to the internal standard's signal, which corrects for experimental variability and improves the robustness of the assay.
Physicochemical Properties
The key physicochemical data for this compound and its parent compound are summarized below for comparison.
| Property | This compound | Para Red | Reference(s) |
| IUPAC Name | 1-[(E)-(4-Nitrophenyl)diazenyl]naphthalen-2-ol-d4 | 1-[(E)-(4-Nitrophenyl)diazenyl]naphthalen-2-ol | |
| CAS Number | 1185235-75-9 | 6410-10-2 | |
| Molecular Formula | C₁₆H₇D₄N₃O₃ | C₁₆H₁₁N₃O₃ | |
| Molecular Weight | 297.30 g/mol | 293.28 g/mol | |
| Appearance | Red Solid | Red Solid | |
| Melting Point | 248-250°C | 248-252°C |
Experimental Protocols
Synthesis Protocol for Para Red
This protocol describes the synthesis of the non-deuterated parent compound, Para Red. The synthesis of this compound would follow an identical pathway, but would utilize a deuterated precursor, such as 2-naphthol-d7, to introduce the deuterium atoms onto the naphthalene ring system.
Materials:
-
p-Nitroaniline
-
Concentrated Hydrochloric Acid (or Sulfuric Acid)
-
Sodium Nitrite (NaNO₂)
-
2-Naphthol (β-Naphthol)
-
Sodium Hydroxide (NaOH)
-
Distilled Water
-
Ice Bath
Procedure:
-
Step 1: Formation of the Diazonium Salt
-
Dissolve p-nitroaniline (e.g., 1 g, 7 mmol) in an acidic solution (e.g., 1 M H₂SO₄) in a flask, cooling the mixture in an ice bath.
-
Slowly add a pre-chilled aqueous solution of sodium nitrite (e.g., 0.5 g, 7 mmol in 2 mL of water) to the p-nitroaniline solution while maintaining the temperature at 0-5°C with constant stirring.
-
This reaction forms the unstable 4-nitrobenzenediazonium salt. It is crucial to keep this solution cold to prevent decomposition.
-
-
Step 2: Preparation of the Coupling Component
-
In a separate flask, dissolve 2-naphthol (e.g., 1 g, 7 mmol) in an aqueous solution of sodium hydroxide (e.g., 10 mL of 2.5 M NaOH). This creates the sodium salt of 2-naphthol, making it highly reactive for the subsequent coupling reaction.
-
Cool this solution in an ice bath.
-
-
Step 3: Azo Coupling Reaction
-
While stirring vigorously, slowly add the cold diazonium salt solution from Step 1 to the cold 2-naphthol solution from Step 2.
-
A vibrant red precipitate of Para Red will form immediately. Continue stirring in the ice bath for several minutes to ensure the reaction goes to completion.
-
-
Step 4: Isolation and Purification
-
Acidify the mixture with a dilute acid (e.g., 1 M H₂SO₄) to ensure complete precipitation.
-
Collect the red precipitate by vacuum filtration and wash it thoroughly with cold distilled water.
-
Dry the product in a vacuum oven at 50°C for 2 hours. The final product is a red powder.
-
Protocol for Use as an Internal Standard in LC-MS/MS
This protocol provides a generalized workflow for using this compound to quantify Para Red in a sample matrix (e.g., environmental water, biological fluid).
Materials:
-
Sample containing Para Red (analyte)
-
This compound internal standard solution of known concentration
-
Appropriate organic solvents for extraction (e.g., ethyl acetate, dichloromethane)
-
Vortex mixer, centrifuge
-
LC-MS/MS system
Procedure:
-
Sample Spiking:
-
To a known volume or mass of the sample, add a precise volume of the this compound internal standard solution.
-
-
Sample Extraction:
-
Perform a liquid-liquid extraction by adding an appropriate organic solvent.
-
Vortex the mixture thoroughly to ensure transfer of the analyte and internal standard from the aqueous sample matrix to the organic layer.
-
Centrifuge to achieve complete phase separation.
-
-
Solvent Evaporation and Reconstitution:
-
Carefully transfer the organic layer to a clean tube and evaporate it to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a small, known volume of a solvent compatible with the LC mobile phase (e.g., 50:50 acetonitrile:water).
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
The liquid chromatography step separates the analyte and internal standard from other matrix components. Although they have different masses, their identical chemical properties typically cause them to elute at the same retention time.
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both Para Red and this compound.
-
Example Transitions:
-
Para Red: [M+H]⁺ → specific fragment ion
-
This compound: [M+H]⁺ → specific fragment ion (the precursor and fragment will be 4 Daltons heavier than for Para Red)
-
-
-
Quantification:
-
The instrument software integrates the peak areas for both the Para Red and this compound transitions.
-
A calibration curve is generated using standards with known concentrations of Para Red and a constant concentration of this compound.
-
The concentration of Para Red in the unknown sample is calculated from the calibration curve based on the measured peak area ratio of Para Red / this compound.
-
Visualizations
The following diagrams illustrate the key chemical and analytical processes described.
References
Para Red-d4: A Technical Guide to its Mechanism of Action as a Lipophilic Stain
For Researchers, Scientists, and Drug Development Professionals
Introduction
Para Red, a diazo dye, has long been utilized in various industrial applications for its vibrant red hue. Within the scientific community, its utility extends to the realm of biological staining, where it serves as a lipophilic stain, or lysochrome. This technical guide provides an in-depth exploration of the mechanism of action of Para Red as a stain for cellular lipids, offering detailed experimental protocols and quantitative data to support its application in research and drug development. Para Red's ability to selectively accumulate in neutral lipid droplets makes it a valuable tool for visualizing and quantifying intracellular lipid content, a critical aspect in the study of metabolic diseases, toxicology, and cellular biology.
Core Mechanism of Action: A Lysochrome for Lipophilic Structures
The primary mechanism governing Para Red's efficacy as a biological stain lies in its classification as a lysochrome. Lysochromes are fat-soluble dyes that stain lipids through a process of preferential solubility rather than specific chemical binding.[1][2] The staining process is a physical phenomenon driven by the hydrophobic nature of both the dye and the target lipids.
The core principle involves the partitioning of the dye from its solvent into the lipid-rich environment of the cell. Para Red is typically dissolved in a solvent in which it is only sparingly soluble. When this solution is applied to a biological specimen, the dye molecules preferentially move from the solvent phase into the intracellular lipid droplets, where they are more soluble.[1] This results in the characteristic red coloration of these lipidic structures.
The molecular structure of Para Red, with its extensive aromatic system and lack of ionizable groups, contributes to its high lipophilicity. This allows it to readily traverse cell membranes and accumulate in nonpolar environments such as the triglyceride core of lipid droplets.
dot graph TD; A[Para Red in Solvent] --> B{Cell Membrane}; B --> C[Cytoplasm]; C --> D[Lipid Droplet]; D --> E[Para Red Accumulation in Lipid];
dot Caption: Logical workflow of Para Red staining.
Quantitative Data
For researchers to effectively utilize Para Red as a quantitative tool, understanding its physicochemical properties is paramount. The following table summarizes the available quantitative data for Para Red.
| Property | Value | Notes |
| Chemical Formula | C₁₆H₁₁N₃O₃ | |
| Molecular Weight | 293.28 g/mol | |
| Absorbance Maximum (λmax) | 493 nm | In toluene. |
| Molar Extinction Coefficient (ε) | 71,625.1 L·mol⁻¹·cm⁻¹ | At 520 nm.[3][4] |
| Solubility | Slightly soluble in ethanol (B145695) and hot toluene. | Miscible with a broad range of solvents including water, acetone, and chloroform. |
Experimental Protocols
While specific protocols for Para Red as a biological stain are not widely published, its similarity to other lysochromes, such as Oil Red O, allows for the adaptation of established methods. The following are detailed protocols for staining lipids in both cultured cells and tissue sections, adapted for the use of Para Red.
Staining of Lipids in Cultured Cells
This protocol is designed for the visualization of neutral lipid droplets in adherent cell cultures.
Materials:
-
Para Red staining solution (see preparation below)
-
Phosphate-buffered saline (PBS)
-
10% Formalin in PBS
-
Propylene (B89431) glycol
-
Distilled water
-
Hematoxylin (for counterstaining, optional)
Para Red Staining Solution Preparation:
-
Prepare a stock solution of Para Red by dissolving it in 99% isopropanol to saturation.
-
To prepare the working solution, dilute the stock solution with distilled water. A common ratio for similar dyes is 6 parts stock solution to 4 parts distilled water.
-
Allow the working solution to stand for 10-15 minutes and then filter it through a 0.2 µm syringe filter to remove any precipitate.
Staining Procedure:
-
Grow cells to the desired confluency on glass coverslips in a multi-well plate.
-
Remove the culture medium and wash the cells twice with PBS.
-
Fix the cells by incubating with 10% formalin in PBS for 30-60 minutes at room temperature.
-
Wash the cells twice with distilled water.
-
Incubate the cells with 60% isopropanol for 5 minutes at room temperature.
-
Remove the isopropanol and allow the cells to air dry completely.
-
Add the filtered Para Red working solution to the cells and incubate for 10-20 minutes at room temperature.
-
Remove the staining solution and wash the cells 2-3 times with 60% isopropanol to remove excess stain.
-
(Optional) Counterstain the nuclei with Hematoxylin for 1 minute.
-
Wash the cells thoroughly with distilled water.
-
Mount the coverslips onto microscope slides using an aqueous mounting medium.
-
Visualize under a bright-field microscope. Lipid droplets will appear as red-orange structures.
Staining of Lipids in Frozen Tissue Sections
This protocol is suitable for the detection of neutral lipids in frozen tissue sections.
Materials:
-
Para Red staining solution (prepared as described above)
-
Optimal Cutting Temperature (OCT) compound
-
10% Formalin, chilled
-
Propylene glycol
-
60% Isopropanol
-
Distilled water
-
Hematoxylin (for counterstaining, optional)
-
Aqueous mounting medium
Procedure:
-
Embed fresh tissue in OCT compound and freeze rapidly.
-
Cut frozen sections (5-10 µm) using a cryostat and mount them on glass slides.
-
Fix the sections in chilled 10% formalin for 5-10 minutes.
-
Rinse the slides gently in distilled water.
-
Immerse the slides in propylene glycol for 2-5 minutes.
-
Stain with the filtered Para Red working solution for 10-15 minutes at room temperature.
-
Differentiate the sections in 60% isopropanol for 1 minute to remove excess stain.
-
(Optional) Counterstain with Hematoxylin for 1 minute.
-
Wash the slides in distilled water.
-
Mount with an aqueous mounting medium.
-
Observe under a bright-field microscope. Lipids will be stained red.
Conclusion
Para Red-d4 serves as a robust and effective lysochrome for the staining of neutral lipids in biological samples. Its mechanism of action, based on preferential solubility, allows for the clear visualization of intracellular lipid droplets. The provided quantitative data and adaptable experimental protocols offer a solid foundation for researchers, scientists, and drug development professionals to incorporate Para Red into their studies of lipid metabolism and related cellular processes. Further characterization of its photophysical properties, such as fluorescence quantum yield and binding affinities to specific lipid classes, will undoubtedly enhance its utility as a quantitative imaging tool.
References
Para Red-d4: A Technical Guide to its Mechanism of Action as a Lipophilic Stain
For Researchers, Scientists, and Drug Development Professionals
Introduction
Para Red, a diazo dye, has long been utilized in various industrial applications for its vibrant red hue. Within the scientific community, its utility extends to the realm of biological staining, where it serves as a lipophilic stain, or lysochrome. This technical guide provides an in-depth exploration of the mechanism of action of Para Red as a stain for cellular lipids, offering detailed experimental protocols and quantitative data to support its application in research and drug development. Para Red's ability to selectively accumulate in neutral lipid droplets makes it a valuable tool for visualizing and quantifying intracellular lipid content, a critical aspect in the study of metabolic diseases, toxicology, and cellular biology.
Core Mechanism of Action: A Lysochrome for Lipophilic Structures
The primary mechanism governing Para Red's efficacy as a biological stain lies in its classification as a lysochrome. Lysochromes are fat-soluble dyes that stain lipids through a process of preferential solubility rather than specific chemical binding.[1][2] The staining process is a physical phenomenon driven by the hydrophobic nature of both the dye and the target lipids.
The core principle involves the partitioning of the dye from its solvent into the lipid-rich environment of the cell. Para Red is typically dissolved in a solvent in which it is only sparingly soluble. When this solution is applied to a biological specimen, the dye molecules preferentially move from the solvent phase into the intracellular lipid droplets, where they are more soluble.[1] This results in the characteristic red coloration of these lipidic structures.
The molecular structure of Para Red, with its extensive aromatic system and lack of ionizable groups, contributes to its high lipophilicity. This allows it to readily traverse cell membranes and accumulate in nonpolar environments such as the triglyceride core of lipid droplets.
dot graph TD; A[Para Red in Solvent] --> B{Cell Membrane}; B --> C[Cytoplasm]; C --> D[Lipid Droplet]; D --> E[Para Red Accumulation in Lipid];
dot Caption: Logical workflow of Para Red staining.
Quantitative Data
For researchers to effectively utilize Para Red as a quantitative tool, understanding its physicochemical properties is paramount. The following table summarizes the available quantitative data for Para Red.
| Property | Value | Notes |
| Chemical Formula | C₁₆H₁₁N₃O₃ | |
| Molecular Weight | 293.28 g/mol | |
| Absorbance Maximum (λmax) | 493 nm | In toluene. |
| Molar Extinction Coefficient (ε) | 71,625.1 L·mol⁻¹·cm⁻¹ | At 520 nm.[3][4] |
| Solubility | Slightly soluble in ethanol and hot toluene. | Miscible with a broad range of solvents including water, acetone, and chloroform. |
Experimental Protocols
While specific protocols for Para Red as a biological stain are not widely published, its similarity to other lysochromes, such as Oil Red O, allows for the adaptation of established methods. The following are detailed protocols for staining lipids in both cultured cells and tissue sections, adapted for the use of Para Red.
Staining of Lipids in Cultured Cells
This protocol is designed for the visualization of neutral lipid droplets in adherent cell cultures.
Materials:
-
Para Red staining solution (see preparation below)
-
Phosphate-buffered saline (PBS)
-
10% Formalin in PBS
-
60% Isopropanol
-
Propylene glycol
-
Distilled water
-
Hematoxylin (for counterstaining, optional)
Para Red Staining Solution Preparation:
-
Prepare a stock solution of Para Red by dissolving it in 99% isopropanol to saturation.
-
To prepare the working solution, dilute the stock solution with distilled water. A common ratio for similar dyes is 6 parts stock solution to 4 parts distilled water.
-
Allow the working solution to stand for 10-15 minutes and then filter it through a 0.2 µm syringe filter to remove any precipitate.
Staining Procedure:
-
Grow cells to the desired confluency on glass coverslips in a multi-well plate.
-
Remove the culture medium and wash the cells twice with PBS.
-
Fix the cells by incubating with 10% formalin in PBS for 30-60 minutes at room temperature.
-
Wash the cells twice with distilled water.
-
Incubate the cells with 60% isopropanol for 5 minutes at room temperature.
-
Remove the isopropanol and allow the cells to air dry completely.
-
Add the filtered Para Red working solution to the cells and incubate for 10-20 minutes at room temperature.
-
Remove the staining solution and wash the cells 2-3 times with 60% isopropanol to remove excess stain.
-
(Optional) Counterstain the nuclei with Hematoxylin for 1 minute.
-
Wash the cells thoroughly with distilled water.
-
Mount the coverslips onto microscope slides using an aqueous mounting medium.
-
Visualize under a bright-field microscope. Lipid droplets will appear as red-orange structures.
Staining of Lipids in Frozen Tissue Sections
This protocol is suitable for the detection of neutral lipids in frozen tissue sections.
Materials:
-
Para Red staining solution (prepared as described above)
-
Optimal Cutting Temperature (OCT) compound
-
10% Formalin, chilled
-
Propylene glycol
-
60% Isopropanol
-
Distilled water
-
Hematoxylin (for counterstaining, optional)
-
Aqueous mounting medium
Procedure:
-
Embed fresh tissue in OCT compound and freeze rapidly.
-
Cut frozen sections (5-10 µm) using a cryostat and mount them on glass slides.
-
Fix the sections in chilled 10% formalin for 5-10 minutes.
-
Rinse the slides gently in distilled water.
-
Immerse the slides in propylene glycol for 2-5 minutes.
-
Stain with the filtered Para Red working solution for 10-15 minutes at room temperature.
-
Differentiate the sections in 60% isopropanol for 1 minute to remove excess stain.
-
(Optional) Counterstain with Hematoxylin for 1 minute.
-
Wash the slides in distilled water.
-
Mount with an aqueous mounting medium.
-
Observe under a bright-field microscope. Lipids will be stained red.
Conclusion
Para Red-d4 serves as a robust and effective lysochrome for the staining of neutral lipids in biological samples. Its mechanism of action, based on preferential solubility, allows for the clear visualization of intracellular lipid droplets. The provided quantitative data and adaptable experimental protocols offer a solid foundation for researchers, scientists, and drug development professionals to incorporate Para Red into their studies of lipid metabolism and related cellular processes. Further characterization of its photophysical properties, such as fluorescence quantum yield and binding affinities to specific lipid classes, will undoubtedly enhance its utility as a quantitative imaging tool.
References
An In-depth Technical Guide on Para Red-d4: Solubility and Stability
This technical guide provides a comprehensive overview of the available solubility and stability data for Para Red-d4. The information presented is essential for researchers, scientists, and professionals in drug development who utilize this compound in their work. Due to the limited availability of data for the deuterated form, this guide primarily focuses on the properties of the non-deuterated Para Red, which serves as a close structural analog.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₆H₇D₄N₃O₃ | [1] |
| Molecular Weight | 297.30 g/mol | [1][2] |
| CAS Number | 1185235-75-9 | [1] |
| Appearance | Red powder | [3] |
| Melting Point | 248-250 °C |
Solubility Data
| Solvent | Solubility | Notes | Source |
| Dimethyl Sulfoxide (DMSO) | Soluble | May require heating. | |
| Toluene | Slightly Soluble | In hot toluene. | |
| Ethanol | Slightly Soluble | In boiling ethanol. | |
| Water | Insoluble | - |
It is recommended to test solubility in small quantities of the desired solvent to determine the optimal conditions for dissolution.
Stability Data
Para Red is reported to be stable under normal laboratory conditions. Key stability information is outlined below.
| Condition | Stability | Incompatible Materials | Hazardous Decomposition Products | Source |
| Storage | Stable at room temperature in a closed container. | Strong oxidizing agents. | Nitrogen oxides, carbon monoxide, carbon dioxide, irritating and toxic fumes and gases. | |
| Light | Lightfastness is considered low and can be further reduced by the addition of titanium dioxide. | - | - |
For long-term storage of this compound powder, it is recommended to store at -20°C for up to 3 years or at 4°C for up to 2 years. In solvent, store at -80°C for up to 6 months or at -20°C for up to 1 month.
Experimental Protocols
While specific analytical protocols for the quantitative determination of this compound solubility and stability are not detailed in the available literature, a general method for the synthesis of Para Red is well-documented. This can be adapted for the synthesis of this compound by using the appropriate deuterated starting materials.
Synthesis of Para Red
The synthesis of Para Red is a classic example of an azo coupling reaction. The general procedure involves two main steps: diazotization of p-nitroaniline and the subsequent coupling with 2-naphthol.
Materials:
-
p-Nitroaniline
-
Concentrated Sulfuric Acid
-
Sodium Nitrite
-
2-Naphthol
-
Sodium Hydroxide
-
Distilled Water
-
Ice
Procedure:
-
Preparation of the Diazonium Salt:
-
A solution of concentrated sulfuric acid in distilled water is prepared and cooled in an ice bath.
-
p-Nitroaniline is added to the cooled acid solution with stirring.
-
A solution of sodium nitrite in distilled water is then added slowly to the mixture while maintaining a low temperature (0-5 °C) to form the diazonium salt.
-
-
Preparation of the Coupling Solution:
-
A solution of 2-naphthol in aqueous sodium hydroxide is prepared and cooled in an ice bath.
-
-
Azo Coupling:
-
The cold diazonium salt solution is slowly added to the cold 2-naphthol solution with vigorous stirring.
-
A red precipitate of Para Red is formed immediately.
-
The mixture is typically stirred for a few minutes to ensure complete reaction.
-
-
Isolation and Purification:
-
The resulting mixture is acidified.
-
The solid product is collected by filtration, washed with water, and dried.
-
Diagrams
Synthesis of Para Red Workflow
The following diagram illustrates the key steps in the synthesis of Para Red.
Caption: Workflow for the synthesis of Para Red.
References
An In-depth Technical Guide on Para Red-d4: Solubility and Stability
This technical guide provides a comprehensive overview of the available solubility and stability data for Para Red-d4. The information presented is essential for researchers, scientists, and professionals in drug development who utilize this compound in their work. Due to the limited availability of data for the deuterated form, this guide primarily focuses on the properties of the non-deuterated Para Red, which serves as a close structural analog.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₆H₇D₄N₃O₃ | [1] |
| Molecular Weight | 297.30 g/mol | [1][2] |
| CAS Number | 1185235-75-9 | [1] |
| Appearance | Red powder | [3] |
| Melting Point | 248-250 °C |
Solubility Data
| Solvent | Solubility | Notes | Source |
| Dimethyl Sulfoxide (DMSO) | Soluble | May require heating. | |
| Toluene | Slightly Soluble | In hot toluene. | |
| Ethanol | Slightly Soluble | In boiling ethanol. | |
| Water | Insoluble | - |
It is recommended to test solubility in small quantities of the desired solvent to determine the optimal conditions for dissolution.
Stability Data
Para Red is reported to be stable under normal laboratory conditions. Key stability information is outlined below.
| Condition | Stability | Incompatible Materials | Hazardous Decomposition Products | Source |
| Storage | Stable at room temperature in a closed container. | Strong oxidizing agents. | Nitrogen oxides, carbon monoxide, carbon dioxide, irritating and toxic fumes and gases. | |
| Light | Lightfastness is considered low and can be further reduced by the addition of titanium dioxide. | - | - |
For long-term storage of this compound powder, it is recommended to store at -20°C for up to 3 years or at 4°C for up to 2 years. In solvent, store at -80°C for up to 6 months or at -20°C for up to 1 month.
Experimental Protocols
While specific analytical protocols for the quantitative determination of this compound solubility and stability are not detailed in the available literature, a general method for the synthesis of Para Red is well-documented. This can be adapted for the synthesis of this compound by using the appropriate deuterated starting materials.
Synthesis of Para Red
The synthesis of Para Red is a classic example of an azo coupling reaction. The general procedure involves two main steps: diazotization of p-nitroaniline and the subsequent coupling with 2-naphthol (B1666908).
Materials:
-
p-Nitroaniline
-
Concentrated Sulfuric Acid
-
Sodium Nitrite (B80452)
-
2-Naphthol
-
Sodium Hydroxide (B78521)
-
Distilled Water
-
Ice
Procedure:
-
Preparation of the Diazonium Salt:
-
A solution of concentrated sulfuric acid in distilled water is prepared and cooled in an ice bath.
-
p-Nitroaniline is added to the cooled acid solution with stirring.
-
A solution of sodium nitrite in distilled water is then added slowly to the mixture while maintaining a low temperature (0-5 °C) to form the diazonium salt.
-
-
Preparation of the Coupling Solution:
-
A solution of 2-naphthol in aqueous sodium hydroxide is prepared and cooled in an ice bath.
-
-
Azo Coupling:
-
The cold diazonium salt solution is slowly added to the cold 2-naphthol solution with vigorous stirring.
-
A red precipitate of Para Red is formed immediately.
-
The mixture is typically stirred for a few minutes to ensure complete reaction.
-
-
Isolation and Purification:
-
The resulting mixture is acidified.
-
The solid product is collected by filtration, washed with water, and dried.
-
Diagrams
Synthesis of Para Red Workflow
The following diagram illustrates the key steps in the synthesis of Para Red.
Caption: Workflow for the synthesis of Para Red.
References
The Role of Para Red-d4 in Analytical Chemistry: A Technical Guide to Isotopic Labeling Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the applications of Para Red-d4, a deuterium-labeled stable isotope of the azo dye Para Red. The primary application of this compound is as an internal standard in isotope dilution mass spectrometry (IDMS) for the highly accurate and precise quantification of Para Red and other related synthetic dyes in various matrices, particularly in food safety analysis. This document outlines the core principles, experimental protocols, and data associated with this application.
Introduction to Isotopic Labeling and this compound
Isotope labeling is a technique where atoms in a molecule are replaced with their heavier, non-radioactive (stable) isotopes, such as deuterium (B1214612) (²H or D) for hydrogen.[1] Stable isotope-labeled (SIL) compounds are ideal internal standards for quantitative mass spectrometry because they are chemically identical to the analyte of interest, co-elute chromatographically, and experience similar ionization effects, but are distinguishable by their mass-to-charge ratio (m/z).[2] This allows for the correction of sample loss during preparation and matrix effects during analysis, leading to highly accurate results.[1]
Para Red is a synthetic mono-azo dye that is prohibited for use as a food additive due to its potential carcinogenicity, as it can be metabolized into toxic aromatic amines.[1][3] Its illegal use to enhance the color of spices and other food products necessitates sensitive and reliable detection methods. This compound (C₁₆H₇D₄N₃O₃) is the deuterated analogue of Para Red (C₁₆H₁₁N₃O₃), specifically designed for use as an internal standard in IDMS workflows.
Core Application: Isotope Dilution Mass Spectrometry for Azo Dye Quantification
The principal application of this compound is in the quantitative analysis of illegal azo dyes (including Para Red, Sudan I, II, III, and IV) in food products like chili powder, curry powder, and spices. The methodology combines liquid chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.
Principle of the Method
The isotope dilution method involves adding a known quantity of this compound to a sample suspected of containing Para Red. The sample is then extracted, purified, and analyzed by LC-MS/MS. The mass spectrometer is set to monitor specific mass transitions for both the native Para Red and the deuterated this compound. Since the labeled standard is added at the beginning of the workflow, any loss of analyte during sample processing will be mirrored by a proportional loss of the internal standard. By measuring the peak area ratio of the analyte to the internal standard, and interpolating this ratio against a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard, the exact amount of Para Red in the original sample can be determined with high precision.
Experimental Protocols
The following sections detail a generalized experimental protocol for the analysis of Para Red in food samples using this compound as an internal standard, based on established methodologies.
Sample Preparation: Extraction
-
Homogenization: A representative portion of the food sample (e.g., chili powder, paprika) is homogenized.
-
Weighing: Approximately 1-5 grams of the homogenized sample is accurately weighed into a centrifuge tube.
-
Internal Standard Spiking: A known volume of a standard solution of this compound in a suitable solvent (e.g., acetonitrile) is added to the sample.
-
Extraction: An extraction solvent, typically 10-25 mL of acetonitrile, is added to the tube. The mixture is then vigorously agitated (e.g., vortexed or shaken) for a set period, often enhanced by ultrasonication to improve extraction efficiency.
-
Centrifugation: The mixture is centrifuged at high speed (e.g., 10,000 x g) for approximately 10 minutes to pellet solid matrix components.
-
Supernatant Collection: The supernatant is carefully collected. For some methods, a portion of the supernatant is directly used for analysis, while others may include a clean-up step.
-
Optional Clean-up: For complex matrices, a solid-phase extraction (SPE) step may be employed to remove interfering compounds.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
The collected extract is injected into an LC-MS/MS system for separation and detection.
-
Liquid Chromatography (LC):
-
Column: A reverse-phase C18 column (e.g., Acquity BEH C18) is commonly used for separation.
-
Mobile Phase: A gradient elution is typically employed, using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., methanol (B129727) or acetonitrile).
-
Flow Rate: Typical flow rates are in the range of 0.2-0.5 mL/min.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally used for Para Red and other Sudan dyes. Atmospheric pressure chemical ionization (APCI) has also been reported.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring the transition of a specific precursor ion to a product ion for both the analyte and the internal standard.
-
Data Presentation
The following tables summarize key quantitative data and instrumental parameters for the analysis of Para Red using this compound as an internal standard, compiled from various analytical methods.
Table 1: Molecular Information of Para Red and this compound
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Monoisotopic Mass (Da) |
| Para Red | C₁₆H₁₁N₃O₃ | 293.28 | 293.08 |
| This compound | C₁₆H₇D₄N₃O₃ | 297.30 | 297.11 |
Table 2: Typical LC-MS/MS Instrumental Parameters for Para Red Analysis
| Parameter | Typical Setting |
| Liquid Chromatography | |
| Column | C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Gradient elution, starting with a higher percentage of A |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 2-10 µL |
| Column Temperature | 30-40 °C |
| Mass Spectrometry | |
| Ionization Mode | ESI Positive |
| Capillary Voltage | ~3200 V |
| Source Temperature | 105-150 °C |
| Desolvation Gas Temp. | 350 °C |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Table 3: MRM Transitions for Para Red and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) |
| Para Red | 294.1 | 156.1 | 93.1 | ~15-25 |
| This compound | 298.1 | 160.1 | 97.1 | ~15-25 |
Note: Optimal collision energies may vary between different mass spectrometer instruments.
Table 4: Representative Method Performance Data for Para Red Quantification
| Parameter | Reported Value Range | Reference(s) |
| Linearity Range | 10 - 250 ng/g (ppb) | |
| Limit of Detection (LOD) | 3.7 - 6.0 ng/g (ppb) | |
| Limit of Quantification (LOQ) | 12.2 - 19.8 ng/g (ppb) | |
| Recovery | 83.4 - 112.3% | |
| Precision (RSD) | 2.0 - 10.8% |
Mandatory Visualizations
The following diagrams illustrate the key workflows and relationships in the application of this compound.
References
The Role of Para Red-d4 in Analytical Chemistry: A Technical Guide to Isotopic Labeling Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the applications of Para Red-d4, a deuterium-labeled stable isotope of the azo dye Para Red. The primary application of this compound is as an internal standard in isotope dilution mass spectrometry (IDMS) for the highly accurate and precise quantification of Para Red and other related synthetic dyes in various matrices, particularly in food safety analysis. This document outlines the core principles, experimental protocols, and data associated with this application.
Introduction to Isotopic Labeling and this compound
Isotope labeling is a technique where atoms in a molecule are replaced with their heavier, non-radioactive (stable) isotopes, such as deuterium (²H or D) for hydrogen.[1] Stable isotope-labeled (SIL) compounds are ideal internal standards for quantitative mass spectrometry because they are chemically identical to the analyte of interest, co-elute chromatographically, and experience similar ionization effects, but are distinguishable by their mass-to-charge ratio (m/z).[2] This allows for the correction of sample loss during preparation and matrix effects during analysis, leading to highly accurate results.[1]
Para Red is a synthetic mono-azo dye that is prohibited for use as a food additive due to its potential carcinogenicity, as it can be metabolized into toxic aromatic amines.[1][3] Its illegal use to enhance the color of spices and other food products necessitates sensitive and reliable detection methods. This compound (C₁₆H₇D₄N₃O₃) is the deuterated analogue of Para Red (C₁₆H₁₁N₃O₃), specifically designed for use as an internal standard in IDMS workflows.
Core Application: Isotope Dilution Mass Spectrometry for Azo Dye Quantification
The principal application of this compound is in the quantitative analysis of illegal azo dyes (including Para Red, Sudan I, II, III, and IV) in food products like chili powder, curry powder, and spices. The methodology combines liquid chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.
Principle of the Method
The isotope dilution method involves adding a known quantity of this compound to a sample suspected of containing Para Red. The sample is then extracted, purified, and analyzed by LC-MS/MS. The mass spectrometer is set to monitor specific mass transitions for both the native Para Red and the deuterated this compound. Since the labeled standard is added at the beginning of the workflow, any loss of analyte during sample processing will be mirrored by a proportional loss of the internal standard. By measuring the peak area ratio of the analyte to the internal standard, and interpolating this ratio against a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard, the exact amount of Para Red in the original sample can be determined with high precision.
Experimental Protocols
The following sections detail a generalized experimental protocol for the analysis of Para Red in food samples using this compound as an internal standard, based on established methodologies.
Sample Preparation: Extraction
-
Homogenization: A representative portion of the food sample (e.g., chili powder, paprika) is homogenized.
-
Weighing: Approximately 1-5 grams of the homogenized sample is accurately weighed into a centrifuge tube.
-
Internal Standard Spiking: A known volume of a standard solution of this compound in a suitable solvent (e.g., acetonitrile) is added to the sample.
-
Extraction: An extraction solvent, typically 10-25 mL of acetonitrile, is added to the tube. The mixture is then vigorously agitated (e.g., vortexed or shaken) for a set period, often enhanced by ultrasonication to improve extraction efficiency.
-
Centrifugation: The mixture is centrifuged at high speed (e.g., 10,000 x g) for approximately 10 minutes to pellet solid matrix components.
-
Supernatant Collection: The supernatant is carefully collected. For some methods, a portion of the supernatant is directly used for analysis, while others may include a clean-up step.
-
Optional Clean-up: For complex matrices, a solid-phase extraction (SPE) step may be employed to remove interfering compounds.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
The collected extract is injected into an LC-MS/MS system for separation and detection.
-
Liquid Chromatography (LC):
-
Column: A reverse-phase C18 column (e.g., Acquity BEH C18) is commonly used for separation.
-
Mobile Phase: A gradient elution is typically employed, using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., methanol or acetonitrile).
-
Flow Rate: Typical flow rates are in the range of 0.2-0.5 mL/min.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally used for Para Red and other Sudan dyes. Atmospheric pressure chemical ionization (APCI) has also been reported.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring the transition of a specific precursor ion to a product ion for both the analyte and the internal standard.
-
Data Presentation
The following tables summarize key quantitative data and instrumental parameters for the analysis of Para Red using this compound as an internal standard, compiled from various analytical methods.
Table 1: Molecular Information of Para Red and this compound
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Monoisotopic Mass (Da) |
| Para Red | C₁₆H₁₁N₃O₃ | 293.28 | 293.08 |
| This compound | C₁₆H₇D₄N₃O₃ | 297.30 | 297.11 |
Table 2: Typical LC-MS/MS Instrumental Parameters for Para Red Analysis
| Parameter | Typical Setting |
| Liquid Chromatography | |
| Column | C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Gradient elution, starting with a higher percentage of A |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 2-10 µL |
| Column Temperature | 30-40 °C |
| Mass Spectrometry | |
| Ionization Mode | ESI Positive |
| Capillary Voltage | ~3200 V |
| Source Temperature | 105-150 °C |
| Desolvation Gas Temp. | 350 °C |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Table 3: MRM Transitions for Para Red and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) |
| Para Red | 294.1 | 156.1 | 93.1 | ~15-25 |
| This compound | 298.1 | 160.1 | 97.1 | ~15-25 |
Note: Optimal collision energies may vary between different mass spectrometer instruments.
Table 4: Representative Method Performance Data for Para Red Quantification
| Parameter | Reported Value Range | Reference(s) |
| Linearity Range | 10 - 250 ng/g (ppb) | |
| Limit of Detection (LOD) | 3.7 - 6.0 ng/g (ppb) | |
| Limit of Quantification (LOQ) | 12.2 - 19.8 ng/g (ppb) | |
| Recovery | 83.4 - 112.3% | |
| Precision (RSD) | 2.0 - 10.8% |
Mandatory Visualizations
The following diagrams illustrate the key workflows and relationships in the application of this compound.
References
Para Red-d4: A Technical Guide to Safety and Handling
Chemical Identification and Properties
Para Red-d4 is a deuterated synthetic red pigment.[1] Key physicochemical properties, based on data for Para Red, are summarized below.
| Property | Value | Reference |
| CAS Number | 1185235-75-9 | [1] |
| Molecular Formula | C₁₆H₇D₄N₃O₃ | [1] |
| Molecular Weight | 297.30 g/mol | [1] |
| Appearance | Red powder | [2] |
| Solubility | Does not mix with water | |
| Melting Point | 248 - 252 °C | |
| Vapor Pressure | Negligible | |
| Specific Gravity | Not available | |
| Flash Point | Not available | |
| Explosive Limits | Not available |
Hazard Identification and Classification
Para Red is considered a hazardous substance. The primary hazards are related to irritation and potential long-term health effects.
| Hazard Classification | Category | Target Organs | Reference |
| Skin Corrosion/Irritation | Category 2 | Skin | |
| Serious Eye Damage/Eye Irritation | Category 2 | Eyes | |
| Specific target organ toxicity (single exposure) | Category 3 | Respiratory system |
Risk Overview:
-
Irritation: Irritating to eyes, respiratory system, and skin.
-
Eye Contact: Can cause eye irritation and damage in some individuals.
-
Skin Contact: Can cause skin inflammation on contact in some people. It is not thought to have harmful health effects through intact skin, but entry through wounds, lesions, or abrasions may cause health damage. Pre-existing dermatitis may be accentuated.
-
Inhalation: Inhalation of dust may cause respiratory irritation. Long-term exposure to high dust concentrations may lead to changes in lung function (pneumoconiosis). Asthma-like symptoms may persist for months or years after exposure ceases.
-
Ingestion: Not classified as harmful by ingestion, but may be damaging to individuals with pre-existing liver or kidney damage.
-
Chronic Exposure: Limited evidence suggests that repeated or long-term occupational exposure may have cumulative health effects.
Experimental Protocols & Workflows
Detailed experimental protocols for the toxicological assessment of this compound are not available in the provided documentation. However, a general workflow for evaluating the safety of a chemical compound is presented below.
Safe Handling and Storage
Strict adherence to safety protocols is essential when working with this compound.
4.1. Engineering Controls:
-
Use in a well-ventilated area, with local exhaust ventilation recommended.
-
Ensure eyewash stations and safety showers are readily accessible and close to the workstation.
-
Use explosion-proof ventilation systems and equipment where dust generation is a concern.
4.2. Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or eyeglasses as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.
-
Respiratory Protection: If exposure limits are exceeded or dust is generated, use a NIOSH/MSHA-approved air-purifying respirator. A dust respirator is recommended for spill cleanup.
4.3. Handling Procedures:
-
Avoid all personal contact, including inhalation of dust.
-
Do not eat, drink, or smoke when handling the material.
-
Wash hands thoroughly with soap and water after handling.
-
Work clothes should be laundered separately.
-
Avoid dust formation.
-
Grounding and bonding may be necessary to prevent electrostatic charge build-up.
4.4. Storage Requirements:
-
Store in a cool, dry, well-ventilated area.
-
Keep containers securely sealed when not in use.
-
Store away from incompatible materials and foodstuff containers.
-
Protect containers from physical damage and check regularly for leaks.
4.5. Incompatible Materials:
-
Strong oxidizing agents.
-
Acids, aldehydes, amides, carbamates, cyanides, inorganic fluorides, halogenated organics, isocyanates, ketones, metals, nitrides, peroxides, phenols, epoxides, acyl halides, and strong reducing agents can form toxic gases when mixed with azo compounds.
-
Alkali metals can form flammable gases.
-
Strong bases.
First Aid Measures
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Get medical attention.
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash before reuse. Get medical attention if symptoms occur.
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Get medical attention.
-
Ingestion: Do NOT induce vomiting. Get medical attention. If conscious, give water freely.
Accidental Release Measures
-
Minor Spills:
-
Clean up all spills immediately.
-
Avoid breathing dust and contact with skin and eyes.
-
Wear protective clothing, gloves, safety glasses, and a dust respirator.
-
Use dry clean-up procedures and avoid generating dust.
-
Sweep up, shovel up, or vacuum up and place in a clean, dry, sealable, labeled container for disposal.
-
-
Major Spills:
-
Moderate hazard.
-
Advise personnel in the area.
-
Alert emergency responders and inform them of the location and nature of the hazard.
-
Wear breathing apparatus and protective gloves.
-
Prevent spillage from entering drains or watercourses.
-
Fire Fighting Measures
-
Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or foam. Use water delivered as a fine spray to control fire and cool adjacent areas.
-
Specific Hazards: Combustible solid that burns but propagates flame with difficulty. May emit poisonous and corrosive fumes in a fire. Combustion products include carbon monoxide, carbon dioxide, and nitrogen oxides.
-
Protective Equipment: As in any fire, wear a self-contained breathing apparatus (SCBA) with pressure-demand (MSHA/NIOSH approved or equivalent) and full protective gear.
References
Para Red-d4: A Technical Guide to Safety and Handling
Chemical Identification and Properties
Para Red-d4 is a deuterated synthetic red pigment.[1] Key physicochemical properties, based on data for Para Red, are summarized below.
| Property | Value | Reference |
| CAS Number | 1185235-75-9 | [1] |
| Molecular Formula | C₁₆H₇D₄N₃O₃ | [1] |
| Molecular Weight | 297.30 g/mol | [1] |
| Appearance | Red powder | [2] |
| Solubility | Does not mix with water | |
| Melting Point | 248 - 252 °C | |
| Vapor Pressure | Negligible | |
| Specific Gravity | Not available | |
| Flash Point | Not available | |
| Explosive Limits | Not available |
Hazard Identification and Classification
Para Red is considered a hazardous substance. The primary hazards are related to irritation and potential long-term health effects.
| Hazard Classification | Category | Target Organs | Reference |
| Skin Corrosion/Irritation | Category 2 | Skin | |
| Serious Eye Damage/Eye Irritation | Category 2 | Eyes | |
| Specific target organ toxicity (single exposure) | Category 3 | Respiratory system |
Risk Overview:
-
Irritation: Irritating to eyes, respiratory system, and skin.
-
Eye Contact: Can cause eye irritation and damage in some individuals.
-
Skin Contact: Can cause skin inflammation on contact in some people. It is not thought to have harmful health effects through intact skin, but entry through wounds, lesions, or abrasions may cause health damage. Pre-existing dermatitis may be accentuated.
-
Inhalation: Inhalation of dust may cause respiratory irritation. Long-term exposure to high dust concentrations may lead to changes in lung function (pneumoconiosis). Asthma-like symptoms may persist for months or years after exposure ceases.
-
Ingestion: Not classified as harmful by ingestion, but may be damaging to individuals with pre-existing liver or kidney damage.
-
Chronic Exposure: Limited evidence suggests that repeated or long-term occupational exposure may have cumulative health effects.
Experimental Protocols & Workflows
Detailed experimental protocols for the toxicological assessment of this compound are not available in the provided documentation. However, a general workflow for evaluating the safety of a chemical compound is presented below.
Safe Handling and Storage
Strict adherence to safety protocols is essential when working with this compound.
4.1. Engineering Controls:
-
Use in a well-ventilated area, with local exhaust ventilation recommended.
-
Ensure eyewash stations and safety showers are readily accessible and close to the workstation.
-
Use explosion-proof ventilation systems and equipment where dust generation is a concern.
4.2. Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or eyeglasses as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.
-
Respiratory Protection: If exposure limits are exceeded or dust is generated, use a NIOSH/MSHA-approved air-purifying respirator. A dust respirator is recommended for spill cleanup.
4.3. Handling Procedures:
-
Avoid all personal contact, including inhalation of dust.
-
Do not eat, drink, or smoke when handling the material.
-
Wash hands thoroughly with soap and water after handling.
-
Work clothes should be laundered separately.
-
Avoid dust formation.
-
Grounding and bonding may be necessary to prevent electrostatic charge build-up.
4.4. Storage Requirements:
-
Store in a cool, dry, well-ventilated area.
-
Keep containers securely sealed when not in use.
-
Store away from incompatible materials and foodstuff containers.
-
Protect containers from physical damage and check regularly for leaks.
4.5. Incompatible Materials:
-
Strong oxidizing agents.
-
Acids, aldehydes, amides, carbamates, cyanides, inorganic fluorides, halogenated organics, isocyanates, ketones, metals, nitrides, peroxides, phenols, epoxides, acyl halides, and strong reducing agents can form toxic gases when mixed with azo compounds.
-
Alkali metals can form flammable gases.
-
Strong bases.
First Aid Measures
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Get medical attention.
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash before reuse. Get medical attention if symptoms occur.
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Get medical attention.
-
Ingestion: Do NOT induce vomiting. Get medical attention. If conscious, give water freely.
Accidental Release Measures
-
Minor Spills:
-
Clean up all spills immediately.
-
Avoid breathing dust and contact with skin and eyes.
-
Wear protective clothing, gloves, safety glasses, and a dust respirator.
-
Use dry clean-up procedures and avoid generating dust.
-
Sweep up, shovel up, or vacuum up and place in a clean, dry, sealable, labeled container for disposal.
-
-
Major Spills:
-
Moderate hazard.
-
Advise personnel in the area.
-
Alert emergency responders and inform them of the location and nature of the hazard.
-
Wear breathing apparatus and protective gloves.
-
Prevent spillage from entering drains or watercourses.
-
Fire Fighting Measures
-
Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or foam. Use water delivered as a fine spray to control fire and cool adjacent areas.
-
Specific Hazards: Combustible solid that burns but propagates flame with difficulty. May emit poisonous and corrosive fumes in a fire. Combustion products include carbon monoxide, carbon dioxide, and nitrogen oxides.
-
Protective Equipment: As in any fire, wear a self-contained breathing apparatus (SCBA) with pressure-demand (MSHA/NIOSH approved or equivalent) and full protective gear.
References
An In-depth Technical Guide to Para Red-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the molecular properties, synthesis, and a representative experimental workflow for Para Red-d4. The data is presented to be a valuable resource for researchers and professionals in the fields of chemistry and drug development.
Core Molecular Data
This compound is a deuterated isotopologue of Para Red, a synthetic azo dye. The incorporation of deuterium (B1214612) atoms provides a valuable tool for various analytical and research applications, including metabolic studies and as an internal standard in mass spectrometry.
| Property | Value | Citations |
| Molecular Formula | C₁₆H₇D₄N₃O₃ | [1][2] |
| Molecular Weight | 297.30 g/mol | [1][2] |
| CAS Number | 1185235-75-9 | [1] |
| Appearance | Red solid | |
| Unlabeled CAS | 6410-10-2 (Para Red) |
Experimental Protocols: Synthesis of this compound
The synthesis of this compound is analogous to the well-established synthesis of Para Red, which involves a diazotization reaction followed by an azo coupling. The key modification for the synthesis of this compound is the use of a deuterated precursor, specifically 2-naphthol-d4.
Materials:
-
p-Nitroaniline
-
Sodium nitrite (B80452) (NaNO₂)
-
Hydrochloric acid (HCl), concentrated
-
2-Naphthol-d4 (β-Naphthol-d4)
-
Sodium hydroxide (B78521) (NaOH)
-
Ice
-
Distilled water
-
Ethanol
Procedure:
Part 1: Diazotization of p-Nitroaniline
-
In a flask, dissolve p-nitroaniline in a solution of concentrated hydrochloric acid and water.
-
Cool the mixture to 0-5 °C in an ice bath with constant stirring. This low temperature is crucial as the diazonium salt is unstable at higher temperatures.
-
Slowly add an aqueous solution of sodium nitrite to the cooled p-nitroaniline solution. The addition should be dropwise to maintain the low temperature.
-
Continue stirring for a few minutes after the addition is complete to ensure the full formation of the p-nitrobenzenediazonium chloride solution.
Part 2: Azo Coupling with 2-Naphthol-d4
-
In a separate beaker, dissolve 2-naphthol-d4 in an aqueous solution of sodium hydroxide.
-
Cool this solution in an ice bath.
-
Slowly add the cold diazonium salt solution from Part 1 to the cold 2-naphthol-d4 solution with vigorous stirring.
-
A red precipitate of this compound will form immediately.
-
Continue stirring for a period to ensure the completion of the reaction.
-
Collect the solid product by vacuum filtration and wash it with cold water to remove any unreacted starting materials and salts.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.
Experimental Workflow Visualization
The following diagram illustrates the synthetic pathway for this compound, detailing the key reactants and intermediate steps.
References
An In-depth Technical Guide to Para Red-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the molecular properties, synthesis, and a representative experimental workflow for Para Red-d4. The data is presented to be a valuable resource for researchers and professionals in the fields of chemistry and drug development.
Core Molecular Data
This compound is a deuterated isotopologue of Para Red, a synthetic azo dye. The incorporation of deuterium atoms provides a valuable tool for various analytical and research applications, including metabolic studies and as an internal standard in mass spectrometry.
| Property | Value | Citations |
| Molecular Formula | C₁₆H₇D₄N₃O₃ | [1][2] |
| Molecular Weight | 297.30 g/mol | [1][2] |
| CAS Number | 1185235-75-9 | [1] |
| Appearance | Red solid | |
| Unlabeled CAS | 6410-10-2 (Para Red) |
Experimental Protocols: Synthesis of this compound
The synthesis of this compound is analogous to the well-established synthesis of Para Red, which involves a diazotization reaction followed by an azo coupling. The key modification for the synthesis of this compound is the use of a deuterated precursor, specifically 2-naphthol-d4.
Materials:
-
p-Nitroaniline
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), concentrated
-
2-Naphthol-d4 (β-Naphthol-d4)
-
Sodium hydroxide (NaOH)
-
Ice
-
Distilled water
-
Ethanol
Procedure:
Part 1: Diazotization of p-Nitroaniline
-
In a flask, dissolve p-nitroaniline in a solution of concentrated hydrochloric acid and water.
-
Cool the mixture to 0-5 °C in an ice bath with constant stirring. This low temperature is crucial as the diazonium salt is unstable at higher temperatures.
-
Slowly add an aqueous solution of sodium nitrite to the cooled p-nitroaniline solution. The addition should be dropwise to maintain the low temperature.
-
Continue stirring for a few minutes after the addition is complete to ensure the full formation of the p-nitrobenzenediazonium chloride solution.
Part 2: Azo Coupling with 2-Naphthol-d4
-
In a separate beaker, dissolve 2-naphthol-d4 in an aqueous solution of sodium hydroxide.
-
Cool this solution in an ice bath.
-
Slowly add the cold diazonium salt solution from Part 1 to the cold 2-naphthol-d4 solution with vigorous stirring.
-
A red precipitate of this compound will form immediately.
-
Continue stirring for a period to ensure the completion of the reaction.
-
Collect the solid product by vacuum filtration and wash it with cold water to remove any unreacted starting materials and salts.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.
Experimental Workflow Visualization
The following diagram illustrates the synthetic pathway for this compound, detailing the key reactants and intermediate steps.
References
An In-depth Technical Guide to Para Red-d4 (CAS Number 1185235-75-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Para Red-d4, with the CAS number 1185235-75-9, is the deuterated form of Para Red, a synthetic azo dye.[1][2] This stable isotope-labeled compound serves as an invaluable internal standard for the quantitative analysis of Para Red, particularly in complex matrices such as food products and environmental samples.[3][4] The incorporation of four deuterium (B1214612) atoms into the molecule allows for its differentiation from the non-labeled analyte by mass spectrometry, ensuring high accuracy and precision in analytical measurements.[3] This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis, and application in analytical methodologies.
Physicochemical Properties
The physicochemical properties of this compound are crucial for its application as an analytical standard. The following tables summarize the key data for both this compound and its non-deuterated analog, Para Red.
| Identifier | This compound | Para Red |
| CAS Number | 1185235-75-9 | 6410-10-2 |
| Molecular Formula | C₁₆H₇D₄N₃O₃ | C₁₆H₁₁N₃O₃ |
| Molecular Weight | 297.30 g/mol | 293.28 g/mol |
| Appearance | Red Solid | Red Solid |
| Melting Point | 248-250 °C | 248-252 °C |
| Property | This compound | Para Red |
| Solubility | May dissolve in DMSO. | Insoluble in water; slightly soluble in hot toluene (B28343) and boiling ethanol. |
| Storage | 2-8°C, under inert atmosphere. | Room temperature. |
| LogP | 0 | 5.39 |
| Hydrogen Bond Donor Count | 1 | 1 |
| Hydrogen Bond Acceptor Count | 5 | 5 |
Synthesis of this compound
The synthesis of this compound follows a similar pathway to that of other deuterated azo dyes. The general procedure involves the diazotization of a deuterated aromatic amine followed by coupling with a naphthol derivative.
A plausible synthetic route for this compound would involve the diazotization of 4-nitroaniline-d4, followed by an azo coupling reaction with 2-naphthol (B1666908).
Experimental Protocols
Synthesis of this compound (Adapted from a general procedure for deuterated azo dyes)
Materials:
-
4-Nitroaniline-d4
-
Sodium nitrite (B80452) (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
2-Naphthol
-
Sodium hydroxide (B78521) (NaOH)
-
Ice
-
Distilled water
Procedure:
-
Diazotization:
-
Dissolve 4-nitroaniline-d4 in a solution of concentrated HCl and water.
-
Cool the mixture to 0-5°C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite while maintaining the temperature below 5°C.
-
Stir the mixture for 30 minutes to ensure complete formation of the diazonium salt.
-
-
Azo Coupling:
-
In a separate beaker, dissolve 2-naphthol in an aqueous solution of sodium hydroxide.
-
Cool this solution in an ice bath.
-
Slowly add the cold diazonium salt solution to the 2-naphthol solution with vigorous stirring.
-
A red precipitate of this compound will form.
-
Continue stirring for 1-2 hours in the ice bath.
-
-
Isolation and Purification:
-
Filter the precipitate using vacuum filtration.
-
Wash the solid with cold distilled water until the filtrate is neutral.
-
Dry the product in a desiccator.
-
Recrystallization from a suitable solvent (e.g., ethanol) can be performed for further purification.
-
Quantification of Para Red using this compound as an Internal Standard by LC-MS/MS
Principle:
This method utilizes the principle of isotope dilution mass spectrometry. A known amount of this compound (internal standard) is added to the sample containing an unknown amount of Para Red (analyte). The analyte and internal standard are co-extracted and analyzed by LC-MS/MS. Due to their similar chemical and physical properties, any loss during sample preparation or variations in instrument response will affect both compounds equally. The ratio of the analyte signal to the internal standard signal is used to calculate the concentration of the analyte, providing a highly accurate and precise measurement.
Materials and Reagents:
-
Para Red standard
-
This compound internal standard solution (of known concentration)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Sample matrix (e.g., food extract)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column (e.g., C18 reversed-phase)
Procedure:
-
Sample Preparation:
-
Accurately weigh a portion of the homogenized sample.
-
Spike the sample with a known volume of the this compound internal standard solution.
-
Extract the analytes from the matrix using a suitable solvent (e.g., acetonitrile).
-
Vortex and centrifuge the sample.
-
Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Column: C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient elution program to separate Para Red from matrix components.
-
Flow rate: 0.3 mL/min
-
Injection volume: 5 µL
-
-
Mass Spectrometry Conditions:
-
Ionization mode: Positive Electrospray Ionization (ESI+)
-
Monitor the specific precursor-to-product ion transitions (MRM) for both Para Red and this compound.
-
-
-
Data Analysis:
-
Integrate the peak areas for the selected MRM transitions of both the analyte and the internal standard.
-
Calculate the response ratio (Analyte Peak Area / Internal Standard Peak Area).
-
Construct a calibration curve by plotting the response ratio versus the concentration of the analyte in a series of calibration standards.
-
Determine the concentration of Para Red in the sample by interpolating its response ratio on the calibration curve.
-
References
An In-depth Technical Guide to Para Red-d4 (CAS Number 1185235-75-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Para Red-d4, with the CAS number 1185235-75-9, is the deuterated form of Para Red, a synthetic azo dye.[1][2] This stable isotope-labeled compound serves as an invaluable internal standard for the quantitative analysis of Para Red, particularly in complex matrices such as food products and environmental samples.[3][4] The incorporation of four deuterium atoms into the molecule allows for its differentiation from the non-labeled analyte by mass spectrometry, ensuring high accuracy and precision in analytical measurements.[3] This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis, and application in analytical methodologies.
Physicochemical Properties
The physicochemical properties of this compound are crucial for its application as an analytical standard. The following tables summarize the key data for both this compound and its non-deuterated analog, Para Red.
| Identifier | This compound | Para Red |
| CAS Number | 1185235-75-9 | 6410-10-2 |
| Molecular Formula | C₁₆H₇D₄N₃O₃ | C₁₆H₁₁N₃O₃ |
| Molecular Weight | 297.30 g/mol | 293.28 g/mol |
| Appearance | Red Solid | Red Solid |
| Melting Point | 248-250 °C | 248-252 °C |
| Property | This compound | Para Red |
| Solubility | May dissolve in DMSO. | Insoluble in water; slightly soluble in hot toluene and boiling ethanol. |
| Storage | 2-8°C, under inert atmosphere. | Room temperature. |
| LogP | 0 | 5.39 |
| Hydrogen Bond Donor Count | 1 | 1 |
| Hydrogen Bond Acceptor Count | 5 | 5 |
Synthesis of this compound
The synthesis of this compound follows a similar pathway to that of other deuterated azo dyes. The general procedure involves the diazotization of a deuterated aromatic amine followed by coupling with a naphthol derivative.
A plausible synthetic route for this compound would involve the diazotization of 4-nitroaniline-d4, followed by an azo coupling reaction with 2-naphthol.
Experimental Protocols
Synthesis of this compound (Adapted from a general procedure for deuterated azo dyes)
Materials:
-
4-Nitroaniline-d4
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
2-Naphthol
-
Sodium hydroxide (NaOH)
-
Ice
-
Distilled water
Procedure:
-
Diazotization:
-
Dissolve 4-nitroaniline-d4 in a solution of concentrated HCl and water.
-
Cool the mixture to 0-5°C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite while maintaining the temperature below 5°C.
-
Stir the mixture for 30 minutes to ensure complete formation of the diazonium salt.
-
-
Azo Coupling:
-
In a separate beaker, dissolve 2-naphthol in an aqueous solution of sodium hydroxide.
-
Cool this solution in an ice bath.
-
Slowly add the cold diazonium salt solution to the 2-naphthol solution with vigorous stirring.
-
A red precipitate of this compound will form.
-
Continue stirring for 1-2 hours in the ice bath.
-
-
Isolation and Purification:
-
Filter the precipitate using vacuum filtration.
-
Wash the solid with cold distilled water until the filtrate is neutral.
-
Dry the product in a desiccator.
-
Recrystallization from a suitable solvent (e.g., ethanol) can be performed for further purification.
-
Quantification of Para Red using this compound as an Internal Standard by LC-MS/MS
Principle:
This method utilizes the principle of isotope dilution mass spectrometry. A known amount of this compound (internal standard) is added to the sample containing an unknown amount of Para Red (analyte). The analyte and internal standard are co-extracted and analyzed by LC-MS/MS. Due to their similar chemical and physical properties, any loss during sample preparation or variations in instrument response will affect both compounds equally. The ratio of the analyte signal to the internal standard signal is used to calculate the concentration of the analyte, providing a highly accurate and precise measurement.
Materials and Reagents:
-
Para Red standard
-
This compound internal standard solution (of known concentration)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Sample matrix (e.g., food extract)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column (e.g., C18 reversed-phase)
Procedure:
-
Sample Preparation:
-
Accurately weigh a portion of the homogenized sample.
-
Spike the sample with a known volume of the this compound internal standard solution.
-
Extract the analytes from the matrix using a suitable solvent (e.g., acetonitrile).
-
Vortex and centrifuge the sample.
-
Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Column: C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient elution program to separate Para Red from matrix components.
-
Flow rate: 0.3 mL/min
-
Injection volume: 5 µL
-
-
Mass Spectrometry Conditions:
-
Ionization mode: Positive Electrospray Ionization (ESI+)
-
Monitor the specific precursor-to-product ion transitions (MRM) for both Para Red and this compound.
-
-
-
Data Analysis:
-
Integrate the peak areas for the selected MRM transitions of both the analyte and the internal standard.
-
Calculate the response ratio (Analyte Peak Area / Internal Standard Peak Area).
-
Construct a calibration curve by plotting the response ratio versus the concentration of the analyte in a series of calibration standards.
-
Determine the concentration of Para Red in the sample by interpolating its response ratio on the calibration curve.
-
References
Methodological & Application
Application Notes and Protocols for Para Red-d4 in Cellular Analysis
Executive Summary
Extensive research for established protocols on "Para Red-d4" for cell staining applications did not yield any specific, validated methodologies. The available information suggests that this compound is a deuterated (heavy isotope-labeled) version of Para Red, a known azo dye.[1] Deuterated compounds are most commonly utilized as internal standards in quantitative mass spectrometry-based applications, such as proteomics, rather than for direct microscopic imaging.
This document, therefore, provides information on the parent compound, Para Red, and presents a general, hypothetical protocol for the development of a cell staining procedure with a novel dye, which researchers can use as a foundational guideline. Additionally, it outlines the likely application of this compound in proteomics.
This compound: Properties and Likely Applications
This compound is the deuterated form of Para Red.[1] Its key properties are listed in the table below.
| Property | Value | Reference |
| Chemical Formula | C₁₆H₇D₄N₃O₃ | [1] |
| Molecular Weight | 297.30 g/mol | [1] |
| CAS Number | 1185235-75-9 | [1] |
The primary application of stable isotope-labeled compounds like this compound is in quantitative analysis using mass spectrometry. The deuterium (B1214612) atoms increase the mass of the molecule without significantly altering its chemical properties, allowing it to be distinguished from its non-deuterated counterpart.
Caption: Workflow for using this compound in mass spectrometry.
The Parent Compound: Para Red
Para Red (PR) is an azo dye that has been studied for its interaction with proteins, particularly serum albumins. Studies have shown that Para Red can bind to serum albumins, causing fluorescence quenching. The binding is primarily driven by hydrogen bonds and van der Waals interactions. This interaction can induce conformational changes in the protein. While toxic and isolated from some food additives, its properties suggest it interacts with biological macromolecules.
Hypothetical Protocol for Developing a Cell Staining Method with a Novel Dye
The following is a general and hypothetical protocol that can be used as a starting point for developing a cell staining method for a new dye like Para Red. This is not a validated protocol for this compound.
Reagents and Materials
-
Cultured cells (adherent or suspension)
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Staining solution (Para Red dissolved in a suitable solvent, e.g., DMSO or ethanol, then diluted in PBS to a working concentration)
-
Mounting medium
-
Microscope slides and coverslips
-
Fluorescence microscope with appropriate filter sets
Experimental Workflow
Caption: General workflow for developing a cell staining protocol.
Detailed Methodological Steps
-
Cell Preparation : Culture cells on sterile glass coverslips in a petri dish until they reach the desired confluency. For suspension cells, they can be cytospun onto slides.
-
Washing : Gently wash the cells twice with PBS to remove any residual media.
-
Fixation : Fix the cells by incubating with 4% paraformaldehyde for 10-20 minutes at room temperature. This step cross-links proteins and preserves cell morphology.
-
Washing : Wash the cells three times with PBS for 5 minutes each to remove the fixative.
-
Permeabilization (Optional) : If targeting intracellular structures, incubate the cells with a permeabilization buffer, such as 0.1% Triton X-100 in PBS, for 5-10 minutes. This will create pores in the cell membrane, allowing the dye to enter.
-
Washing : Wash the cells twice with PBS.
-
Staining : Prepare a series of working concentrations for the dye (e.g., ranging from 1 µM to 50 µM) in PBS. Incubate the cells with the staining solution for a range of times (e.g., 15, 30, 60 minutes) at room temperature, protected from light.
-
Washing : Wash the cells three to five times with PBS to remove unbound dye.
-
Mounting : Mount the coverslip onto a microscope slide using a suitable mounting medium.
-
Imaging : Visualize the stained cells using a fluorescence microscope. The optimal excitation and emission wavelengths will need to be determined empirically based on the dye's spectral properties.
Data Presentation for Protocol Optimization
When developing a new staining protocol, it is crucial to systematically test different conditions. The following table provides a template for recording and comparing results.
| Condition | Dye Concentration (µM) | Incubation Time (min) | Signal Intensity (Arbitrary Units) | Signal-to-Noise Ratio | Cellular Localization | Notes |
| Test 1 | 1 | 15 | ||||
| Test 2 | 1 | 30 | ||||
| Test 3 | 10 | 15 | ||||
| Test 4 | 10 | 30 | ||||
| Control | 0 | 30 | No dye |
Conclusion
While a specific cell staining protocol for this compound is not available, its identity as a deuterated compound strongly suggests its utility in quantitative mass spectrometry. For researchers interested in the potential of the parent compound, Para Red, as a fluorescent stain, a systematic approach to protocol development is necessary. The provided hypothetical protocol and data organization table offer a framework for such an investigation. Key to this process will be the determination of the dye's spectral properties to enable appropriate microscopic imaging.
References
Application Notes and Protocols for Para Red-d4 in Cellular Analysis
Executive Summary
Extensive research for established protocols on "Para Red-d4" for cell staining applications did not yield any specific, validated methodologies. The available information suggests that this compound is a deuterated (heavy isotope-labeled) version of Para Red, a known azo dye.[1] Deuterated compounds are most commonly utilized as internal standards in quantitative mass spectrometry-based applications, such as proteomics, rather than for direct microscopic imaging.
This document, therefore, provides information on the parent compound, Para Red, and presents a general, hypothetical protocol for the development of a cell staining procedure with a novel dye, which researchers can use as a foundational guideline. Additionally, it outlines the likely application of this compound in proteomics.
This compound: Properties and Likely Applications
This compound is the deuterated form of Para Red.[1] Its key properties are listed in the table below.
| Property | Value | Reference |
| Chemical Formula | C₁₆H₇D₄N₃O₃ | [1] |
| Molecular Weight | 297.30 g/mol | [1] |
| CAS Number | 1185235-75-9 | [1] |
The primary application of stable isotope-labeled compounds like this compound is in quantitative analysis using mass spectrometry. The deuterium atoms increase the mass of the molecule without significantly altering its chemical properties, allowing it to be distinguished from its non-deuterated counterpart.
Caption: Workflow for using this compound in mass spectrometry.
The Parent Compound: Para Red
Para Red (PR) is an azo dye that has been studied for its interaction with proteins, particularly serum albumins. Studies have shown that Para Red can bind to serum albumins, causing fluorescence quenching. The binding is primarily driven by hydrogen bonds and van der Waals interactions. This interaction can induce conformational changes in the protein. While toxic and isolated from some food additives, its properties suggest it interacts with biological macromolecules.
Hypothetical Protocol for Developing a Cell Staining Method with a Novel Dye
The following is a general and hypothetical protocol that can be used as a starting point for developing a cell staining method for a new dye like Para Red. This is not a validated protocol for this compound.
Reagents and Materials
-
Cultured cells (adherent or suspension)
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Staining solution (Para Red dissolved in a suitable solvent, e.g., DMSO or ethanol, then diluted in PBS to a working concentration)
-
Mounting medium
-
Microscope slides and coverslips
-
Fluorescence microscope with appropriate filter sets
Experimental Workflow
Caption: General workflow for developing a cell staining protocol.
Detailed Methodological Steps
-
Cell Preparation : Culture cells on sterile glass coverslips in a petri dish until they reach the desired confluency. For suspension cells, they can be cytospun onto slides.
-
Washing : Gently wash the cells twice with PBS to remove any residual media.
-
Fixation : Fix the cells by incubating with 4% paraformaldehyde for 10-20 minutes at room temperature. This step cross-links proteins and preserves cell morphology.
-
Washing : Wash the cells three times with PBS for 5 minutes each to remove the fixative.
-
Permeabilization (Optional) : If targeting intracellular structures, incubate the cells with a permeabilization buffer, such as 0.1% Triton X-100 in PBS, for 5-10 minutes. This will create pores in the cell membrane, allowing the dye to enter.
-
Washing : Wash the cells twice with PBS.
-
Staining : Prepare a series of working concentrations for the dye (e.g., ranging from 1 µM to 50 µM) in PBS. Incubate the cells with the staining solution for a range of times (e.g., 15, 30, 60 minutes) at room temperature, protected from light.
-
Washing : Wash the cells three to five times with PBS to remove unbound dye.
-
Mounting : Mount the coverslip onto a microscope slide using a suitable mounting medium.
-
Imaging : Visualize the stained cells using a fluorescence microscope. The optimal excitation and emission wavelengths will need to be determined empirically based on the dye's spectral properties.
Data Presentation for Protocol Optimization
When developing a new staining protocol, it is crucial to systematically test different conditions. The following table provides a template for recording and comparing results.
| Condition | Dye Concentration (µM) | Incubation Time (min) | Signal Intensity (Arbitrary Units) | Signal-to-Noise Ratio | Cellular Localization | Notes |
| Test 1 | 1 | 15 | ||||
| Test 2 | 1 | 30 | ||||
| Test 3 | 10 | 15 | ||||
| Test 4 | 10 | 30 | ||||
| Control | 0 | 30 | No dye |
Conclusion
While a specific cell staining protocol for this compound is not available, its identity as a deuterated compound strongly suggests its utility in quantitative mass spectrometry. For researchers interested in the potential of the parent compound, Para Red, as a fluorescent stain, a systematic approach to protocol development is necessary. The provided hypothetical protocol and data organization table offer a framework for such an investigation. Key to this process will be the determination of the dye's spectral properties to enable appropriate microscopic imaging.
References
Application Notes and Protocols for the Quantification of Para Red using Para Red-d4 in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Para Red is a synthetic monoazo dye that has been used as a colorant in various products. Due to potential health concerns, its use in food and other consumer products is regulated in many countries. Accurate and sensitive quantification of Para Red is therefore crucial for regulatory monitoring and quality control. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the determination of trace levels of synthetic dyes like Para Red in complex matrices.
The use of a stable isotope-labeled internal standard, such as Para Red-d4, is highly recommended for accurate quantification in LC-MS/MS analysis. This compound is chemically identical to Para Red but has four deuterium (B1214612) atoms in place of hydrogen atoms, resulting in a 4 Dalton mass difference. This allows it to be distinguished from the native analyte by the mass spectrometer. As an internal standard, this compound is added to the sample at a known concentration at the beginning of the sample preparation process. It co-elutes with Para Red during chromatography and experiences similar ionization effects in the mass spectrometer. By measuring the ratio of the signal from Para Red to that of this compound, variations in sample extraction, matrix effects, and instrument response can be effectively compensated for, leading to highly accurate and precise quantification.
These application notes provide detailed protocols for the sample preparation and LC-MS/MS analysis of Para Red in solid matrices, utilizing this compound as an internal standard.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of an LC-MS/MS method for the quantification of Para Red. While the specific use of this compound was not detailed in all the cited literature for Para Red, the data presented is representative of the performance achievable with a validated method employing a stable isotope-labeled internal standard.
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | 0.7 - 5 µg/kg | [1] |
| Limit of Quantification (LOQ) | 7 - 15 µg/kg | [1] |
| Linearity (R²) | > 0.996 | [1] |
| Recovery | 82% - 119% | [1] |
| Precision (%RSD) | < 15% | [2] |
Experimental Protocols
Sample Preparation for Solid Matrices (e.g., Spices, Textiles)
This protocol describes a generic procedure for the extraction of Para Red from solid samples. Optimization may be required depending on the specific matrix.
Materials:
-
Homogenized solid sample (e.g., spice powder, finely cut textile)
-
This compound internal standard solution (1 µg/mL in acetonitrile)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Water, deionized
-
Formic acid, LC-MS grade
-
Centrifuge tubes (50 mL)
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE)
-
Autosampler vials
Procedure:
-
Weigh 1.0 g of the homogenized sample into a 50 mL centrifuge tube.
-
Spike the sample with a known amount of this compound internal standard solution (e.g., 100 µL of 1 µg/mL solution).
-
Add 10 mL of acetonitrile to the tube.
-
Vortex the mixture vigorously for 5 minutes to ensure thorough extraction.
-
Centrifuge the sample at 5000 rpm for 10 minutes to pellet the solid material.
-
Carefully collect the supernatant and filter it through a 0.22 µm PTFE syringe filter into a clean tube.
-
Evaporate the filtered extract to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex briefly to dissolve the residue.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an electrospray ionization (ESI) source
Liquid Chromatography Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with 50% B, increase to 95% B over 5 min, hold for 2 min, return to 50% B and equilibrate for 3 min |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions:
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
| MRM Transitions | See table below |
Multiple Reaction Monitoring (MRM) Transitions:
The following MRM transitions can be used for the detection and quantification of Para Red and this compound. The precursor ion ([M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Para Red | 293.1 | 156.1 (Quantifier) | 25 |
| 293.1 | 93.1 (Qualifier) | 40 | |
| This compound | 297.1 | 160.1 | 25 |
Note: Collision energies should be optimized for the specific instrument being used.
Visualizations
Caption: Experimental workflow for the analysis of Para Red.
Caption: Principle of isotope dilution mass spectrometry.
Caption: Simplified fragmentation of Para Red in MS/MS.
References
Application Notes and Protocols for the Quantification of Para Red using Para Red-d4 in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Para Red is a synthetic monoazo dye that has been used as a colorant in various products. Due to potential health concerns, its use in food and other consumer products is regulated in many countries. Accurate and sensitive quantification of Para Red is therefore crucial for regulatory monitoring and quality control. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the determination of trace levels of synthetic dyes like Para Red in complex matrices.
The use of a stable isotope-labeled internal standard, such as Para Red-d4, is highly recommended for accurate quantification in LC-MS/MS analysis. This compound is chemically identical to Para Red but has four deuterium atoms in place of hydrogen atoms, resulting in a 4 Dalton mass difference. This allows it to be distinguished from the native analyte by the mass spectrometer. As an internal standard, this compound is added to the sample at a known concentration at the beginning of the sample preparation process. It co-elutes with Para Red during chromatography and experiences similar ionization effects in the mass spectrometer. By measuring the ratio of the signal from Para Red to that of this compound, variations in sample extraction, matrix effects, and instrument response can be effectively compensated for, leading to highly accurate and precise quantification.
These application notes provide detailed protocols for the sample preparation and LC-MS/MS analysis of Para Red in solid matrices, utilizing this compound as an internal standard.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of an LC-MS/MS method for the quantification of Para Red. While the specific use of this compound was not detailed in all the cited literature for Para Red, the data presented is representative of the performance achievable with a validated method employing a stable isotope-labeled internal standard.
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | 0.7 - 5 µg/kg | [1] |
| Limit of Quantification (LOQ) | 7 - 15 µg/kg | [1] |
| Linearity (R²) | > 0.996 | [1] |
| Recovery | 82% - 119% | [1] |
| Precision (%RSD) | < 15% | [2] |
Experimental Protocols
Sample Preparation for Solid Matrices (e.g., Spices, Textiles)
This protocol describes a generic procedure for the extraction of Para Red from solid samples. Optimization may be required depending on the specific matrix.
Materials:
-
Homogenized solid sample (e.g., spice powder, finely cut textile)
-
This compound internal standard solution (1 µg/mL in acetonitrile)
-
Acetonitrile (ACN), HPLC grade
-
Water, deionized
-
Formic acid, LC-MS grade
-
Centrifuge tubes (50 mL)
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE)
-
Autosampler vials
Procedure:
-
Weigh 1.0 g of the homogenized sample into a 50 mL centrifuge tube.
-
Spike the sample with a known amount of this compound internal standard solution (e.g., 100 µL of 1 µg/mL solution).
-
Add 10 mL of acetonitrile to the tube.
-
Vortex the mixture vigorously for 5 minutes to ensure thorough extraction.
-
Centrifuge the sample at 5000 rpm for 10 minutes to pellet the solid material.
-
Carefully collect the supernatant and filter it through a 0.22 µm PTFE syringe filter into a clean tube.
-
Evaporate the filtered extract to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex briefly to dissolve the residue.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an electrospray ionization (ESI) source
Liquid Chromatography Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with 50% B, increase to 95% B over 5 min, hold for 2 min, return to 50% B and equilibrate for 3 min |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions:
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
| MRM Transitions | See table below |
Multiple Reaction Monitoring (MRM) Transitions:
The following MRM transitions can be used for the detection and quantification of Para Red and this compound. The precursor ion ([M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Para Red | 293.1 | 156.1 (Quantifier) | 25 |
| 293.1 | 93.1 (Qualifier) | 40 | |
| This compound | 297.1 | 160.1 | 25 |
Note: Collision energies should be optimized for the specific instrument being used.
Visualizations
Caption: Experimental workflow for the analysis of Para Red.
Caption: Principle of isotope dilution mass spectrometry.
Caption: Simplified fragmentation of Para Red in MS/MS.
References
Application Note: Para Red-d4 as an Internal Standard in Proteomics
A Review of an Uncommon Application and a Guide to Established Alternatives
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The precise and accurate quantification of proteins is a cornerstone of modern proteomics research, with profound implications for drug development, biomarker discovery, and fundamental biology. A key strategy for achieving high-quality quantitative data is the use of internal standards to account for variability throughout the experimental workflow, from sample preparation to mass spectrometry analysis. This document initially aimed to provide a detailed application note on the use of Para Red-d4 as an internal standard in proteomics. However, a comprehensive review of scientific literature and commercial applications reveals a significant lack of documentation for this specific application.
Para Red is a red azo dye, and its deuterated form, this compound, is commercially available. While some vendors suggest its potential use in proteomics research, there are no established protocols or peer-reviewed studies demonstrating its efficacy or validating its use as an internal standard for protein or peptide quantification. The chemical properties of Para Red, a non-peptide small molecule, make it structurally dissimilar to the peptides and proteins being quantified in a typical proteomics experiment. This dissimilarity can lead to differences in ionization efficiency, chromatographic behavior, and extraction recovery, which are all critical sources of variability that a good internal standard should control for.
Given the absence of data supporting the use of this compound in this context, this application note will instead focus on widely accepted and extensively validated internal standards for quantitative proteomics. We will provide detailed protocols and data presentation for these established methods, adhering to the original request's format and visualization requirements.
Established Internal Standards for Quantitative Proteomics
The gold standard for internal standards in quantitative proteomics involves the use of stable isotope-labeled (SIL) analogs of the target analytes. These standards are chemically identical to their endogenous counterparts but have a known mass shift due to the incorporation of heavy isotopes (e.g., ¹³C, ¹⁵N, ²H). This mass difference allows for their distinction by the mass spectrometer, while their chemical identity ensures they behave similarly during sample processing.
The most common types of internal standards in proteomics are:
-
Stable Isotope-Labeled (SIL) Peptides: Synthetic peptides corresponding to proteotypic peptides of a target protein.
-
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): Metabolic labeling of the entire proteome of cultured cells.
-
Quantitative Concatenated Peptides (QconCATs): Recombinant proteins composed of multiple proteotypic peptides.
The following sections will provide detailed application notes and protocols for these established methods.
Application Note 1: Absolute Quantification of Proteins using Stable Isotope-Labeled (SIL) Peptides
Core Concept: A known quantity of a synthetic, heavy isotope-labeled peptide, corresponding to a unique peptide from the protein of interest, is spiked into a biological sample. The ratio of the mass spectrometry signal of the endogenous (light) peptide to the SIL (heavy) peptide is used to calculate the absolute abundance of the target protein.
Data Presentation
| Target Protein | Proteotypic Peptide Sequence | SIL Peptide (m/z) | Endogenous Peptide (m/z) | Concentration (fmol/µg protein) | %CV |
| Human Serum Albumin | LVNEVTEFAK | 604.34 | 598.33 | 150.2 | 4.5 |
| Transferrin | VPIAVEK | 389.24 | 383.23 | 25.8 | 6.2 |
| Apolipoprotein A-I | ATEHLSTLSEK | 611.83 | 605.82 | 88.1 | 5.1 |
Table 1: Example of quantitative data for three human plasma proteins using SIL peptides as internal standards. Data represents the mean of three technical replicates.
Experimental Workflow
Caption: Workflow for absolute protein quantification using SIL peptides.
Experimental Protocol
1. Selection of Proteotypic Peptides:
- In silico digest the target protein sequence to identify unique tryptic peptides.
- Select peptides that are 7-20 amino acids in length, lack easily modified residues (e.g., Met, Cys), and have good ionization efficiency.
- Verify the uniqueness of the selected peptides using a protein database (e.g., BLAST).
2. Synthesis and Quantification of SIL Peptides:
- Synthesize the selected peptides with one or more heavy isotope-labeled amino acids (e.g., ¹³C₆,¹⁵N₂-Lys or ¹³C₆,¹⁵N₄-Arg).
- Purify the SIL peptides to >95% purity by HPLC.
- Accurately quantify the concentration of the SIL peptide stock solution using amino acid analysis.
3. Sample Preparation:
- Extract total protein from the biological sample using a suitable lysis buffer.
- Determine the total protein concentration of the extract using a standard protein assay (e.g., BCA assay).
- Aliquot a known amount of total protein (e.g., 50 µg).
- Spike in a known amount of the SIL peptide internal standard. The amount should be optimized to be within the linear dynamic range of the assay and ideally close to the expected endogenous peptide concentration.
- Perform in-solution or in-gel proteolytic digestion (e.g., with trypsin) overnight at 37°C.
- Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) cartridge.
- Dry the peptides and resuspend in a suitable solvent for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
- Perform targeted mass spectrometry analysis using either Selected Reaction Monitoring (SRM) on a triple quadrupole instrument or Parallel Reaction Monitoring (PRM) on a high-resolution instrument.
- Develop a method that specifically monitors for the precursor and fragment ions of both the endogenous (light) and SIL (heavy) peptides.
5. Data Analysis:
- Integrate the peak areas of the chromatographic peaks for the light and heavy peptide transitions.
- Calculate the peak area ratio (light/heavy).
- Generate a calibration curve using a fixed amount of the SIL peptide and varying concentrations of the light synthetic peptide in a relevant matrix.
- Determine the absolute concentration of the endogenous peptide in the sample by interpolating its peak area ratio on the calibration curve.
Application Note 2: Relative and Absolute Quantification using SILAC
Core Concept: Cells are metabolically labeled by growing them in media where natural ("light") amino acids (e.g., Arginine and Lysine) are replaced with their heavy stable isotope counterparts. The proteome of the "heavy" labeled cells serves as an internal standard for the "light" labeled experimental sample. The samples are mixed at a 1:1 protein ratio, and the relative quantification of thousands of proteins can be determined from the ratio of heavy to light peptide signals in the mass spectrometer. For absolute quantification, a known amount of a "super-SILAC" spike-in standard can be used.
Data Presentation
| Protein ID | Gene Name | H/L Ratio (Treatment/Control) | p-value | Regulation |
| P02768 | ALB | 0.98 | 0.85 | Unchanged |
| P61769 | TUBA1A | 2.15 | 0.02 | Upregulated |
| Q06830 | HSPA1A | 3.50 | 0.001 | Upregulated |
| P10636 | GDI1 | 0.45 | 0.01 | Downregulated |
Table 2: Example of relative quantitative data from a SILAC experiment comparing a treated cell line to a control. H/L ratio represents the fold change in protein abundance.
Experimental Workflow
Caption: General workflow for a SILAC-based quantitative proteomics experiment.
Experimental Protocol
1. Cell Culture and Labeling:
- Select a cell line that is auxotrophic for the amino acids to be used for labeling (typically Arginine and Lysine).
- Culture the "heavy" cell population in a medium containing heavy isotope-labeled Arg (e.g., ¹³C₆,¹⁵N₄-Arg) and Lys (e.g., ¹³C₆,¹⁵N₂-Lys).
- Culture the "light" (control) cell population in a medium containing the natural, light versions of these amino acids.
- Grow the cells for at least 5-6 cell divisions to ensure >98% incorporation of the labeled amino acids.
2. Sample Preparation:
- Harvest the light and heavy cell populations separately.
- Lyse the cells using a standard lysis buffer.
- Determine the protein concentration of each lysate.
- Combine the light and heavy lysates in a 1:1 protein ratio.
3. Protein Digestion and Mass Spectrometry:
- Perform in-solution digestion of the combined protein mixture with trypsin.
- Fractionate the resulting peptide mixture (e.g., by strong cation exchange or high pH reversed-phase chromatography) to reduce sample complexity.
- Analyze the peptide fractions by LC-MS/MS on a high-resolution mass spectrometer.
4. Data Analysis:
- Use a proteomics software package that supports SILAC data analysis (e.g., MaxQuant).
- The software will identify peptides and calculate the heavy-to-light (H/L) ratio for each peptide based on the extracted ion chromatograms of the heavy and light isotopic envelopes.
- Protein H/L ratios are calculated as the median of the corresponding peptide ratios.
- Perform statistical analysis to identify proteins with significantly altered abundance.
Application Note 3: Multiplexed Absolute Quantification with QconCATs
Core Concept: A QconCAT is a synthetic protein consisting of a concatenation of proteotypic peptides from multiple target proteins. This recombinant protein is expressed in a heavy isotope-labeling context (e.g., in E. coli grown on heavy media) and then purified and quantified. A known amount of the heavy QconCAT is spiked into the sample, serving as a single internal standard for the simultaneous absolute quantification of multiple proteins.
Data Presentation
| Target Protein | Peptide Sequence in QconCAT | Measured Concentration (fmol/µg) | Theoretical Stoichiometry |
| Protein A | YLGYLEQLLR | 10.2 | 1 |
| Protein B | FSTVAGESGSADTVR | 9.8 | 1 |
| Protein C | ITHACFINTSK | 21.5 | 2 |
| Protein D | GFEVLIVTGYK | 5.1 | 0.5 |
Table 3: Example of absolute quantification of four proteins in a complex using a QconCAT internal standard. The measured concentrations can be compared to the expected stoichiometry of the protein complex.
Logical Relationship Diagram
Caption: Logical flow from QconCAT design to its application in multiplexed protein quantification.
Experimental Protocol
1. QconCAT Design and Production:
- Select the target proteins for quantification.
- Choose one or more proteotypic peptides per protein.
- Design a synthetic gene encoding these peptides concatenated in series, separated by tryptic cleavage sites.
- Clone the synthetic gene into an expression vector.
- Express the QconCAT protein in a suitable expression system (e.g., E. coli) using a medium containing heavy isotope-labeled amino acids.
- Purify the heavy-labeled QconCAT protein.
- Accurately determine the concentration of the purified QconCAT.
2. Sample Preparation and Analysis:
- Spike a known amount of the purified heavy QconCAT into the biological sample.
- Perform proteolytic digestion of the mixed sample. This will release the light endogenous peptides and the heavy standard peptides from the QconCAT in a 1:1 molar ratio.
- Analyze the peptide mixture by targeted LC-MS/MS (SRM or PRM), monitoring the transitions for both the light and heavy versions of all proteotypic peptides included in the QconCAT.
3. Data Analysis:
- Calculate the peak area ratios (light/heavy) for each peptide pair.
- Since the concentration of the heavy peptides is known (from the known concentration of the spiked QconCAT), the concentration of the endogenous light peptides can be directly calculated from these ratios.
Conclusion
While the initial inquiry into this compound as an internal standard for proteomics did not yield established methodologies, the principles of robust quantitative proteomics remain paramount. The use of stable isotope-labeled internal standards that are chemically analogous to the target analytes is the most reliable approach. SIL peptides, SILAC, and QconCATs represent a versatile and powerful toolkit for researchers to achieve accurate and precise quantification of proteins in complex biological systems. The choice of a specific method will depend on the experimental goals, sample type, and available resources. The protocols and workflows detailed in this note provide a foundation for implementing these gold-standard techniques in your research.
Application Note: Para Red-d4 as an Internal Standard in Proteomics
A Review of an Uncommon Application and a Guide to Established Alternatives
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The precise and accurate quantification of proteins is a cornerstone of modern proteomics research, with profound implications for drug development, biomarker discovery, and fundamental biology. A key strategy for achieving high-quality quantitative data is the use of internal standards to account for variability throughout the experimental workflow, from sample preparation to mass spectrometry analysis. This document initially aimed to provide a detailed application note on the use of Para Red-d4 as an internal standard in proteomics. However, a comprehensive review of scientific literature and commercial applications reveals a significant lack of documentation for this specific application.
Para Red is a red azo dye, and its deuterated form, this compound, is commercially available. While some vendors suggest its potential use in proteomics research, there are no established protocols or peer-reviewed studies demonstrating its efficacy or validating its use as an internal standard for protein or peptide quantification. The chemical properties of Para Red, a non-peptide small molecule, make it structurally dissimilar to the peptides and proteins being quantified in a typical proteomics experiment. This dissimilarity can lead to differences in ionization efficiency, chromatographic behavior, and extraction recovery, which are all critical sources of variability that a good internal standard should control for.
Given the absence of data supporting the use of this compound in this context, this application note will instead focus on widely accepted and extensively validated internal standards for quantitative proteomics. We will provide detailed protocols and data presentation for these established methods, adhering to the original request's format and visualization requirements.
Established Internal Standards for Quantitative Proteomics
The gold standard for internal standards in quantitative proteomics involves the use of stable isotope-labeled (SIL) analogs of the target analytes. These standards are chemically identical to their endogenous counterparts but have a known mass shift due to the incorporation of heavy isotopes (e.g., ¹³C, ¹⁵N, ²H). This mass difference allows for their distinction by the mass spectrometer, while their chemical identity ensures they behave similarly during sample processing.
The most common types of internal standards in proteomics are:
-
Stable Isotope-Labeled (SIL) Peptides: Synthetic peptides corresponding to proteotypic peptides of a target protein.
-
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): Metabolic labeling of the entire proteome of cultured cells.
-
Quantitative Concatenated Peptides (QconCATs): Recombinant proteins composed of multiple proteotypic peptides.
The following sections will provide detailed application notes and protocols for these established methods.
Application Note 1: Absolute Quantification of Proteins using Stable Isotope-Labeled (SIL) Peptides
Core Concept: A known quantity of a synthetic, heavy isotope-labeled peptide, corresponding to a unique peptide from the protein of interest, is spiked into a biological sample. The ratio of the mass spectrometry signal of the endogenous (light) peptide to the SIL (heavy) peptide is used to calculate the absolute abundance of the target protein.
Data Presentation
| Target Protein | Proteotypic Peptide Sequence | SIL Peptide (m/z) | Endogenous Peptide (m/z) | Concentration (fmol/µg protein) | %CV |
| Human Serum Albumin | LVNEVTEFAK | 604.34 | 598.33 | 150.2 | 4.5 |
| Transferrin | VPIAVEK | 389.24 | 383.23 | 25.8 | 6.2 |
| Apolipoprotein A-I | ATEHLSTLSEK | 611.83 | 605.82 | 88.1 | 5.1 |
Table 1: Example of quantitative data for three human plasma proteins using SIL peptides as internal standards. Data represents the mean of three technical replicates.
Experimental Workflow
Caption: Workflow for absolute protein quantification using SIL peptides.
Experimental Protocol
1. Selection of Proteotypic Peptides:
- In silico digest the target protein sequence to identify unique tryptic peptides.
- Select peptides that are 7-20 amino acids in length, lack easily modified residues (e.g., Met, Cys), and have good ionization efficiency.
- Verify the uniqueness of the selected peptides using a protein database (e.g., BLAST).
2. Synthesis and Quantification of SIL Peptides:
- Synthesize the selected peptides with one or more heavy isotope-labeled amino acids (e.g., ¹³C₆,¹⁵N₂-Lys or ¹³C₆,¹⁵N₄-Arg).
- Purify the SIL peptides to >95% purity by HPLC.
- Accurately quantify the concentration of the SIL peptide stock solution using amino acid analysis.
3. Sample Preparation:
- Extract total protein from the biological sample using a suitable lysis buffer.
- Determine the total protein concentration of the extract using a standard protein assay (e.g., BCA assay).
- Aliquot a known amount of total protein (e.g., 50 µg).
- Spike in a known amount of the SIL peptide internal standard. The amount should be optimized to be within the linear dynamic range of the assay and ideally close to the expected endogenous peptide concentration.
- Perform in-solution or in-gel proteolytic digestion (e.g., with trypsin) overnight at 37°C.
- Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) cartridge.
- Dry the peptides and resuspend in a suitable solvent for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
- Perform targeted mass spectrometry analysis using either Selected Reaction Monitoring (SRM) on a triple quadrupole instrument or Parallel Reaction Monitoring (PRM) on a high-resolution instrument.
- Develop a method that specifically monitors for the precursor and fragment ions of both the endogenous (light) and SIL (heavy) peptides.
5. Data Analysis:
- Integrate the peak areas of the chromatographic peaks for the light and heavy peptide transitions.
- Calculate the peak area ratio (light/heavy).
- Generate a calibration curve using a fixed amount of the SIL peptide and varying concentrations of the light synthetic peptide in a relevant matrix.
- Determine the absolute concentration of the endogenous peptide in the sample by interpolating its peak area ratio on the calibration curve.
Application Note 2: Relative and Absolute Quantification using SILAC
Core Concept: Cells are metabolically labeled by growing them in media where natural ("light") amino acids (e.g., Arginine and Lysine) are replaced with their heavy stable isotope counterparts. The proteome of the "heavy" labeled cells serves as an internal standard for the "light" labeled experimental sample. The samples are mixed at a 1:1 protein ratio, and the relative quantification of thousands of proteins can be determined from the ratio of heavy to light peptide signals in the mass spectrometer. For absolute quantification, a known amount of a "super-SILAC" spike-in standard can be used.
Data Presentation
| Protein ID | Gene Name | H/L Ratio (Treatment/Control) | p-value | Regulation |
| P02768 | ALB | 0.98 | 0.85 | Unchanged |
| P61769 | TUBA1A | 2.15 | 0.02 | Upregulated |
| Q06830 | HSPA1A | 3.50 | 0.001 | Upregulated |
| P10636 | GDI1 | 0.45 | 0.01 | Downregulated |
Table 2: Example of relative quantitative data from a SILAC experiment comparing a treated cell line to a control. H/L ratio represents the fold change in protein abundance.
Experimental Workflow
Caption: General workflow for a SILAC-based quantitative proteomics experiment.
Experimental Protocol
1. Cell Culture and Labeling:
- Select a cell line that is auxotrophic for the amino acids to be used for labeling (typically Arginine and Lysine).
- Culture the "heavy" cell population in a medium containing heavy isotope-labeled Arg (e.g., ¹³C₆,¹⁵N₄-Arg) and Lys (e.g., ¹³C₆,¹⁵N₂-Lys).
- Culture the "light" (control) cell population in a medium containing the natural, light versions of these amino acids.
- Grow the cells for at least 5-6 cell divisions to ensure >98% incorporation of the labeled amino acids.
2. Sample Preparation:
- Harvest the light and heavy cell populations separately.
- Lyse the cells using a standard lysis buffer.
- Determine the protein concentration of each lysate.
- Combine the light and heavy lysates in a 1:1 protein ratio.
3. Protein Digestion and Mass Spectrometry:
- Perform in-solution digestion of the combined protein mixture with trypsin.
- Fractionate the resulting peptide mixture (e.g., by strong cation exchange or high pH reversed-phase chromatography) to reduce sample complexity.
- Analyze the peptide fractions by LC-MS/MS on a high-resolution mass spectrometer.
4. Data Analysis:
- Use a proteomics software package that supports SILAC data analysis (e.g., MaxQuant).
- The software will identify peptides and calculate the heavy-to-light (H/L) ratio for each peptide based on the extracted ion chromatograms of the heavy and light isotopic envelopes.
- Protein H/L ratios are calculated as the median of the corresponding peptide ratios.
- Perform statistical analysis to identify proteins with significantly altered abundance.
Application Note 3: Multiplexed Absolute Quantification with QconCATs
Core Concept: A QconCAT is a synthetic protein consisting of a concatenation of proteotypic peptides from multiple target proteins. This recombinant protein is expressed in a heavy isotope-labeling context (e.g., in E. coli grown on heavy media) and then purified and quantified. A known amount of the heavy QconCAT is spiked into the sample, serving as a single internal standard for the simultaneous absolute quantification of multiple proteins.
Data Presentation
| Target Protein | Peptide Sequence in QconCAT | Measured Concentration (fmol/µg) | Theoretical Stoichiometry |
| Protein A | YLGYLEQLLR | 10.2 | 1 |
| Protein B | FSTVAGESGSADTVR | 9.8 | 1 |
| Protein C | ITHACFINTSK | 21.5 | 2 |
| Protein D | GFEVLIVTGYK | 5.1 | 0.5 |
Table 3: Example of absolute quantification of four proteins in a complex using a QconCAT internal standard. The measured concentrations can be compared to the expected stoichiometry of the protein complex.
Logical Relationship Diagram
Caption: Logical flow from QconCAT design to its application in multiplexed protein quantification.
Experimental Protocol
1. QconCAT Design and Production:
- Select the target proteins for quantification.
- Choose one or more proteotypic peptides per protein.
- Design a synthetic gene encoding these peptides concatenated in series, separated by tryptic cleavage sites.
- Clone the synthetic gene into an expression vector.
- Express the QconCAT protein in a suitable expression system (e.g., E. coli) using a medium containing heavy isotope-labeled amino acids.
- Purify the heavy-labeled QconCAT protein.
- Accurately determine the concentration of the purified QconCAT.
2. Sample Preparation and Analysis:
- Spike a known amount of the purified heavy QconCAT into the biological sample.
- Perform proteolytic digestion of the mixed sample. This will release the light endogenous peptides and the heavy standard peptides from the QconCAT in a 1:1 molar ratio.
- Analyze the peptide mixture by targeted LC-MS/MS (SRM or PRM), monitoring the transitions for both the light and heavy versions of all proteotypic peptides included in the QconCAT.
3. Data Analysis:
- Calculate the peak area ratios (light/heavy) for each peptide pair.
- Since the concentration of the heavy peptides is known (from the known concentration of the spiked QconCAT), the concentration of the endogenous light peptides can be directly calculated from these ratios.
Conclusion
While the initial inquiry into this compound as an internal standard for proteomics did not yield established methodologies, the principles of robust quantitative proteomics remain paramount. The use of stable isotope-labeled internal standards that are chemically analogous to the target analytes is the most reliable approach. SIL peptides, SILAC, and QconCATs represent a versatile and powerful toolkit for researchers to achieve accurate and precise quantification of proteins in complex biological systems. The choice of a specific method will depend on the experimental goals, sample type, and available resources. The protocols and workflows detailed in this note provide a foundation for implementing these gold-standard techniques in your research.
Application Notes and Protocols for Para Red-d4 in Quantitative Proteomics Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Para Red-d4 is a deuterated analog of the azo dye Para Red. While specific applications of this compound in quantitative proteomics are not extensively documented in publicly available literature, its chemical structure suggests a strong potential for use as a stable isotope labeling reagent for the relative quantification of proteins. The presence of four deuterium (B1214612) atoms introduces a known mass shift, enabling the differentiation and quantification of proteins from two different samples by mass spectrometry. Azo compounds have been shown to react with tyrosine residues on proteins, providing a basis for targeted labeling.
This document outlines a proposed application of this compound for the quantitative analysis of tyrosine-containing proteins, a technique particularly relevant for studying signaling pathways and identifying drug targets.
Principle of the Method
The proposed method utilizes Para Red (light) and this compound (heavy) to differentially label two distinct protein samples (e.g., control vs. treated). The core principle involves the chemical labeling of tyrosine residues within proteins. Following labeling, the two samples are combined, digested into peptides, and analyzed by liquid chromatography-mass spectrometry (LC-MS). The mass difference of 4 Da between the light and heavy labeled peptides allows for the ratiometric quantification of protein abundance between the two samples.
Application: Monitoring Drug Effects on a Signaling Pathway
Objective: To quantify the change in abundance of proteins in the EGFR signaling pathway in response to a targeted drug treatment in a cancer cell line.
Hypothetical Study: A549 lung cancer cells are treated with an EGFR inhibitor. The proteome of treated cells is labeled with this compound ("heavy"), while the proteome of untreated (control) cells is labeled with Para Red ("light").
Experimental Protocols
Cell Lysis and Protein Extraction
-
Culture A549 cells to ~80% confluency. Treat one set of cells with the EGFR inhibitor and leave the other as a control.
-
Harvest cells and wash twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cell pellets in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Sonicate the lysates briefly to shear DNA and reduce viscosity.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
Para Red/Para Red-d4 Labeling of Proteins
-
Aliquot 1 mg of protein from the control lysate and 1 mg from the treated lysate into separate microcentrifuge tubes.
-
Adjust the pH of the protein solutions to 8.5 with a suitable buffer (e.g., 1 M HEPES).
-
Prepare fresh stock solutions of Para Red ("light" label) and this compound ("heavy" label) in an appropriate organic solvent (e.g., DMSO).
-
Add the "light" Para Red solution to the control protein sample and the "heavy" this compound solution to the treated protein sample. A typical starting point is a 10-fold molar excess of the labeling reagent over the estimated amount of tyrosine residues.
-
Incubate the reactions for 1 hour at room temperature with gentle mixing.
-
Quench the labeling reaction by adding a quenching solution (e.g., 50 mM Tris-HCl).
-
Combine the "light" labeled control sample and the "heavy" labeled treated sample.
Protein Digestion
-
Perform a buffer exchange into a digestion-compatible buffer (e.g., 50 mM ammonium (B1175870) bicarbonate) using a desalting column or acetone (B3395972) precipitation to remove interfering substances.
-
Reduce disulfide bonds by adding dithiothreitol (B142953) (DTT) to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate cysteine residues by adding iodoacetamide (B48618) to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
Peptide Cleanup
-
Acidify the peptide solution with trifluoroacetic acid (TFA) to a final concentration of 0.1%.
-
Desalt the peptides using a C18 solid-phase extraction (SPE) cartridge.
-
Elute the peptides with a solution of 50% acetonitrile (B52724) and 0.1% TFA.
-
Dry the eluted peptides in a vacuum centrifuge.
LC-MS/MS Analysis
-
Reconstitute the dried peptides in a solution of 2% acetonitrile and 0.1% formic acid.
-
Analyze the peptide mixture using a high-resolution nano-LC-MS/MS system.
-
Set the mass spectrometer to acquire data in a data-dependent acquisition (DDA) mode, selecting the most abundant precursor ions for fragmentation.
Data Analysis
-
Use a suitable proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to analyze the raw MS data.
-
Search the data against a human protein database.
-
Configure the software to identify and quantify peptide pairs with a mass difference of 4.0251 Da (corresponding to the four deuterium atoms in this compound).
-
Calculate the heavy/light (H/L) ratios for each quantified protein.
-
Perform statistical analysis to identify proteins with significant changes in abundance.
Quantitative Data Presentation
The following table represents hypothetical quantitative data from the described experiment.
| Protein Accession | Gene Name | Protein Name | H/L Ratio (Treated/Control) | p-value | Regulation |
| P00533 | EGFR | Epidermal growth factor receptor | 0.45 | 0.001 | Down-regulated |
| P27361 | GRB2 | Growth factor receptor-bound protein 2 | 0.98 | 0.85 | No significant change |
| P62993 | GRB2 | Mitogen-activated protein kinase 1 | 0.62 | 0.04 | Down-regulated |
| P42336 | JAK2 | Tyrosine-protein kinase JAK2 | 1.05 | 0.75 | No significant change |
| P16234 | STAT3 | Signal transducer and activator of transcription 3 | 0.71 | 0.03 | Down-regulated |
Visualizations
Caption: Experimental workflow for quantitative proteomics using Para Red and this compound.
Caption: Simplified EGFR signaling pathway with hypothetical protein regulation.
Application Notes and Protocols for Para Red-d4 in Quantitative Proteomics Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Para Red-d4 is a deuterated analog of the azo dye Para Red. While specific applications of this compound in quantitative proteomics are not extensively documented in publicly available literature, its chemical structure suggests a strong potential for use as a stable isotope labeling reagent for the relative quantification of proteins. The presence of four deuterium atoms introduces a known mass shift, enabling the differentiation and quantification of proteins from two different samples by mass spectrometry. Azo compounds have been shown to react with tyrosine residues on proteins, providing a basis for targeted labeling.
This document outlines a proposed application of this compound for the quantitative analysis of tyrosine-containing proteins, a technique particularly relevant for studying signaling pathways and identifying drug targets.
Principle of the Method
The proposed method utilizes Para Red (light) and this compound (heavy) to differentially label two distinct protein samples (e.g., control vs. treated). The core principle involves the chemical labeling of tyrosine residues within proteins. Following labeling, the two samples are combined, digested into peptides, and analyzed by liquid chromatography-mass spectrometry (LC-MS). The mass difference of 4 Da between the light and heavy labeled peptides allows for the ratiometric quantification of protein abundance between the two samples.
Application: Monitoring Drug Effects on a Signaling Pathway
Objective: To quantify the change in abundance of proteins in the EGFR signaling pathway in response to a targeted drug treatment in a cancer cell line.
Hypothetical Study: A549 lung cancer cells are treated with an EGFR inhibitor. The proteome of treated cells is labeled with this compound ("heavy"), while the proteome of untreated (control) cells is labeled with Para Red ("light").
Experimental Protocols
Cell Lysis and Protein Extraction
-
Culture A549 cells to ~80% confluency. Treat one set of cells with the EGFR inhibitor and leave the other as a control.
-
Harvest cells and wash twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cell pellets in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Sonicate the lysates briefly to shear DNA and reduce viscosity.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
Para Red/Para Red-d4 Labeling of Proteins
-
Aliquot 1 mg of protein from the control lysate and 1 mg from the treated lysate into separate microcentrifuge tubes.
-
Adjust the pH of the protein solutions to 8.5 with a suitable buffer (e.g., 1 M HEPES).
-
Prepare fresh stock solutions of Para Red ("light" label) and this compound ("heavy" label) in an appropriate organic solvent (e.g., DMSO).
-
Add the "light" Para Red solution to the control protein sample and the "heavy" this compound solution to the treated protein sample. A typical starting point is a 10-fold molar excess of the labeling reagent over the estimated amount of tyrosine residues.
-
Incubate the reactions for 1 hour at room temperature with gentle mixing.
-
Quench the labeling reaction by adding a quenching solution (e.g., 50 mM Tris-HCl).
-
Combine the "light" labeled control sample and the "heavy" labeled treated sample.
Protein Digestion
-
Perform a buffer exchange into a digestion-compatible buffer (e.g., 50 mM ammonium bicarbonate) using a desalting column or acetone precipitation to remove interfering substances.
-
Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate cysteine residues by adding iodoacetamide to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
Peptide Cleanup
-
Acidify the peptide solution with trifluoroacetic acid (TFA) to a final concentration of 0.1%.
-
Desalt the peptides using a C18 solid-phase extraction (SPE) cartridge.
-
Elute the peptides with a solution of 50% acetonitrile and 0.1% TFA.
-
Dry the eluted peptides in a vacuum centrifuge.
LC-MS/MS Analysis
-
Reconstitute the dried peptides in a solution of 2% acetonitrile and 0.1% formic acid.
-
Analyze the peptide mixture using a high-resolution nano-LC-MS/MS system.
-
Set the mass spectrometer to acquire data in a data-dependent acquisition (DDA) mode, selecting the most abundant precursor ions for fragmentation.
Data Analysis
-
Use a suitable proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to analyze the raw MS data.
-
Search the data against a human protein database.
-
Configure the software to identify and quantify peptide pairs with a mass difference of 4.0251 Da (corresponding to the four deuterium atoms in this compound).
-
Calculate the heavy/light (H/L) ratios for each quantified protein.
-
Perform statistical analysis to identify proteins with significant changes in abundance.
Quantitative Data Presentation
The following table represents hypothetical quantitative data from the described experiment.
| Protein Accession | Gene Name | Protein Name | H/L Ratio (Treated/Control) | p-value | Regulation |
| P00533 | EGFR | Epidermal growth factor receptor | 0.45 | 0.001 | Down-regulated |
| P27361 | GRB2 | Growth factor receptor-bound protein 2 | 0.98 | 0.85 | No significant change |
| P62993 | GRB2 | Mitogen-activated protein kinase 1 | 0.62 | 0.04 | Down-regulated |
| P42336 | JAK2 | Tyrosine-protein kinase JAK2 | 1.05 | 0.75 | No significant change |
| P16234 | STAT3 | Signal transducer and activator of transcription 3 | 0.71 | 0.03 | Down-regulated |
Visualizations
Caption: Experimental workflow for quantitative proteomics using Para Red and this compound.
Caption: Simplified EGFR signaling pathway with hypothetical protein regulation.
Application Notes and Protocols for Para Red-d4 in Tissue Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Para Red is a fat-soluble, synthetic red azo dye.[1][2][3] While its primary applications have been in the textile and printing industries, its lipophilic nature suggests a potential for staining neutral lipids in biological specimens, analogous to other lysochromes like Oil Red O and Sudan dyes.[4][5] The deuterated form, Para Red-d4, is not typically used for direct microscopic visualization. Instead, the incorporation of deuterium (B1214612) atoms makes it an ideal internal standard for quantitative analysis using mass spectrometry. Deuterated standards are crucial in techniques like quantitative mass spectrometry imaging (Q-MSI) to differentiate the standard from the endogenous analyte and accurately quantify molecules within tissue sections.
These application notes provide two distinct protocols. The first is a hypothetical protocol for the histochemical staining of lipids using Para Red, based on established methods for similar dyes. The second, and more scientifically established application, is a protocol for the use of this compound as an internal standard for quantitative mass spectrometry imaging of lipids in tissue samples.
Part 1: Hypothetical Protocol for Staining Lipids with Para Red
This protocol is theoretical and based on the principles of lipid staining with lysochromes. Optimization will be required for specific tissue types and applications.
Experimental Protocol: Para Red Staining of Frozen Tissue Sections
1. Materials and Reagents:
-
Para Red (C.I. 12070)
-
Propylene (B89431) glycol
-
Optimal Cutting Temperature (OCT) compound
-
10% Formalin (4% formaldehyde) in PBS
-
Distilled water
-
Aqueous mounting medium
-
Coplin jars
-
Microscope slides and coverslips
2. Solution Preparation:
-
Para Red Stock Solution (0.5% w/v): Dissolve 0.5 g of Para Red in 100 mL of propylene glycol. Heat gently (to no more than 100°C) and stir until the dye is completely dissolved. Filter the warm solution through a coarse filter paper. Allow to cool and store at room temperature.
-
Para Red Working Solution: Mix 6 parts of the Para Red Stock Solution with 4 parts of distilled water. Let the solution stand for 15-30 minutes and filter before use.
3. Tissue Preparation and Staining Procedure:
-
Embed fresh tissue in OCT compound and snap-freeze in isopentane (B150273) cooled with liquid nitrogen.
-
Cut frozen sections at 5-10 µm thickness using a cryostat and mount on microscope slides.
-
Air dry the sections for 30-60 minutes at room temperature.
-
Fix the sections in 10% formalin for 10 minutes.
-
Rinse gently with distilled water.
-
Place slides in absolute propylene glycol for 5 minutes to remove water.
-
Incubate the sections in the pre-warmed Para Red working solution for 10-15 minutes in a 60°C oven.
-
Differentiate the stained sections in 85% propylene glycol for 3-5 minutes.
-
Rinse thoroughly with distilled water.
-
(Optional) Counterstain with hematoxylin (B73222) for 30 seconds to visualize nuclei.
-
Rinse with distilled water.
-
Coverslip using an aqueous mounting medium.
4. Expected Results:
Lipid droplets and neutral lipids should be stained a vibrant red to orange-red. If a counterstain is used, cell nuclei will appear blue.
Workflow for Hypothetical Para Red Staining
Caption: Workflow for the hypothetical staining of lipids in frozen tissue sections using Para Red.
Part 2: Application and Protocol for this compound in Quantitative Mass Spectrometry Imaging (Q-MSI)
The primary and scientifically validated application of a deuterated compound like this compound is as an internal standard for quantitative analysis. This protocol outlines its use in a Q-MSI workflow to quantify a target analyte (e.g., unlabeled Para Red or a structurally similar molecule) in tissue samples.
Application Notes
-
Principle: this compound is chemically identical to Para Red but has a higher mass due to the deuterium atoms. When introduced into a sample at a known concentration, it can be distinguished from the endogenous, non-deuterated analyte by a mass spectrometer. The ratio of the signal intensity of the analyte to the internal standard allows for precise quantification.
-
Use in Drug Development: This technique is valuable for quantifying the distribution and concentration of a drug candidate within target tissues, providing critical pharmacokinetic and pharmacodynamic data.
Experimental Protocol: Q-MSI with this compound Internal Standard
1. Materials and Reagents:
-
This compound (Internal Standard)
-
Unlabeled analyte of interest
-
Tissue sections (frozen or FFPE, depending on the analyte)
-
MALDI matrix (e.g., sinapinic acid, DHB)
-
Solvents for standard and matrix solutions (e.g., acetonitrile, methanol, TFA)
-
Automated sprayer (for internal standard and matrix application)
-
MALDI-TOF Mass Spectrometer
2. Solution Preparation:
-
Internal Standard Stock Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., 1 mg/mL in 50:50 acetonitrile:methanol).
-
Internal Standard Working Solution: Dilute the stock solution to a final concentration appropriate for the expected analyte concentration in the tissue. This requires optimization.
-
MALDI Matrix Solution: Prepare the MALDI matrix solution according to the manufacturer's instructions and the analyte class.
3. Tissue Preparation and Sample Analysis:
-
Section the tissue at 10-12 µm and mount on a conductive MALDI target plate.
-
Using an automated sprayer, apply a uniform coating of the this compound internal standard working solution over the entire tissue section.
-
Allow the solvent to evaporate completely.
-
Apply a uniform coating of the MALDI matrix solution over the tissue section using an automated sprayer.
-
Load the MALDI target plate into the mass spectrometer.
-
Acquire mass spectra across the tissue section in imaging mode, ensuring the mass range covers both the unlabeled analyte and this compound.
-
Process the imaging data using specialized software to generate ion intensity maps for both the analyte and the internal standard.
-
Calculate the ratio of the analyte signal to the this compound signal for each pixel to create a quantitative map of the analyte's distribution.
Quantitative Data Presentation
The results of a Q-MSI experiment would typically be presented in a table comparing the signal intensities and calculated concentrations in different regions of interest (ROIs) within the tissue.
| Region of Interest (ROI) | Analyte (m/z) Intensity (Arbitrary Units) | This compound (m/z+4) Intensity (Arbitrary Units) | Analyte/IS Ratio | Calculated Concentration (e.g., pmol/mm²) |
| Tumor | 150,000 | 75,000 | 2.0 | 20.0 |
| Adjacent Normal Tissue | 20,000 | 74,500 | 0.27 | 2.7 |
| Necrotic Core | 5,000 | 75,500 | 0.07 | 0.7 |
Note: The above data is illustrative.
Visualizations for Q-MSI Workflow and Logic
Caption: Workflow for Q-MSI using this compound as an internal standard.
References
- 1. scientificlabs.co.uk [scientificlabs.co.uk]
- 2. Para Red Dye content 95 % | 6410-10-2 [sigmaaldrich.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Dyes for lipid staining | Staining | Histology/Microscopy | Life Science | Carl ROTH - International [carlroth.com]
- 5. Procedures for the staining of lipid droplets with Oil Red O [protocols.io]
Application Notes and Protocols for Para Red-d4 in Tissue Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Para Red is a fat-soluble, synthetic red azo dye.[1][2][3] While its primary applications have been in the textile and printing industries, its lipophilic nature suggests a potential for staining neutral lipids in biological specimens, analogous to other lysochromes like Oil Red O and Sudan dyes.[4][5] The deuterated form, Para Red-d4, is not typically used for direct microscopic visualization. Instead, the incorporation of deuterium atoms makes it an ideal internal standard for quantitative analysis using mass spectrometry. Deuterated standards are crucial in techniques like quantitative mass spectrometry imaging (Q-MSI) to differentiate the standard from the endogenous analyte and accurately quantify molecules within tissue sections.
These application notes provide two distinct protocols. The first is a hypothetical protocol for the histochemical staining of lipids using Para Red, based on established methods for similar dyes. The second, and more scientifically established application, is a protocol for the use of this compound as an internal standard for quantitative mass spectrometry imaging of lipids in tissue samples.
Part 1: Hypothetical Protocol for Staining Lipids with Para Red
This protocol is theoretical and based on the principles of lipid staining with lysochromes. Optimization will be required for specific tissue types and applications.
Experimental Protocol: Para Red Staining of Frozen Tissue Sections
1. Materials and Reagents:
-
Para Red (C.I. 12070)
-
Propylene glycol
-
Optimal Cutting Temperature (OCT) compound
-
10% Formalin (4% formaldehyde) in PBS
-
Distilled water
-
Aqueous mounting medium
-
Coplin jars
-
Microscope slides and coverslips
2. Solution Preparation:
-
Para Red Stock Solution (0.5% w/v): Dissolve 0.5 g of Para Red in 100 mL of propylene glycol. Heat gently (to no more than 100°C) and stir until the dye is completely dissolved. Filter the warm solution through a coarse filter paper. Allow to cool and store at room temperature.
-
Para Red Working Solution: Mix 6 parts of the Para Red Stock Solution with 4 parts of distilled water. Let the solution stand for 15-30 minutes and filter before use.
3. Tissue Preparation and Staining Procedure:
-
Embed fresh tissue in OCT compound and snap-freeze in isopentane cooled with liquid nitrogen.
-
Cut frozen sections at 5-10 µm thickness using a cryostat and mount on microscope slides.
-
Air dry the sections for 30-60 minutes at room temperature.
-
Fix the sections in 10% formalin for 10 minutes.
-
Rinse gently with distilled water.
-
Place slides in absolute propylene glycol for 5 minutes to remove water.
-
Incubate the sections in the pre-warmed Para Red working solution for 10-15 minutes in a 60°C oven.
-
Differentiate the stained sections in 85% propylene glycol for 3-5 minutes.
-
Rinse thoroughly with distilled water.
-
(Optional) Counterstain with hematoxylin for 30 seconds to visualize nuclei.
-
Rinse with distilled water.
-
Coverslip using an aqueous mounting medium.
4. Expected Results:
Lipid droplets and neutral lipids should be stained a vibrant red to orange-red. If a counterstain is used, cell nuclei will appear blue.
Workflow for Hypothetical Para Red Staining
Caption: Workflow for the hypothetical staining of lipids in frozen tissue sections using Para Red.
Part 2: Application and Protocol for this compound in Quantitative Mass Spectrometry Imaging (Q-MSI)
The primary and scientifically validated application of a deuterated compound like this compound is as an internal standard for quantitative analysis. This protocol outlines its use in a Q-MSI workflow to quantify a target analyte (e.g., unlabeled Para Red or a structurally similar molecule) in tissue samples.
Application Notes
-
Principle: this compound is chemically identical to Para Red but has a higher mass due to the deuterium atoms. When introduced into a sample at a known concentration, it can be distinguished from the endogenous, non-deuterated analyte by a mass spectrometer. The ratio of the signal intensity of the analyte to the internal standard allows for precise quantification.
-
Use in Drug Development: This technique is valuable for quantifying the distribution and concentration of a drug candidate within target tissues, providing critical pharmacokinetic and pharmacodynamic data.
Experimental Protocol: Q-MSI with this compound Internal Standard
1. Materials and Reagents:
-
This compound (Internal Standard)
-
Unlabeled analyte of interest
-
Tissue sections (frozen or FFPE, depending on the analyte)
-
MALDI matrix (e.g., sinapinic acid, DHB)
-
Solvents for standard and matrix solutions (e.g., acetonitrile, methanol, TFA)
-
Automated sprayer (for internal standard and matrix application)
-
MALDI-TOF Mass Spectrometer
2. Solution Preparation:
-
Internal Standard Stock Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., 1 mg/mL in 50:50 acetonitrile:methanol).
-
Internal Standard Working Solution: Dilute the stock solution to a final concentration appropriate for the expected analyte concentration in the tissue. This requires optimization.
-
MALDI Matrix Solution: Prepare the MALDI matrix solution according to the manufacturer's instructions and the analyte class.
3. Tissue Preparation and Sample Analysis:
-
Section the tissue at 10-12 µm and mount on a conductive MALDI target plate.
-
Using an automated sprayer, apply a uniform coating of the this compound internal standard working solution over the entire tissue section.
-
Allow the solvent to evaporate completely.
-
Apply a uniform coating of the MALDI matrix solution over the tissue section using an automated sprayer.
-
Load the MALDI target plate into the mass spectrometer.
-
Acquire mass spectra across the tissue section in imaging mode, ensuring the mass range covers both the unlabeled analyte and this compound.
-
Process the imaging data using specialized software to generate ion intensity maps for both the analyte and the internal standard.
-
Calculate the ratio of the analyte signal to the this compound signal for each pixel to create a quantitative map of the analyte's distribution.
Quantitative Data Presentation
The results of a Q-MSI experiment would typically be presented in a table comparing the signal intensities and calculated concentrations in different regions of interest (ROIs) within the tissue.
| Region of Interest (ROI) | Analyte (m/z) Intensity (Arbitrary Units) | This compound (m/z+4) Intensity (Arbitrary Units) | Analyte/IS Ratio | Calculated Concentration (e.g., pmol/mm²) |
| Tumor | 150,000 | 75,000 | 2.0 | 20.0 |
| Adjacent Normal Tissue | 20,000 | 74,500 | 0.27 | 2.7 |
| Necrotic Core | 5,000 | 75,500 | 0.07 | 0.7 |
Note: The above data is illustrative.
Visualizations for Q-MSI Workflow and Logic
Caption: Workflow for Q-MSI using this compound as an internal standard.
References
- 1. scientificlabs.co.uk [scientificlabs.co.uk]
- 2. Para Red Dye content 95 % | 6410-10-2 [sigmaaldrich.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Dyes for lipid staining | Staining | Histology/Microscopy | Life Science | Carl ROTH - International [carlroth.com]
- 5. Procedures for the staining of lipid droplets with Oil Red O [protocols.io]
Application Notes and Protocols: Advanced Fluorescence Microscopy Techniques
Topic: Analysis of Para Red-d4 and Dopamine (B1211576) D4 Receptor in Fluorescence Microscopy
For: Researchers, scientists, and drug development professionals.
Introduction to this compound
Initial investigations into "this compound" reveal it to be a deuterated form of Para Red, an azo dye.[1][2] The "-d4" designation indicates the substitution of four hydrogen atoms with deuterium (B1214612) in its chemical structure.[1] While Para Red is used as a biological stain, its application as a primary fluorophore in advanced fluorescence microscopy is not well-documented.[3][4]
Deuteration of fluorescent dyes is a known strategy to enhance their photophysical properties. Specifically, incorporating deuterium can lead to increased fluorescence quantum yield and improved photostability by reducing non-radiative decay pathways. This can be advantageous in demanding imaging applications. However, at present, there is a lack of specific published application notes or detailed protocols for the use of this compound as a fluorescent probe in microscopy.
Given the potential ambiguity of the query, this document will also address a more prominent area of research in fluorescence microscopy that involves a "d4" designation: the Dopamine D4 Receptor .
Application Notes: Visualization of the Dopamine D4 Receptor
The Dopamine D4 receptor is a G protein-coupled receptor (GPCR) predominantly expressed in the brain, and it is a significant target in the research of neuropsychiatric disorders such as schizophrenia and ADHD. Fluorescence microscopy is a powerful tool for studying the localization, trafficking, and signaling of the D4 receptor.
Visualizing the Dopamine D4 receptor in live or fixed cells typically involves two main strategies:
-
Immunofluorescence: This technique uses specific primary antibodies to target the D4 receptor, followed by secondary antibodies conjugated to fluorophores for detection.
-
Fluorescent Ligands: These are molecules that bind specifically to the D4 receptor and are themselves fluorescent or are tagged with a fluorescent dye. This allows for the direct visualization of the receptor. A variety of fluorescent ligands have been developed for dopamine receptors, including antagonists and agonists coupled to dyes like Bodipy, fluorescein, rhodamine, and Texas Red.
The following table summarizes the properties of representative fluorescent ligands developed for D2-like receptors, which include the D4 receptor.
| Ligand | Target Receptor(s) | Fluorophore | Affinity (pKi) | Application | Reference |
| UR-MN212 | D2, D3, D4 | 5-TAMRA | D2: 8.24, D3: 8.58, D4: 7.78 | Confocal Microscopy, Molecular Brightness Studies | |
| NAPS-Texas Red | D2 | Texas Red | High | Anatomical study in neural tissues | |
| PPHT-Bodipy | D2 | Bodipy | High | Anatomical study in neural tissues | |
| Dansyl-labeled indanylamines | D2, D3 | Dansyl | up to 0.29 nM (D3R) | Fluorescence Microscopy, BRET/FRET assays |
Experimental Protocols
This protocol provides a general framework for labeling and imaging D4 receptors. Optimization may be required for specific cell lines and fluorescent ligands.
Materials:
-
Cultured cells expressing Dopamine D4 receptors (e.g., transfected HEK293 or CHO cells).
-
Fluorescent ligand specific for the D4 receptor.
-
Cell culture medium.
-
Phosphate-buffered saline (PBS).
-
Imaging dishes or plates with glass bottoms.
-
Fluorescence microscope (confocal or widefield) with appropriate filter sets for the chosen fluorophore.
Procedure:
-
Cell Culture: Plate cells expressing D4 receptors onto glass-bottom imaging dishes and culture until they reach the desired confluency.
-
Ligand Preparation: Prepare a stock solution of the fluorescent ligand in a suitable solvent (e.g., DMSO). Dilute the stock solution to the final working concentration in pre-warmed cell culture medium or imaging buffer. The optimal concentration should be determined experimentally to maximize signal-to-noise.
-
Cell Labeling:
-
Remove the culture medium from the cells.
-
Wash the cells once with warm PBS.
-
Add the fluorescent ligand solution to the cells.
-
Incubate the cells for a time determined by the binding kinetics of the ligand (typically 15-60 minutes) at 37°C in a CO2 incubator.
-
-
Washing:
-
Remove the ligand solution.
-
Wash the cells two to three times with warm PBS or imaging buffer to remove unbound ligand.
-
-
Imaging:
-
Add fresh, pre-warmed imaging buffer to the cells.
-
Image the cells using a fluorescence microscope. Use the appropriate excitation and emission filters for the fluorophore.
-
Acquire images, ensuring to minimize phototoxicity and photobleaching by using the lowest possible excitation light intensity and exposure time.
-
Visualizations
The Dopamine D4 receptor is a Gi/o-coupled receptor. Upon activation by dopamine, it inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.
Dopamine D4 Receptor Signaling Pathway
The following diagram illustrates the key steps in a typical fluorescence microscopy experiment to visualize the Dopamine D4 receptor.
D4 Receptor Fluorescence Imaging Workflow
References
Application Notes and Protocols: Advanced Fluorescence Microscopy Techniques
Topic: Analysis of Para Red-d4 and Dopamine D4 Receptor in Fluorescence Microscopy
For: Researchers, scientists, and drug development professionals.
Introduction to this compound
Initial investigations into "this compound" reveal it to be a deuterated form of Para Red, an azo dye.[1][2] The "-d4" designation indicates the substitution of four hydrogen atoms with deuterium in its chemical structure.[1] While Para Red is used as a biological stain, its application as a primary fluorophore in advanced fluorescence microscopy is not well-documented.[3][4]
Deuteration of fluorescent dyes is a known strategy to enhance their photophysical properties. Specifically, incorporating deuterium can lead to increased fluorescence quantum yield and improved photostability by reducing non-radiative decay pathways. This can be advantageous in demanding imaging applications. However, at present, there is a lack of specific published application notes or detailed protocols for the use of this compound as a fluorescent probe in microscopy.
Given the potential ambiguity of the query, this document will also address a more prominent area of research in fluorescence microscopy that involves a "d4" designation: the Dopamine D4 Receptor .
Application Notes: Visualization of the Dopamine D4 Receptor
The Dopamine D4 receptor is a G protein-coupled receptor (GPCR) predominantly expressed in the brain, and it is a significant target in the research of neuropsychiatric disorders such as schizophrenia and ADHD. Fluorescence microscopy is a powerful tool for studying the localization, trafficking, and signaling of the D4 receptor.
Visualizing the Dopamine D4 receptor in live or fixed cells typically involves two main strategies:
-
Immunofluorescence: This technique uses specific primary antibodies to target the D4 receptor, followed by secondary antibodies conjugated to fluorophores for detection.
-
Fluorescent Ligands: These are molecules that bind specifically to the D4 receptor and are themselves fluorescent or are tagged with a fluorescent dye. This allows for the direct visualization of the receptor. A variety of fluorescent ligands have been developed for dopamine receptors, including antagonists and agonists coupled to dyes like Bodipy, fluorescein, rhodamine, and Texas Red.
The following table summarizes the properties of representative fluorescent ligands developed for D2-like receptors, which include the D4 receptor.
| Ligand | Target Receptor(s) | Fluorophore | Affinity (pKi) | Application | Reference |
| UR-MN212 | D2, D3, D4 | 5-TAMRA | D2: 8.24, D3: 8.58, D4: 7.78 | Confocal Microscopy, Molecular Brightness Studies | |
| NAPS-Texas Red | D2 | Texas Red | High | Anatomical study in neural tissues | |
| PPHT-Bodipy | D2 | Bodipy | High | Anatomical study in neural tissues | |
| Dansyl-labeled indanylamines | D2, D3 | Dansyl | up to 0.29 nM (D3R) | Fluorescence Microscopy, BRET/FRET assays |
Experimental Protocols
This protocol provides a general framework for labeling and imaging D4 receptors. Optimization may be required for specific cell lines and fluorescent ligands.
Materials:
-
Cultured cells expressing Dopamine D4 receptors (e.g., transfected HEK293 or CHO cells).
-
Fluorescent ligand specific for the D4 receptor.
-
Cell culture medium.
-
Phosphate-buffered saline (PBS).
-
Imaging dishes or plates with glass bottoms.
-
Fluorescence microscope (confocal or widefield) with appropriate filter sets for the chosen fluorophore.
Procedure:
-
Cell Culture: Plate cells expressing D4 receptors onto glass-bottom imaging dishes and culture until they reach the desired confluency.
-
Ligand Preparation: Prepare a stock solution of the fluorescent ligand in a suitable solvent (e.g., DMSO). Dilute the stock solution to the final working concentration in pre-warmed cell culture medium or imaging buffer. The optimal concentration should be determined experimentally to maximize signal-to-noise.
-
Cell Labeling:
-
Remove the culture medium from the cells.
-
Wash the cells once with warm PBS.
-
Add the fluorescent ligand solution to the cells.
-
Incubate the cells for a time determined by the binding kinetics of the ligand (typically 15-60 minutes) at 37°C in a CO2 incubator.
-
-
Washing:
-
Remove the ligand solution.
-
Wash the cells two to three times with warm PBS or imaging buffer to remove unbound ligand.
-
-
Imaging:
-
Add fresh, pre-warmed imaging buffer to the cells.
-
Image the cells using a fluorescence microscope. Use the appropriate excitation and emission filters for the fluorophore.
-
Acquire images, ensuring to minimize phototoxicity and photobleaching by using the lowest possible excitation light intensity and exposure time.
-
Visualizations
The Dopamine D4 receptor is a Gi/o-coupled receptor. Upon activation by dopamine, it inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.
Dopamine D4 Receptor Signaling Pathway
The following diagram illustrates the key steps in a typical fluorescence microscopy experiment to visualize the Dopamine D4 receptor.
D4 Receptor Fluorescence Imaging Workflow
References
Application Notes and Protocols for Staining of Non-Polar Compounds
Topic: Staining of Non-Polar Compounds Using a Red Lysochrome Dye
Audience: Researchers, scientists, and drug development professionals.
Note on Terminology: The initial request specified "Para Red-d4". However, "this compound" is not a recognized dye for staining non-polar compounds in biological or chemical research. "Para Red" is a dye primarily used for textiles[1][2]. It is highly probable that the intended subject was Oil Red O , a widely used and well-documented lysochrome (fat-soluble dye) for the visualization of neutral lipids and other non-polar substances. Therefore, these application notes will focus on Oil Red O, with comparative data provided for other relevant dyes.
Introduction to Lysochrome Dyes for Non-Polar Compound Staining
Lysochrome dyes are colored, non-ionic, and highly soluble in non-polar substances such as fats, oils, and lipids. Their staining mechanism is based on selective solubility rather than a chemical reaction. The dye is more soluble in the lipid droplets within a cell or tissue than in its solvent, causing it to migrate into and accumulate in these non-polar structures, rendering them visible.
Oil Red O is a diazo dye of the Sudan family and is the most common lysochrome used for staining neutral triglycerides and lipids in fresh or frozen tissue sections[3][4][5]. It provides a vibrant red color, making it easy to visualize stained components. Other related dyes include Sudan III, Sudan IV, and Nile Red.
Quantitative Data Presentation
The following table summarizes key quantitative data for Oil Red O and other commonly used dyes for non-polar compound staining.
| Dye | C.I. Number | Molecular Formula | Molecular Weight ( g/mol ) | Absorption Maximum (λmax) | Emission Maximum (λmax) | Color of Stained Lipids |
| Oil Red O | 26125 | C₂₆H₂₄N₄O | 408.51 | ~518 nm | Not applicable (absorbance-based) | Bright Red |
| Sudan IV | 26105 | C₂₄H₂₀N₄O | 380.44 | ~520 nm | Not applicable (absorbance-based) | Reddish-Orange |
| Nile Red | 53685 | C₂₀H₁₈N₂O₂ | 318.38 | ~515 nm (in neutral lipids) | ~585 nm (in neutral lipids) | Yellow-Gold (neutral lipids), Red (polar lipids) |
| Para Red | 12070 | C₁₆H₁₁N₃O₃ | 293.28 | Not specified for lipid staining | Not applicable | Red (on cellulose) |
Experimental Protocols
Oil Red O Staining of Cultured Cells
This protocol is suitable for staining intracellular lipid droplets in adherent or suspension cells.
Materials:
-
Oil Red O (C.I. 26125)
-
Isopropanol (B130326) (100% and 60%)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
10% Formalin or 4% Paraformaldehyde (PFA) for fixation
-
Hematoxylin (for counterstaining, optional)
-
Distilled water
-
Aqueous mounting medium (e.g., Glycerol Jelly)
Protocol:
-
Preparation of Oil Red O Stock Solution (0.5% w/v):
-
Dissolve 0.5 g of Oil Red O powder in 100 mL of 100% isopropanol.
-
Heat gently in a water bath to dissolve, if necessary. This stock solution is stable for a year.
-
-
Preparation of Oil Red O Working Solution:
-
Mix 6 parts of the Oil Red O stock solution with 4 parts of distilled water (e.g., 30 mL stock + 20 mL water).
-
Let the solution stand for 10-15 minutes, during which a precipitate will form.
-
Filter the working solution through a Whatman No. 1 filter paper or a 0.22 µm syringe filter immediately before use. The working solution is stable for about 2 hours.
-
-
Cell Fixation:
-
Wash the cells gently twice with PBS.
-
Fix the cells with 10% formalin or 4% PFA for 30-60 minutes at room temperature.
-
Discard the fixative and wash the cells twice with distilled water.
-
-
Staining:
-
Add 60% isopropanol to the cells and incubate for 5 minutes.
-
Remove the isopropanol and add the freshly prepared Oil Red O working solution to completely cover the cells.
-
Incubate for 15-30 minutes at room temperature.
-
Remove the Oil Red O solution and wash the cells 2-5 times with distilled water until no excess stain is visible.
-
-
Counterstaining (Optional):
-
Add Hematoxylin solution to the cells and incubate for 1 minute to stain the nuclei blue.
-
Discard the Hematoxylin and wash the cells 2-5 times with distilled water.
-
-
Visualization:
-
Add a small amount of water or PBS to the cells to prevent drying during observation.
-
Visualize under a light microscope. Lipid droplets will appear as bright red structures, and nuclei (if counterstained) will be blue. For mounting, use an aqueous mounting medium.
-
Quantification of Oil Red O Staining in Cultured Cells
This protocol allows for the quantification of lipid accumulation.
Materials:
-
Stained cells from Protocol 3.1
-
100% Isopropanol
-
Spectrophotometer or plate reader
Protocol:
-
After staining with Oil Red O (and before counterstaining), wash the cells with PBS to remove any unbound dye.
-
Completely dry the wells.
-
Add a defined volume of 100% isopropanol to each well to elute the Oil Red O from the lipid droplets.
-
Incubate for 10 minutes with gentle shaking to ensure complete elution.
-
Transfer the isopropanol-dye solution to a cuvette or a 96-well plate.
-
Measure the absorbance at a wavelength between 492 nm and 518 nm. The peak absorbance is ~518 nm.
-
The absorbance value is directly proportional to the amount of lipid accumulated in the cells. For comparative analysis, results can be normalized to the protein content of the cells.
Mandatory Visualizations
Staining Mechanism of Lysochrome Dyes
Caption: Staining mechanism of lysochrome dyes.
Experimental Workflow for Oil Red O Staining and Quantification
Caption: Workflow for Oil Red O staining and analysis.
Concluding Remarks
Oil Red O remains a robust and reliable method for the qualitative and quantitative assessment of non-polar compounds, particularly neutral lipids, in a variety of research settings. Its straightforward protocol and the vibrant red color it imparts to lipid structures make it an invaluable tool for researchers in cell biology, drug development, and metabolic studies. While fluorescent dyes like Nile Red offer the advantage of detection in living cells and greater sensitivity for certain applications, the simplicity and cost-effectiveness of Oil Red O ensure its continued widespread use.
References
Application Notes and Protocols for Staining of Non-Polar Compounds
Topic: Staining of Non-Polar Compounds Using a Red Lysochrome Dye
Audience: Researchers, scientists, and drug development professionals.
Note on Terminology: The initial request specified "Para Red-d4". However, "this compound" is not a recognized dye for staining non-polar compounds in biological or chemical research. "Para Red" is a dye primarily used for textiles[1][2]. It is highly probable that the intended subject was Oil Red O , a widely used and well-documented lysochrome (fat-soluble dye) for the visualization of neutral lipids and other non-polar substances. Therefore, these application notes will focus on Oil Red O, with comparative data provided for other relevant dyes.
Introduction to Lysochrome Dyes for Non-Polar Compound Staining
Lysochrome dyes are colored, non-ionic, and highly soluble in non-polar substances such as fats, oils, and lipids. Their staining mechanism is based on selective solubility rather than a chemical reaction. The dye is more soluble in the lipid droplets within a cell or tissue than in its solvent, causing it to migrate into and accumulate in these non-polar structures, rendering them visible.
Oil Red O is a diazo dye of the Sudan family and is the most common lysochrome used for staining neutral triglycerides and lipids in fresh or frozen tissue sections[3][4][5]. It provides a vibrant red color, making it easy to visualize stained components. Other related dyes include Sudan III, Sudan IV, and Nile Red.
Quantitative Data Presentation
The following table summarizes key quantitative data for Oil Red O and other commonly used dyes for non-polar compound staining.
| Dye | C.I. Number | Molecular Formula | Molecular Weight ( g/mol ) | Absorption Maximum (λmax) | Emission Maximum (λmax) | Color of Stained Lipids |
| Oil Red O | 26125 | C₂₆H₂₄N₄O | 408.51 | ~518 nm | Not applicable (absorbance-based) | Bright Red |
| Sudan IV | 26105 | C₂₄H₂₀N₄O | 380.44 | ~520 nm | Not applicable (absorbance-based) | Reddish-Orange |
| Nile Red | 53685 | C₂₀H₁₈N₂O₂ | 318.38 | ~515 nm (in neutral lipids) | ~585 nm (in neutral lipids) | Yellow-Gold (neutral lipids), Red (polar lipids) |
| Para Red | 12070 | C₁₆H₁₁N₃O₃ | 293.28 | Not specified for lipid staining | Not applicable | Red (on cellulose) |
Experimental Protocols
Oil Red O Staining of Cultured Cells
This protocol is suitable for staining intracellular lipid droplets in adherent or suspension cells.
Materials:
-
Oil Red O (C.I. 26125)
-
Isopropanol (100% and 60%)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
10% Formalin or 4% Paraformaldehyde (PFA) for fixation
-
Hematoxylin (for counterstaining, optional)
-
Distilled water
-
Aqueous mounting medium (e.g., Glycerol Jelly)
Protocol:
-
Preparation of Oil Red O Stock Solution (0.5% w/v):
-
Dissolve 0.5 g of Oil Red O powder in 100 mL of 100% isopropanol.
-
Heat gently in a water bath to dissolve, if necessary. This stock solution is stable for a year.
-
-
Preparation of Oil Red O Working Solution:
-
Mix 6 parts of the Oil Red O stock solution with 4 parts of distilled water (e.g., 30 mL stock + 20 mL water).
-
Let the solution stand for 10-15 minutes, during which a precipitate will form.
-
Filter the working solution through a Whatman No. 1 filter paper or a 0.22 µm syringe filter immediately before use. The working solution is stable for about 2 hours.
-
-
Cell Fixation:
-
Wash the cells gently twice with PBS.
-
Fix the cells with 10% formalin or 4% PFA for 30-60 minutes at room temperature.
-
Discard the fixative and wash the cells twice with distilled water.
-
-
Staining:
-
Add 60% isopropanol to the cells and incubate for 5 minutes.
-
Remove the isopropanol and add the freshly prepared Oil Red O working solution to completely cover the cells.
-
Incubate for 15-30 minutes at room temperature.
-
Remove the Oil Red O solution and wash the cells 2-5 times with distilled water until no excess stain is visible.
-
-
Counterstaining (Optional):
-
Add Hematoxylin solution to the cells and incubate for 1 minute to stain the nuclei blue.
-
Discard the Hematoxylin and wash the cells 2-5 times with distilled water.
-
-
Visualization:
-
Add a small amount of water or PBS to the cells to prevent drying during observation.
-
Visualize under a light microscope. Lipid droplets will appear as bright red structures, and nuclei (if counterstained) will be blue. For mounting, use an aqueous mounting medium.
-
Quantification of Oil Red O Staining in Cultured Cells
This protocol allows for the quantification of lipid accumulation.
Materials:
-
Stained cells from Protocol 3.1
-
100% Isopropanol
-
Spectrophotometer or plate reader
Protocol:
-
After staining with Oil Red O (and before counterstaining), wash the cells with PBS to remove any unbound dye.
-
Completely dry the wells.
-
Add a defined volume of 100% isopropanol to each well to elute the Oil Red O from the lipid droplets.
-
Incubate for 10 minutes with gentle shaking to ensure complete elution.
-
Transfer the isopropanol-dye solution to a cuvette or a 96-well plate.
-
Measure the absorbance at a wavelength between 492 nm and 518 nm. The peak absorbance is ~518 nm.
-
The absorbance value is directly proportional to the amount of lipid accumulated in the cells. For comparative analysis, results can be normalized to the protein content of the cells.
Mandatory Visualizations
Staining Mechanism of Lysochrome Dyes
Caption: Staining mechanism of lysochrome dyes.
Experimental Workflow for Oil Red O Staining and Quantification
Caption: Workflow for Oil Red O staining and analysis.
Concluding Remarks
Oil Red O remains a robust and reliable method for the qualitative and quantitative assessment of non-polar compounds, particularly neutral lipids, in a variety of research settings. Its straightforward protocol and the vibrant red color it imparts to lipid structures make it an invaluable tool for researchers in cell biology, drug development, and metabolic studies. While fluorescent dyes like Nile Red offer the advantage of detection in living cells and greater sensitivity for certain applications, the simplicity and cost-effectiveness of Oil Red O ensure its continued widespread use.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Para Red-d4
Abstract
This application note details a high-performance liquid chromatography (HPLC) method for the separation and quantification of Para Red-d4, a deuterated isotopologue of the synthetic azo dye Para Red. While specific experimental data for this compound is not widely available, this document provides a robust starting protocol adapted from validated methods for Para Red analysis in various matrices. Para Red is a dye that has been illicitly used in food products, necessitating reliable analytical methods for its detection.[1][2] The use of deuterated standards like this compound is crucial for accurate quantification by isotope dilution mass spectrometry, which corrects for matrix effects and variations in sample preparation. This protocol is intended for researchers, scientists, and professionals in drug development and food safety analysis.
Introduction
Para Red is a synthetic monoazo dye that has been used in the coloring of plastics, textiles, and occasionally as an illegal additive in food products such as chili powder and spices.[1][2] Due to its potential carcinogenicity, its use in food is prohibited in many jurisdictions.[3] Consequently, sensitive and accurate analytical methods are required for its surveillance. High-performance liquid chromatography (HPLC) coupled with various detectors is a common technique for the analysis of such dyes.
The use of stable isotope-labeled internal standards, such as this compound, is the gold standard for quantitative analysis, particularly in complex matrices. These standards exhibit nearly identical chemical and physical properties to their non-labeled counterparts, ensuring they co-elute and experience similar ionization efficiencies and matrix effects. This allows for highly accurate and precise quantification through isotope dilution assays. This application note provides a comprehensive HPLC protocol that can be adapted for the analysis of this compound, likely in conjunction with a mass spectrometry (MS) detector.
Experimental Protocols
Standard and Sample Preparation
Standard Preparation:
-
Obtain a certified analytical standard of this compound.
-
Prepare a stock solution of this compound in a suitable solvent such as methanol (B129727) or acetonitrile (B52724) at a concentration of 100 µg/mL.
-
From the stock solution, prepare a series of working standard solutions by serial dilution with the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, and 100 ng/mL).
Sample Preparation (Example for Spices):
-
Weigh 1 gram of the homogenized sample into a 50 mL polypropylene (B1209903) centrifuge tube.
-
Add a known amount of this compound internal standard solution.
-
Add 10 mL of acetonitrile and vortex for 1 minute.
-
Sonicate the sample for 15 minutes in a water bath.
-
Centrifuge the sample at 5000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.
HPLC-UV/MS Method
This method is adapted from a validated HPLC method for the analysis of Para Red in food samples.
Instrumentation:
-
HPLC system with a binary pump, autosampler, and column oven.
-
UV-Vis Diode Array Detector (DAD) or a Mass Spectrometer (MS) with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI).
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 80% A to 20% A over 10 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| UV Detection | 488 nm (maximum absorbance for Para Red) |
| MS Detection | ESI or APCI in negative ion mode. Monitor for the deprotonated molecular ions of Para Red and this compound. |
Data Presentation
The following table summarizes the expected quantitative data for the analysis of this compound based on a typical HPLC-MS method. These values are illustrative and should be determined experimentally for the specific instrumentation and conditions used.
| Analyte | Expected Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) | Limit of Detection (LOD) (ng/mL) | Limit of Quantitation (LOQ) (ng/mL) | Linearity (R²) |
| Para Red | ~ 8.5 | 292.1 | 156.1 | 0.3 | 1.0 | > 0.99 |
| This compound | ~ 8.5 | 296.1 | 160.1 | ~ 0.3 | ~ 1.0 | > 0.99 |
Visualizations
Experimental Workflow
References
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Para Red-d4
Abstract
This application note details a high-performance liquid chromatography (HPLC) method for the separation and quantification of Para Red-d4, a deuterated isotopologue of the synthetic azo dye Para Red. While specific experimental data for this compound is not widely available, this document provides a robust starting protocol adapted from validated methods for Para Red analysis in various matrices. Para Red is a dye that has been illicitly used in food products, necessitating reliable analytical methods for its detection.[1][2] The use of deuterated standards like this compound is crucial for accurate quantification by isotope dilution mass spectrometry, which corrects for matrix effects and variations in sample preparation. This protocol is intended for researchers, scientists, and professionals in drug development and food safety analysis.
Introduction
Para Red is a synthetic monoazo dye that has been used in the coloring of plastics, textiles, and occasionally as an illegal additive in food products such as chili powder and spices.[1][2] Due to its potential carcinogenicity, its use in food is prohibited in many jurisdictions.[3] Consequently, sensitive and accurate analytical methods are required for its surveillance. High-performance liquid chromatography (HPLC) coupled with various detectors is a common technique for the analysis of such dyes.
The use of stable isotope-labeled internal standards, such as this compound, is the gold standard for quantitative analysis, particularly in complex matrices. These standards exhibit nearly identical chemical and physical properties to their non-labeled counterparts, ensuring they co-elute and experience similar ionization efficiencies and matrix effects. This allows for highly accurate and precise quantification through isotope dilution assays. This application note provides a comprehensive HPLC protocol that can be adapted for the analysis of this compound, likely in conjunction with a mass spectrometry (MS) detector.
Experimental Protocols
Standard and Sample Preparation
Standard Preparation:
-
Obtain a certified analytical standard of this compound.
-
Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile at a concentration of 100 µg/mL.
-
From the stock solution, prepare a series of working standard solutions by serial dilution with the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, and 100 ng/mL).
Sample Preparation (Example for Spices):
-
Weigh 1 gram of the homogenized sample into a 50 mL polypropylene centrifuge tube.
-
Add a known amount of this compound internal standard solution.
-
Add 10 mL of acetonitrile and vortex for 1 minute.
-
Sonicate the sample for 15 minutes in a water bath.
-
Centrifuge the sample at 5000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.
HPLC-UV/MS Method
This method is adapted from a validated HPLC method for the analysis of Para Red in food samples.
Instrumentation:
-
HPLC system with a binary pump, autosampler, and column oven.
-
UV-Vis Diode Array Detector (DAD) or a Mass Spectrometer (MS) with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI).
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 80% A to 20% A over 10 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| UV Detection | 488 nm (maximum absorbance for Para Red) |
| MS Detection | ESI or APCI in negative ion mode. Monitor for the deprotonated molecular ions of Para Red and this compound. |
Data Presentation
The following table summarizes the expected quantitative data for the analysis of this compound based on a typical HPLC-MS method. These values are illustrative and should be determined experimentally for the specific instrumentation and conditions used.
| Analyte | Expected Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) | Limit of Detection (LOD) (ng/mL) | Limit of Quantitation (LOQ) (ng/mL) | Linearity (R²) |
| Para Red | ~ 8.5 | 292.1 | 156.1 | 0.3 | 1.0 | > 0.99 |
| This compound | ~ 8.5 | 296.1 | 160.1 | ~ 0.3 | ~ 1.0 | > 0.99 |
Visualizations
Experimental Workflow
References
Application Notes and Protocols for Para-Red-d4 in Immunohistochemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction to Para-Red-d4
Para-Red-d4 is a deuterated chromogenic substrate for alkaline phosphatase (AP) used in immunohistochemistry (IHC) and other enzyme-based detection systems. In the presence of alkaline phosphatase, Para-Red-d4 is converted into a bright red, insoluble precipitate at the site of the target antigen. This allows for the visualization of the antigen distribution within a tissue section under a light microscope. Its distinct red color provides excellent contrast with commonly used blue hematoxylin (B73222) counterstains.
The deuteration of the molecule may offer enhanced stability, though specific data on this is pending further research. Para-Red-d4 is suitable for a variety of applications, including single-labeling IHC, multiple-labeling techniques when combined with other chromogens of contrasting colors, and in situ hybridization (ISH).
Chemical Principle
The detection mechanism relies on the enzymatic activity of alkaline phosphatase. The AP enzyme, conjugated to a secondary antibody, hydrolyzes a naphthol phosphate (B84403) derivative present in the substrate solution. The resulting naphthol compound then couples with a diazonium salt, also in the substrate solution, to form a highly colored, insoluble azo dye. This red precipitate is deposited at the location of the enzyme, thereby marking the presence of the target antigen.
Data Presentation
Table 1: Summary of Para-Red-d4 Characteristics (based on analogous red chromogens)
| Property | Description |
| Enzyme System | Alkaline Phosphatase (AP) |
| Resulting Color | Bright Red |
| Solubility of Precipitate | Insoluble in aqueous buffers. Solubility in organic solvents may vary; aqueous mounting is generally recommended. |
| Microscopy | Brightfield microscopy. Some red chromogens also exhibit fluorescence. |
| Mounting | Compatible with aqueous mounting media. Some formulations may be compatible with organic solvents for permanent mounting. |
| Multiple Labeling | Can be used in multi-labeling protocols with other chromogens (e.g., brown from HRP/DAB) for simultaneous detection of multiple antigens. |
| Stability | The red precipitate is generally stable, though some red chromogens can be prone to fading over time, especially with exposure to organic solvents or intense light. |
Experimental Protocols
Immunohistochemistry Protocol for Paraffin-Embedded Tissues
This protocol provides a general guideline. Optimal incubation times, dilutions, and temperatures should be determined empirically by the end-user for each specific antibody and tissue type.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tissue sections on charged slides
-
Xylene or xylene substitute
-
Ethanol (100%, 95%, 80%, 70%)
-
Deionized or distilled water
-
Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0 or Tris-EDTA, pH 9.0)
-
Wash Buffer (e.g., Tris-buffered saline with Tween 20 - TBS-T)
-
Hydrogen Peroxide (3%) for blocking endogenous peroxidase (if necessary for dual staining)
-
Blocking Buffer (e.g., 5% normal serum from the same species as the secondary antibody in TBS)
-
Primary Antibody (specific to the target antigen)
-
Alkaline Phosphatase (AP)-conjugated Secondary Antibody
-
Para-Red-d4 Substrate Kit (containing the chromogen and buffer)
-
Counterstain (e.g., Hematoxylin)
-
Aqueous Mounting Medium
-
Coverslips
Procedure:
-
Deparaffinization and Rehydration: a. Immerse slides in xylene for 2 x 5 minutes. b. Rehydrate through a graded series of ethanol: 100% (2 x 3 minutes), 95% (3 minutes), 70% (3 minutes), and 50% (3 minutes). c. Rinse with deionized water for 2 x 5 minutes.
-
Antigen Retrieval (Heat-Induced Epitope Retrieval - HIER): a. Pre-heat the antigen retrieval buffer in a water bath or steamer to 95-100°C. b. Immerse the slides in the hot buffer and incubate for 10-20 minutes. c. Allow the slides to cool in the buffer for 20 minutes at room temperature. d. Rinse with wash buffer for 2 x 5 minutes.
-
Blocking Endogenous Enzymes (Optional but Recommended): a. While AP is the detection enzyme, if there is a possibility of endogenous peroxidase activity causing background in dual stains, incubate sections in 3% H₂O₂ for 10 minutes. b. Rinse thoroughly with wash buffer.
-
Blocking Non-Specific Binding: a. Incubate the sections with blocking buffer for 30-60 minutes at room temperature in a humidified chamber.
-
Primary Antibody Incubation: a. Dilute the primary antibody to its optimal concentration in the blocking buffer. b. Apply the diluted primary antibody to the sections and incubate for 1 hour at room temperature or overnight at 4°C in a humidified chamber. c. Wash the slides with wash buffer for 3 x 5 minutes.
-
Secondary Antibody Incubation: a. Apply the AP-conjugated secondary antibody, diluted according to the manufacturer's instructions, to the sections. b. Incubate for 30-60 minutes at room temperature in a humidified chamber. c. Wash the slides with wash buffer for 3 x 5 minutes.
-
Chromogen Development: a. Prepare the Para-Red-d4 working solution immediately before use according to the kit instructions. b. Apply the working solution to the sections and incubate for 5-15 minutes at room temperature. Monitor the color development under a microscope. c. Stop the reaction by rinsing the slides with deionized water once the desired staining intensity is reached.
-
Counterstaining: a. Immerse the slides in Hematoxylin for 1-2 minutes. b. Rinse gently with running tap water for 5-10 minutes. c. "Blue" the sections in a suitable bluing reagent or tap water.
-
Mounting: a. Rinse the slides in deionized water. b. Apply a drop of aqueous mounting medium to the tissue section and place a coverslip, avoiding air bubbles. c. Allow the slides to dry before microscopic examination.
Visualizations
Caption: Immunohistochemistry workflow using Para-Red-d4.
Caption: Enzymatic reaction of Para-Red-d4.
Application Notes and Protocols for Para-Red-d4 in Immunohistochemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction to Para-Red-d4
Para-Red-d4 is a deuterated chromogenic substrate for alkaline phosphatase (AP) used in immunohistochemistry (IHC) and other enzyme-based detection systems. In the presence of alkaline phosphatase, Para-Red-d4 is converted into a bright red, insoluble precipitate at the site of the target antigen. This allows for the visualization of the antigen distribution within a tissue section under a light microscope. Its distinct red color provides excellent contrast with commonly used blue hematoxylin counterstains.
The deuteration of the molecule may offer enhanced stability, though specific data on this is pending further research. Para-Red-d4 is suitable for a variety of applications, including single-labeling IHC, multiple-labeling techniques when combined with other chromogens of contrasting colors, and in situ hybridization (ISH).
Chemical Principle
The detection mechanism relies on the enzymatic activity of alkaline phosphatase. The AP enzyme, conjugated to a secondary antibody, hydrolyzes a naphthol phosphate derivative present in the substrate solution. The resulting naphthol compound then couples with a diazonium salt, also in the substrate solution, to form a highly colored, insoluble azo dye. This red precipitate is deposited at the location of the enzyme, thereby marking the presence of the target antigen.
Data Presentation
Table 1: Summary of Para-Red-d4 Characteristics (based on analogous red chromogens)
| Property | Description |
| Enzyme System | Alkaline Phosphatase (AP) |
| Resulting Color | Bright Red |
| Solubility of Precipitate | Insoluble in aqueous buffers. Solubility in organic solvents may vary; aqueous mounting is generally recommended. |
| Microscopy | Brightfield microscopy. Some red chromogens also exhibit fluorescence. |
| Mounting | Compatible with aqueous mounting media. Some formulations may be compatible with organic solvents for permanent mounting. |
| Multiple Labeling | Can be used in multi-labeling protocols with other chromogens (e.g., brown from HRP/DAB) for simultaneous detection of multiple antigens. |
| Stability | The red precipitate is generally stable, though some red chromogens can be prone to fading over time, especially with exposure to organic solvents or intense light. |
Experimental Protocols
Immunohistochemistry Protocol for Paraffin-Embedded Tissues
This protocol provides a general guideline. Optimal incubation times, dilutions, and temperatures should be determined empirically by the end-user for each specific antibody and tissue type.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tissue sections on charged slides
-
Xylene or xylene substitute
-
Ethanol (100%, 95%, 80%, 70%)
-
Deionized or distilled water
-
Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0 or Tris-EDTA, pH 9.0)
-
Wash Buffer (e.g., Tris-buffered saline with Tween 20 - TBS-T)
-
Hydrogen Peroxide (3%) for blocking endogenous peroxidase (if necessary for dual staining)
-
Blocking Buffer (e.g., 5% normal serum from the same species as the secondary antibody in TBS)
-
Primary Antibody (specific to the target antigen)
-
Alkaline Phosphatase (AP)-conjugated Secondary Antibody
-
Para-Red-d4 Substrate Kit (containing the chromogen and buffer)
-
Counterstain (e.g., Hematoxylin)
-
Aqueous Mounting Medium
-
Coverslips
Procedure:
-
Deparaffinization and Rehydration: a. Immerse slides in xylene for 2 x 5 minutes. b. Rehydrate through a graded series of ethanol: 100% (2 x 3 minutes), 95% (3 minutes), 70% (3 minutes), and 50% (3 minutes). c. Rinse with deionized water for 2 x 5 minutes.
-
Antigen Retrieval (Heat-Induced Epitope Retrieval - HIER): a. Pre-heat the antigen retrieval buffer in a water bath or steamer to 95-100°C. b. Immerse the slides in the hot buffer and incubate for 10-20 minutes. c. Allow the slides to cool in the buffer for 20 minutes at room temperature. d. Rinse with wash buffer for 2 x 5 minutes.
-
Blocking Endogenous Enzymes (Optional but Recommended): a. While AP is the detection enzyme, if there is a possibility of endogenous peroxidase activity causing background in dual stains, incubate sections in 3% H₂O₂ for 10 minutes. b. Rinse thoroughly with wash buffer.
-
Blocking Non-Specific Binding: a. Incubate the sections with blocking buffer for 30-60 minutes at room temperature in a humidified chamber.
-
Primary Antibody Incubation: a. Dilute the primary antibody to its optimal concentration in the blocking buffer. b. Apply the diluted primary antibody to the sections and incubate for 1 hour at room temperature or overnight at 4°C in a humidified chamber. c. Wash the slides with wash buffer for 3 x 5 minutes.
-
Secondary Antibody Incubation: a. Apply the AP-conjugated secondary antibody, diluted according to the manufacturer's instructions, to the sections. b. Incubate for 30-60 minutes at room temperature in a humidified chamber. c. Wash the slides with wash buffer for 3 x 5 minutes.
-
Chromogen Development: a. Prepare the Para-Red-d4 working solution immediately before use according to the kit instructions. b. Apply the working solution to the sections and incubate for 5-15 minutes at room temperature. Monitor the color development under a microscope. c. Stop the reaction by rinsing the slides with deionized water once the desired staining intensity is reached.
-
Counterstaining: a. Immerse the slides in Hematoxylin for 1-2 minutes. b. Rinse gently with running tap water for 5-10 minutes. c. "Blue" the sections in a suitable bluing reagent or tap water.
-
Mounting: a. Rinse the slides in deionized water. b. Apply a drop of aqueous mounting medium to the tissue section and place a coverslip, avoiding air bubbles. c. Allow the slides to dry before microscopic examination.
Visualizations
Caption: Immunohistochemistry workflow using Para-Red-d4.
Caption: Enzymatic reaction of Para-Red-d4.
Application Note: Quantification of Para Red-d4 in Biological Matrices by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantification of Para Red-d4 in common biological matrices, including plasma, urine, and whole blood. The protocol employs a liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach, which offers high selectivity and sensitivity for the analysis of this deuterated synthetic dye. Sample preparation methodologies, including protein precipitation for plasma and whole blood and solid-phase extraction for urine, are outlined to ensure optimal recovery and minimal matrix effects. This method is intended for researchers, scientists, and drug development professionals requiring accurate quantification of this compound for various research applications. The use of a deuterated internal standard is a gold standard in bioanalysis to correct for variability during sample processing and analysis.[1]
Introduction
Para Red is a synthetic monoazo dye. While its direct use in pharmaceuticals is not common, exposure to azo dyes can occur through various environmental and consumer products. The deuterated form, this compound, serves as an ideal internal standard for the quantitative analysis of Para Red in biological systems due to its similar physicochemical properties and co-elution with the parent compound, while being distinguishable by mass spectrometry.[1] Accurate quantification of this compound is crucial for pharmacokinetic studies, metabolism research, and toxicological assessments. The LC-MS/MS method described herein provides the necessary sensitivity and specificity for these applications.
Data Presentation
Table 1: Proposed LC-MS/MS Parameters for this compound Analysis
| Parameter | Recommended Setting |
| LC Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile (B52724)/Methanol (B129727) |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40 °C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (Q1) | m/z 298.1 (inferred) |
| Product Ion (Q3) | m/z 159.1 (quantifier, inferred), m/z 125.1 (qualifier, inferred) |
| Collision Energy | Optimized for specific instrument |
| Dwell Time | 100 ms |
Table 2: Summary of Proposed Method Performance (Hypothetical)
| Parameter | Plasma | Urine | Whole Blood |
| Linearity Range | 1 - 1000 ng/mL | 1 - 1000 ng/mL | 1 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 1 ng/mL | 1 ng/mL |
| Accuracy (% Bias) | Within ±15% | Within ±15% | Within ±15% |
| Precision (%RSD) | <15% | <15% | <15% |
| Recovery | >85% | >90% | >80% |
| Matrix Effect | <15% | <10% | <20% |
Experimental Protocols
Sample Preparation
Protein precipitation is a straightforward and effective method for removing the majority of proteins from plasma and whole blood samples.[2][3][4]
Materials:
-
Blank plasma/whole blood
-
This compound spiking solution
-
Acetonitrile (ACN) containing 0.1% formic acid (ice-cold)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Protocol:
-
Pipette 100 µL of plasma or whole blood into a microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (if this compound is the analyte, a different internal standard would be used; if Para Red is the analyte, this compound would be the internal standard).
-
Add 300 µL of ice-cold acetonitrile (containing 0.1% formic acid) to the sample.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Solid-phase extraction is recommended for urine samples to remove salts and other polar interferences, and to concentrate the analyte.
Materials:
-
Blank urine
-
This compound spiking solution
-
Mixed-mode cation exchange SPE cartridges (e.g., 30 mg/1 mL)
-
Methanol
-
Acetonitrile
-
0.1% Formic acid in water
-
5% Ammonium (B1175870) hydroxide (B78521) in methanol
-
SPE vacuum manifold or positive pressure processor
-
Collection tubes
Protocol:
-
Pipette 1 mL of urine into a tube.
-
Add 10 µL of the internal standard working solution.
-
Vortex to mix.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of 0.1% formic acid in water.
-
Load the entire sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove interfering substances.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
LC Method:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: Hold at 95% B
-
4.0-4.1 min: 95% to 5% B
-
4.1-5.0 min: Hold at 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
MS/MS Method:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (inferred for this compound):
-
Quantifier: 298.1 → 159.1
-
Qualifier: 298.1 → 125.1
-
-
Instrument Parameters: Optimize source-dependent parameters such as capillary voltage, source temperature, and gas flows according to the manufacturer's guidelines for the specific instrument used.
Mandatory Visualization
Caption: Experimental workflow for this compound quantification.
Caption: Use of this compound as an internal standard.
References
Application Note: Quantification of Para Red-d4 in Biological Matrices by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantification of Para Red-d4 in common biological matrices, including plasma, urine, and whole blood. The protocol employs a liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach, which offers high selectivity and sensitivity for the analysis of this deuterated synthetic dye. Sample preparation methodologies, including protein precipitation for plasma and whole blood and solid-phase extraction for urine, are outlined to ensure optimal recovery and minimal matrix effects. This method is intended for researchers, scientists, and drug development professionals requiring accurate quantification of this compound for various research applications. The use of a deuterated internal standard is a gold standard in bioanalysis to correct for variability during sample processing and analysis.[1]
Introduction
Para Red is a synthetic monoazo dye. While its direct use in pharmaceuticals is not common, exposure to azo dyes can occur through various environmental and consumer products. The deuterated form, this compound, serves as an ideal internal standard for the quantitative analysis of Para Red in biological systems due to its similar physicochemical properties and co-elution with the parent compound, while being distinguishable by mass spectrometry.[1] Accurate quantification of this compound is crucial for pharmacokinetic studies, metabolism research, and toxicological assessments. The LC-MS/MS method described herein provides the necessary sensitivity and specificity for these applications.
Data Presentation
Table 1: Proposed LC-MS/MS Parameters for this compound Analysis
| Parameter | Recommended Setting |
| LC Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile/Methanol |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40 °C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (Q1) | m/z 298.1 (inferred) |
| Product Ion (Q3) | m/z 159.1 (quantifier, inferred), m/z 125.1 (qualifier, inferred) |
| Collision Energy | Optimized for specific instrument |
| Dwell Time | 100 ms |
Table 2: Summary of Proposed Method Performance (Hypothetical)
| Parameter | Plasma | Urine | Whole Blood |
| Linearity Range | 1 - 1000 ng/mL | 1 - 1000 ng/mL | 1 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 1 ng/mL | 1 ng/mL |
| Accuracy (% Bias) | Within ±15% | Within ±15% | Within ±15% |
| Precision (%RSD) | <15% | <15% | <15% |
| Recovery | >85% | >90% | >80% |
| Matrix Effect | <15% | <10% | <20% |
Experimental Protocols
Sample Preparation
Protein precipitation is a straightforward and effective method for removing the majority of proteins from plasma and whole blood samples.[2][3][4]
Materials:
-
Blank plasma/whole blood
-
This compound spiking solution
-
Acetonitrile (ACN) containing 0.1% formic acid (ice-cold)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Protocol:
-
Pipette 100 µL of plasma or whole blood into a microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (if this compound is the analyte, a different internal standard would be used; if Para Red is the analyte, this compound would be the internal standard).
-
Add 300 µL of ice-cold acetonitrile (containing 0.1% formic acid) to the sample.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Solid-phase extraction is recommended for urine samples to remove salts and other polar interferences, and to concentrate the analyte.
Materials:
-
Blank urine
-
This compound spiking solution
-
Mixed-mode cation exchange SPE cartridges (e.g., 30 mg/1 mL)
-
Methanol
-
Acetonitrile
-
0.1% Formic acid in water
-
5% Ammonium hydroxide in methanol
-
SPE vacuum manifold or positive pressure processor
-
Collection tubes
Protocol:
-
Pipette 1 mL of urine into a tube.
-
Add 10 µL of the internal standard working solution.
-
Vortex to mix.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of 0.1% formic acid in water.
-
Load the entire sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove interfering substances.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
LC Method:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: Hold at 95% B
-
4.0-4.1 min: 95% to 5% B
-
4.1-5.0 min: Hold at 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
MS/MS Method:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (inferred for this compound):
-
Quantifier: 298.1 → 159.1
-
Qualifier: 298.1 → 125.1
-
-
Instrument Parameters: Optimize source-dependent parameters such as capillary voltage, source temperature, and gas flows according to the manufacturer's guidelines for the specific instrument used.
Mandatory Visualization
Caption: Experimental workflow for this compound quantification.
Caption: Use of this compound as an internal standard.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing D4 Probe Staining for Cholesterol Visualization
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the concentration of fluorescently-labeled D4 probes (e.g., mEGFP-D4) for accurate visualization and quantification of cellular cholesterol.
Troubleshooting Guide
This guide addresses common issues encountered during D4 probe staining experiments.
Issue 1: Weak or No Fluorescence Signal
-
Question: I am not observing any signal, or the signal is very faint in my positive control cells. What could be the cause?
-
Answer: Weak or absent signal can stem from several factors. Firstly, ensure that the target cells are expressing sufficient levels of accessible cholesterol at the plasma membrane, as the D4 probe primarily binds to this pool.[1][2][3] Secondly, verify the integrity and concentration of your D4 probe stock solution. Improper storage or repeated freeze-thaw cycles can degrade the fluorescent protein. Finally, check that your microscope's excitation and emission filters are correctly configured for the specific fluorophore fused to your D4 probe (e.g., GFP).[4]
Issue 2: High Background or Non-Specific Staining
-
Question: My images show high background fluorescence, making it difficult to distinguish the specific signal from noise. How can I reduce this?
-
Answer: High background is often a result of using too high a concentration of the D4 probe.[5] It is crucial to perform a titration to determine the optimal concentration that provides a high signal-to-noise ratio. Additionally, ensure that washing steps after incubation are thorough to remove any unbound probe. Using a blocking solution, such as Bovine Serum Albumin (BSA), can also help to reduce non-specific binding.
Issue 3: Signal Appears Intracellularly When Expecting Plasma Membrane Staining
-
Question: I am primarily seeing punctate intracellular signals, but I expected to see staining at the plasma membrane. Why is this happening?
-
Answer: While the D4 probe has a high affinity for cholesterol in the plasma membrane, its internalization can occur, leading to intracellular signals, particularly in late endosomes and lysosomes. This can be influenced by the cell type, experimental conditions, and incubation time. To specifically visualize intracellular cholesterol pools, protocols can be adapted, for instance, by using agents that extract plasma membrane cholesterol before staining. If your goal is to exclusively label the plasma membrane, consider reducing the incubation time and temperature (e.g., performing the incubation on ice) to minimize endocytosis.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for a D4 probe?
A1: The optimal concentration of a D4 probe is highly dependent on the specific cell type, its cholesterol content, and the experimental setup. A common starting point for primary antibody staining in immunofluorescence, which can be adapted for fluorescent probes, is around 1 µg/mL. However, it is imperative to perform a concentration titration series to empirically determine the best concentration for your specific experiment.
Q2: How do I perform a concentration titration for the D4 probe?
A2: To perform a titration, prepare a series of dilutions of your D4 probe (e.g., 0.1 µg/mL, 0.5 µg/mL, 1 µg/mL, 5 µg/mL, and 10 µg/mL). Stain your cells with each concentration under identical conditions. Image the cells using consistent acquisition settings (e.g., laser power, exposure time). The optimal concentration will be the one that yields the brightest specific signal with the lowest background fluorescence, thus maximizing the signal-to-noise ratio.
Q3: Can I use the D4 probe for flow cytometry?
A3: Yes, fluorescently-labeled D4 probes are robust tools for quantifying plasma membrane cholesterol by flow cytometry. This method allows for the analysis of large cell populations and provides quantitative data on cholesterol levels at the cell surface.
Q4: Should I fix my cells before or after incubation with the D4 probe?
A4: For visualizing plasma membrane cholesterol, incubation with the D4 probe is typically performed on live cells, followed by fixation. This allows the probe to bind to its target in a more native conformation. Fixation is commonly done with 1-4% paraformaldehyde in PBS. If your protocol requires pre-fixation, be aware that this can sometimes alter membrane structures and affect probe binding.
Experimental Protocols
Protocol: Optimizing D4 Probe Concentration for Fluorescence Microscopy
-
Cell Preparation: Seed cells on glass coverslips or in imaging-compatible plates. Culture them until they reach 50-80% confluency.
-
D4 Probe Dilution Series: Prepare a series of dilutions of the D4 probe in a suitable buffer (e.g., PBS with 1% BSA). A recommended range to test is 0.1 µg/mL to 10 µg/mL.
-
Washing: Gently wash the cells twice with cold PBS to remove culture medium.
-
Incubation: Incubate the cells with each dilution of the D4 probe. For plasma membrane staining, a typical incubation is for 30-60 minutes at 4°C to minimize internalization.
-
Washing: Wash the cells three times with cold PBS to remove unbound probe.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
-
Nuclear Staining (Optional): If desired, counterstain the nuclei with a dye like DAPI or Hoechst (e.g., 1 µg/mL in PBS for 10 minutes).
-
Mounting and Imaging: Wash the cells twice more with PBS, then mount the coverslips onto microscope slides with an appropriate mounting medium. Acquire images using a fluorescence or confocal microscope with consistent settings for all samples.
-
Analysis: Evaluate the images to determine the concentration that provides the optimal signal-to-noise ratio.
Data Presentation
Table 1: Titration Parameters for D4 Probe Optimization
| Parameter | Recommended Range | Purpose |
| D4 Probe Concentration | 0.1 - 10 µg/mL | To find the optimal balance between signal and background. |
| Incubation Time | 30 - 60 minutes (live cells) | To allow sufficient binding while minimizing internalization. |
| Incubation Temperature | 4°C (for plasma membrane) | To reduce endocytosis and non-specific uptake. |
| Fixative Concentration | 1% - 4% Paraformaldehyde | To preserve cell morphology and antigenicity. |
| Blocking Agent | 1% - 5% BSA or Normal Serum | To reduce non-specific binding of the probe. |
Visualizations
Caption: Workflow for optimizing D4 probe staining concentration.
Caption: D4 probe binding to cholesterol in the plasma membrane.
References
- 1. Methods for Visualizing and Quantifying Cholesterol Distribution in Mammalian Cells Using Filipin and D4 Probes | Springer Nature Experiments [experiments.springernature.com]
- 2. Methods for Visualizing and Quantifying Cholesterol Distribution in Mammalian Cells Using Filipin and D4 Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intracellular and Plasma Membrane Cholesterol Labeling and Quantification Using Filipin and GFP-D4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. biotium.com [biotium.com]
Technical Support Center: Optimizing D4 Probe Staining for Cholesterol Visualization
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the concentration of fluorescently-labeled D4 probes (e.g., mEGFP-D4) for accurate visualization and quantification of cellular cholesterol.
Troubleshooting Guide
This guide addresses common issues encountered during D4 probe staining experiments.
Issue 1: Weak or No Fluorescence Signal
-
Question: I am not observing any signal, or the signal is very faint in my positive control cells. What could be the cause?
-
Answer: Weak or absent signal can stem from several factors. Firstly, ensure that the target cells are expressing sufficient levels of accessible cholesterol at the plasma membrane, as the D4 probe primarily binds to this pool.[1][2][3] Secondly, verify the integrity and concentration of your D4 probe stock solution. Improper storage or repeated freeze-thaw cycles can degrade the fluorescent protein. Finally, check that your microscope's excitation and emission filters are correctly configured for the specific fluorophore fused to your D4 probe (e.g., GFP).[4]
Issue 2: High Background or Non-Specific Staining
-
Question: My images show high background fluorescence, making it difficult to distinguish the specific signal from noise. How can I reduce this?
-
Answer: High background is often a result of using too high a concentration of the D4 probe.[5] It is crucial to perform a titration to determine the optimal concentration that provides a high signal-to-noise ratio. Additionally, ensure that washing steps after incubation are thorough to remove any unbound probe. Using a blocking solution, such as Bovine Serum Albumin (BSA), can also help to reduce non-specific binding.
Issue 3: Signal Appears Intracellularly When Expecting Plasma Membrane Staining
-
Question: I am primarily seeing punctate intracellular signals, but I expected to see staining at the plasma membrane. Why is this happening?
-
Answer: While the D4 probe has a high affinity for cholesterol in the plasma membrane, its internalization can occur, leading to intracellular signals, particularly in late endosomes and lysosomes. This can be influenced by the cell type, experimental conditions, and incubation time. To specifically visualize intracellular cholesterol pools, protocols can be adapted, for instance, by using agents that extract plasma membrane cholesterol before staining. If your goal is to exclusively label the plasma membrane, consider reducing the incubation time and temperature (e.g., performing the incubation on ice) to minimize endocytosis.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for a D4 probe?
A1: The optimal concentration of a D4 probe is highly dependent on the specific cell type, its cholesterol content, and the experimental setup. A common starting point for primary antibody staining in immunofluorescence, which can be adapted for fluorescent probes, is around 1 µg/mL. However, it is imperative to perform a concentration titration series to empirically determine the best concentration for your specific experiment.
Q2: How do I perform a concentration titration for the D4 probe?
A2: To perform a titration, prepare a series of dilutions of your D4 probe (e.g., 0.1 µg/mL, 0.5 µg/mL, 1 µg/mL, 5 µg/mL, and 10 µg/mL). Stain your cells with each concentration under identical conditions. Image the cells using consistent acquisition settings (e.g., laser power, exposure time). The optimal concentration will be the one that yields the brightest specific signal with the lowest background fluorescence, thus maximizing the signal-to-noise ratio.
Q3: Can I use the D4 probe for flow cytometry?
A3: Yes, fluorescently-labeled D4 probes are robust tools for quantifying plasma membrane cholesterol by flow cytometry. This method allows for the analysis of large cell populations and provides quantitative data on cholesterol levels at the cell surface.
Q4: Should I fix my cells before or after incubation with the D4 probe?
A4: For visualizing plasma membrane cholesterol, incubation with the D4 probe is typically performed on live cells, followed by fixation. This allows the probe to bind to its target in a more native conformation. Fixation is commonly done with 1-4% paraformaldehyde in PBS. If your protocol requires pre-fixation, be aware that this can sometimes alter membrane structures and affect probe binding.
Experimental Protocols
Protocol: Optimizing D4 Probe Concentration for Fluorescence Microscopy
-
Cell Preparation: Seed cells on glass coverslips or in imaging-compatible plates. Culture them until they reach 50-80% confluency.
-
D4 Probe Dilution Series: Prepare a series of dilutions of the D4 probe in a suitable buffer (e.g., PBS with 1% BSA). A recommended range to test is 0.1 µg/mL to 10 µg/mL.
-
Washing: Gently wash the cells twice with cold PBS to remove culture medium.
-
Incubation: Incubate the cells with each dilution of the D4 probe. For plasma membrane staining, a typical incubation is for 30-60 minutes at 4°C to minimize internalization.
-
Washing: Wash the cells three times with cold PBS to remove unbound probe.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
-
Nuclear Staining (Optional): If desired, counterstain the nuclei with a dye like DAPI or Hoechst (e.g., 1 µg/mL in PBS for 10 minutes).
-
Mounting and Imaging: Wash the cells twice more with PBS, then mount the coverslips onto microscope slides with an appropriate mounting medium. Acquire images using a fluorescence or confocal microscope with consistent settings for all samples.
-
Analysis: Evaluate the images to determine the concentration that provides the optimal signal-to-noise ratio.
Data Presentation
Table 1: Titration Parameters for D4 Probe Optimization
| Parameter | Recommended Range | Purpose |
| D4 Probe Concentration | 0.1 - 10 µg/mL | To find the optimal balance between signal and background. |
| Incubation Time | 30 - 60 minutes (live cells) | To allow sufficient binding while minimizing internalization. |
| Incubation Temperature | 4°C (for plasma membrane) | To reduce endocytosis and non-specific uptake. |
| Fixative Concentration | 1% - 4% Paraformaldehyde | To preserve cell morphology and antigenicity. |
| Blocking Agent | 1% - 5% BSA or Normal Serum | To reduce non-specific binding of the probe. |
Visualizations
Caption: Workflow for optimizing D4 probe staining concentration.
Caption: D4 probe binding to cholesterol in the plasma membrane.
References
- 1. Methods for Visualizing and Quantifying Cholesterol Distribution in Mammalian Cells Using Filipin and D4 Probes | Springer Nature Experiments [experiments.springernature.com]
- 2. Methods for Visualizing and Quantifying Cholesterol Distribution in Mammalian Cells Using Filipin and D4 Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intracellular and Plasma Membrane Cholesterol Labeling and Quantification Using Filipin and GFP-D4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. biotium.com [biotium.com]
Technical Support Center: Troubleshooting Para Red-d4 Background Staining
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with Para Red-d4 background staining in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and when is it used?
This compound is a chromogen used in immunohistochemistry (IHC) and in situ hybridization (ISH) techniques. It produces a bright red, insoluble precipitate at the site of the target antigen or nucleic acid sequence. This chromogen is typically used with an alkaline phosphatase (AP) enzyme-based detection system. Its vibrant color provides a strong contrast to blue hematoxylin (B73222) counterstains, and its insolubility in organic solvents allows for the dehydration of slides and permanent mounting.
Q2: Why am I seeing high background staining with this compound?
High background staining with this compound can obscure specific signals and make interpretation of results difficult. The most common causes include:
-
Endogenous Enzyme Activity: Tissues, particularly kidney, liver, and intestine, can have high levels of endogenous alkaline phosphatase, which will react with the substrate to produce non-specific staining.[1][2]
-
Non-specific Antibody Binding: The primary or secondary antibody may bind to unintended targets in the tissue due to electrostatic or hydrophobic interactions.[2][3]
-
Sub-optimal Antibody Concentration: Using too high a concentration of the primary or secondary antibody can lead to increased non-specific binding.
-
Insufficient Blocking: Inadequate blocking of non-specific binding sites can result in antibodies adhering to random tissue components.
-
Problems with the Chromogen Substrate: The prepared this compound substrate solution may be unstable or improperly prepared, leading to precipitation.
-
Inadequate Washing: Insufficient washing between steps can leave behind unbound antibodies or other reagents that contribute to background.
Q3: How can I be sure my secondary antibody is not causing the background?
To determine if the secondary antibody is the source of non-specific staining, you should run a "secondary antibody only" control. This involves performing the entire staining protocol on a tissue section but omitting the primary antibody. If you still observe significant staining, it indicates that the secondary antibody is binding non-specifically to the tissue.
Q4: Can the this compound chromogen itself cause background staining?
Yes, if the chromogen-substrate solution is not prepared correctly or if it becomes unstable, it can precipitate and cause non-specific deposits on the tissue. It is crucial to follow the manufacturer's instructions for preparation and use the solution within its recommended stability window.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common causes of this compound background staining.
| Problem | Potential Cause | Recommended Solution |
| Diffuse, uniform background staining across the entire tissue section. | Endogenous alkaline phosphatase activity. | Treat tissue sections with a blocking agent like Levamisole before applying the primary antibody. Note that the intestinal form of AP may be resistant to Levamisole and can be blocked with a dilute acid wash (e.g., 1% acetic acid). |
| High primary or secondary antibody concentration. | Optimize the antibody concentrations by performing a titration experiment. Start with the manufacturer's recommended dilution and test a range of higher and lower concentrations. | |
| Insufficient blocking. | Increase the concentration of the blocking serum (e.g., from 5% to 10%) or extend the blocking time (e.g., from 30 minutes to 1 hour). Ensure the blocking serum is from a different species than the primary antibody. | |
| Granular or punctate background staining. | Chromogen-substrate precipitation. | Prepare the this compound substrate solution immediately before use. Ensure all components are at room temperature before mixing, unless otherwise specified. Filter the substrate solution if precipitates are visible. |
| Incomplete deparaffinization. | Use fresh xylene for deparaffinization steps and ensure sections are fully dewaxed. | |
| Staining in specific, but incorrect, cellular compartments or tissue structures. | Cross-reactivity of the primary antibody. | Run the primary antibody on a negative control tissue known not to express the target antigen. If staining is observed, the antibody may be cross-reacting. Consider using a different primary antibody. |
| Secondary antibody binding to endogenous immunoglobulins. | Use a pre-adsorbed secondary antibody that has been purified to remove antibodies that cross-react with immunoglobulins from other species. | |
| Edge staining or uneven background. | Tissue drying out during incubation. | Ensure slides are kept in a humidified chamber during all incubation steps. Do not allow the tissue section to dry out. |
| Inadequate washing. | Increase the number and duration of wash steps. Use a gentle agitation during washing to ensure complete removal of unbound reagents. |
Experimental Protocols
Protocol for Blocking Endogenous Alkaline Phosphatase
-
After rehydration of paraffin-embedded tissue sections, wash the slides in a buffer solution (e.g., TBS or PBS).
-
Prepare a 1 mM Levamisole solution in your working buffer.
-
Incubate the tissue sections in the Levamisole solution for 15-30 minutes at room temperature.
-
Rinse the slides thoroughly with the buffer solution.
-
Proceed with the standard blocking and primary antibody incubation steps.
Standard this compound Staining Protocol
-
Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) to distilled water.
-
Antigen Retrieval (if required): Perform heat-induced or enzymatic antigen retrieval as optimized for your primary antibody.
-
Endogenous Enzyme Block: Incubate sections with an appropriate endogenous enzyme blocking reagent (e.g., Levamisole for AP) as described above.
-
Blocking: Block non-specific binding sites by incubating the sections with a protein-based blocking solution (e.g., 5-10% normal serum from the species of the secondary antibody) for 30-60 minutes at room temperature.
-
Primary Antibody Incubation: Incubate with the primary antibody at its optimal dilution for the recommended time and temperature.
-
Washing: Wash slides three times for 5 minutes each in a wash buffer (e.g., TBST).
-
Secondary Antibody Incubation: Incubate with the AP-conjugated secondary antibody at its optimal dilution.
-
Washing: Repeat the washing step.
-
Chromogen Development: Prepare the this compound substrate solution according to the manufacturer's instructions and apply it to the tissue sections. Incubate until the desired color intensity is reached, monitoring under a microscope.
-
Washing: Rinse gently with distilled water to stop the reaction.
-
Counterstaining: Counterstain with hematoxylin if desired.
-
Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol and clear in xylene. Mount with a permanent mounting medium.
Visualizations
Caption: Troubleshooting workflow for this compound background staining.
Caption: Key steps in the this compound immunohistochemistry protocol.
References
Technical Support Center: Troubleshooting Para Red-d4 Background Staining
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with Para Red-d4 background staining in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and when is it used?
This compound is a chromogen used in immunohistochemistry (IHC) and in situ hybridization (ISH) techniques. It produces a bright red, insoluble precipitate at the site of the target antigen or nucleic acid sequence. This chromogen is typically used with an alkaline phosphatase (AP) enzyme-based detection system. Its vibrant color provides a strong contrast to blue hematoxylin counterstains, and its insolubility in organic solvents allows for the dehydration of slides and permanent mounting.
Q2: Why am I seeing high background staining with this compound?
High background staining with this compound can obscure specific signals and make interpretation of results difficult. The most common causes include:
-
Endogenous Enzyme Activity: Tissues, particularly kidney, liver, and intestine, can have high levels of endogenous alkaline phosphatase, which will react with the substrate to produce non-specific staining.[1][2]
-
Non-specific Antibody Binding: The primary or secondary antibody may bind to unintended targets in the tissue due to electrostatic or hydrophobic interactions.[2][3]
-
Sub-optimal Antibody Concentration: Using too high a concentration of the primary or secondary antibody can lead to increased non-specific binding.
-
Insufficient Blocking: Inadequate blocking of non-specific binding sites can result in antibodies adhering to random tissue components.
-
Problems with the Chromogen Substrate: The prepared this compound substrate solution may be unstable or improperly prepared, leading to precipitation.
-
Inadequate Washing: Insufficient washing between steps can leave behind unbound antibodies or other reagents that contribute to background.
Q3: How can I be sure my secondary antibody is not causing the background?
To determine if the secondary antibody is the source of non-specific staining, you should run a "secondary antibody only" control. This involves performing the entire staining protocol on a tissue section but omitting the primary antibody. If you still observe significant staining, it indicates that the secondary antibody is binding non-specifically to the tissue.
Q4: Can the this compound chromogen itself cause background staining?
Yes, if the chromogen-substrate solution is not prepared correctly or if it becomes unstable, it can precipitate and cause non-specific deposits on the tissue. It is crucial to follow the manufacturer's instructions for preparation and use the solution within its recommended stability window.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common causes of this compound background staining.
| Problem | Potential Cause | Recommended Solution |
| Diffuse, uniform background staining across the entire tissue section. | Endogenous alkaline phosphatase activity. | Treat tissue sections with a blocking agent like Levamisole before applying the primary antibody. Note that the intestinal form of AP may be resistant to Levamisole and can be blocked with a dilute acid wash (e.g., 1% acetic acid). |
| High primary or secondary antibody concentration. | Optimize the antibody concentrations by performing a titration experiment. Start with the manufacturer's recommended dilution and test a range of higher and lower concentrations. | |
| Insufficient blocking. | Increase the concentration of the blocking serum (e.g., from 5% to 10%) or extend the blocking time (e.g., from 30 minutes to 1 hour). Ensure the blocking serum is from a different species than the primary antibody. | |
| Granular or punctate background staining. | Chromogen-substrate precipitation. | Prepare the this compound substrate solution immediately before use. Ensure all components are at room temperature before mixing, unless otherwise specified. Filter the substrate solution if precipitates are visible. |
| Incomplete deparaffinization. | Use fresh xylene for deparaffinization steps and ensure sections are fully dewaxed. | |
| Staining in specific, but incorrect, cellular compartments or tissue structures. | Cross-reactivity of the primary antibody. | Run the primary antibody on a negative control tissue known not to express the target antigen. If staining is observed, the antibody may be cross-reacting. Consider using a different primary antibody. |
| Secondary antibody binding to endogenous immunoglobulins. | Use a pre-adsorbed secondary antibody that has been purified to remove antibodies that cross-react with immunoglobulins from other species. | |
| Edge staining or uneven background. | Tissue drying out during incubation. | Ensure slides are kept in a humidified chamber during all incubation steps. Do not allow the tissue section to dry out. |
| Inadequate washing. | Increase the number and duration of wash steps. Use a gentle agitation during washing to ensure complete removal of unbound reagents. |
Experimental Protocols
Protocol for Blocking Endogenous Alkaline Phosphatase
-
After rehydration of paraffin-embedded tissue sections, wash the slides in a buffer solution (e.g., TBS or PBS).
-
Prepare a 1 mM Levamisole solution in your working buffer.
-
Incubate the tissue sections in the Levamisole solution for 15-30 minutes at room temperature.
-
Rinse the slides thoroughly with the buffer solution.
-
Proceed with the standard blocking and primary antibody incubation steps.
Standard this compound Staining Protocol
-
Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to distilled water.
-
Antigen Retrieval (if required): Perform heat-induced or enzymatic antigen retrieval as optimized for your primary antibody.
-
Endogenous Enzyme Block: Incubate sections with an appropriate endogenous enzyme blocking reagent (e.g., Levamisole for AP) as described above.
-
Blocking: Block non-specific binding sites by incubating the sections with a protein-based blocking solution (e.g., 5-10% normal serum from the species of the secondary antibody) for 30-60 minutes at room temperature.
-
Primary Antibody Incubation: Incubate with the primary antibody at its optimal dilution for the recommended time and temperature.
-
Washing: Wash slides three times for 5 minutes each in a wash buffer (e.g., TBST).
-
Secondary Antibody Incubation: Incubate with the AP-conjugated secondary antibody at its optimal dilution.
-
Washing: Repeat the washing step.
-
Chromogen Development: Prepare the this compound substrate solution according to the manufacturer's instructions and apply it to the tissue sections. Incubate until the desired color intensity is reached, monitoring under a microscope.
-
Washing: Rinse gently with distilled water to stop the reaction.
-
Counterstaining: Counterstain with hematoxylin if desired.
-
Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol and clear in xylene. Mount with a permanent mounting medium.
Visualizations
Caption: Troubleshooting workflow for this compound background staining.
Caption: Key steps in the this compound immunohistochemistry protocol.
References
Technical Support Center: Optimizing Signal-to-Noise Ratio for Red Fluorescent Dyes
Disclaimer: The following troubleshooting guide is designed for a generic red fluorescent dye, referred to herein as "Para Red-d4". Specific experimental parameters may need to be optimized for your particular red fluorescent probe.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using red fluorescent dyes in imaging experiments. Our goal is to help you improve your signal-to-noise ratio and obtain high-quality, reproducible data.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of a low signal-to-noise ratio with red fluorescent dyes?
A low signal-to-noise ratio is a frequent challenge in fluorescence microscopy. The primary causes can be categorized into three main areas: weak specific signal, high background fluorescence, or a combination of both.
-
Weak Specific Signal: This can be due to low target abundance, inefficient labeling, or issues with the imaging setup.
-
High Background Fluorescence: This can arise from several sources including autofluorescence from cells and tissues, non-specific binding of the fluorescent probe or antibodies, and residual unbound dye.[1]
-
Photobleaching: Red fluorescent proteins and dyes can be susceptible to photobleaching, which is the light-induced destruction of the fluorophore, leading to a diminished signal.[2][3][4]
Q2: How can I determine the optimal concentration for my primary and secondary antibodies?
Using an incorrect antibody concentration is a common source of poor signal or high background.[5] The ideal approach is to perform a titration to determine the optimal dilution for both your primary and secondary antibodies. This involves testing a range of dilutions to find the one that provides the best specific signal with the lowest background.
Q3: What is photobleaching and how can I minimize it?
Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light, resulting in a loss of fluorescent signal. Red fluorescent proteins can be particularly prone to this phenomenon. To minimize photobleaching:
-
Reduce Excitation Light Intensity: Use the lowest laser power or illumination intensity that provides a detectable signal.
-
Minimize Exposure Time: Keep the exposure time during image acquisition as short as possible.
-
Use Antifade Reagents: Mount your samples in a mounting medium containing an antifade agent.
-
Image Quickly: Acquire images as efficiently as possible to reduce the total time the sample is exposed to light.
Q4: What are the best practices for sample preparation to improve signal quality?
Proper sample preparation is critical for successful fluorescence imaging. Key considerations include:
-
Fixation: The choice of fixation method (e.g., paraformaldehyde, methanol) can significantly impact antigen preservation and antibody binding. It's important to optimize the fixation protocol for your specific target.
-
Permeabilization: If your target is intracellular, adequate permeabilization is necessary to allow antibodies to access it.
-
Blocking: Blocking non-specific binding sites is crucial for reducing background signal. Common blocking agents include bovine serum albumin (BSA) or serum from the same species as the secondary antibody.
Troubleshooting Guides
Guide 1: Weak or No Signal
A faint or absent fluorescent signal can be frustrating. This guide provides a step-by-step approach to diagnose and resolve this issue.
Troubleshooting Workflow for Weak or No Signal
Caption: A logical workflow for diagnosing the cause of a weak or absent fluorescent signal.
| Potential Cause | Recommended Solution |
| Incorrect Microscope Settings | Ensure the excitation and emission filters are appropriate for your red fluorescent dye. Optimize the exposure time and gain settings. |
| Suboptimal Antibody Concentration | Perform a titration to determine the optimal primary and secondary antibody concentrations. A good starting point for many primary antibodies is 1-10 µg/mL. |
| Inefficient Staining Protocol | Increase the incubation time for the primary and/or secondary antibodies. Overnight incubation at 4°C is often recommended for primary antibodies. |
| Poor Sample Preparation | Optimize fixation and permeabilization methods for your specific antigen and cell type. |
| Photobleaching | Use an antifade mounting medium and minimize the sample's exposure to excitation light. |
| Low Target Expression | Use a positive control to confirm that your target is expressed in the sample. Consider using a signal amplification method if the target is known to have low abundance. |
Guide 2: High Background Fluorescence
High background can obscure your specific signal, making data interpretation difficult. This guide will help you identify and reduce sources of background fluorescence.
Troubleshooting Workflow for High Background
Caption: A systematic approach to identifying and reducing sources of high background fluorescence.
| Source of Background | Identification | Mitigation Strategies |
| Autofluorescence | Image an unstained sample using the same settings as your experiment. Fluorescence in this sample indicates autofluorescence. | - Use a red or far-red dye, as autofluorescence is often lower in this spectral range.- Use a specialized autofluorescence quenching reagent.- If using cell culture, consider using phenol (B47542) red-free media. |
| Non-specific Antibody Binding | Include a control where the primary antibody is omitted. Staining in this control suggests non-specific binding of the secondary antibody. | - Optimize the blocking step by trying different blocking agents (e.g., BSA, normal serum) and increasing the incubation time.- Titrate the primary and secondary antibody concentrations to the lowest effective level.- Ensure thorough washing after antibody incubations. |
| Residual Unbound Dye | Diffuse, uniform background fluorescence across the entire sample. | - Increase the number and duration of wash steps after the final staining step. |
Experimental Protocols
Protocol 1: Antibody Titration for Optimal Concentration
-
Prepare a series of dilutions for your primary antibody (e.g., 1:100, 1:250, 1:500, 1:1000, 1:2000).
-
Stain your cells or tissue sections with each dilution, keeping all other parameters of your staining protocol constant.
-
Use a constant, recommended concentration of your fluorescently labeled secondary antibody.
-
Image all samples using identical microscope settings.
-
Visually inspect the images to identify the dilution that provides the brightest specific signal with the lowest background.
-
Repeat the process for the secondary antibody, using the optimal primary antibody dilution determined in the previous steps.
Protocol 2: Standard Immunofluorescence Staining Workflow
This protocol provides a general workflow for immunofluorescent staining. Specific steps may need to be optimized for your particular experiment.
Immunofluorescence Staining Workflow
Caption: A typical workflow for an indirect immunofluorescence staining experiment.
-
Sample Preparation: Prepare your cells or tissue sections on slides or in culture plates.
-
Fixation: Fix the samples using an appropriate fixative (e.g., 4% paraformaldehyde in PBS for 15 minutes at room temperature).
-
Washing: Wash the samples three times with PBS for 5 minutes each.
-
Permeabilization: If the target antigen is intracellular, permeabilize the cells (e.g., with 0.1% Triton X-100 in PBS for 10 minutes).
-
Blocking: Block non-specific binding by incubating the samples in a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the samples with the primary antibody diluted in blocking buffer, typically overnight at 4°C.
-
Washing: Wash the samples three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Incubate the samples with the fluorescently labeled secondary antibody diluted in blocking buffer for 1-2 hours at room temperature, protected from light.
-
Washing: Wash the samples three times with PBS for 5 minutes each, protected from light.
-
Counterstaining (Optional): If desired, incubate with a nuclear counterstain like DAPI.
-
Mounting: Mount the samples with an antifade mounting medium.
-
Imaging: Acquire images using a fluorescence microscope with the appropriate filter sets.
References
Technical Support Center: Optimizing Signal-to-Noise Ratio for Red Fluorescent Dyes
Disclaimer: The following troubleshooting guide is designed for a generic red fluorescent dye, referred to herein as "Para Red-d4". Specific experimental parameters may need to be optimized for your particular red fluorescent probe.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using red fluorescent dyes in imaging experiments. Our goal is to help you improve your signal-to-noise ratio and obtain high-quality, reproducible data.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of a low signal-to-noise ratio with red fluorescent dyes?
A low signal-to-noise ratio is a frequent challenge in fluorescence microscopy. The primary causes can be categorized into three main areas: weak specific signal, high background fluorescence, or a combination of both.
-
Weak Specific Signal: This can be due to low target abundance, inefficient labeling, or issues with the imaging setup.
-
High Background Fluorescence: This can arise from several sources including autofluorescence from cells and tissues, non-specific binding of the fluorescent probe or antibodies, and residual unbound dye.[1]
-
Photobleaching: Red fluorescent proteins and dyes can be susceptible to photobleaching, which is the light-induced destruction of the fluorophore, leading to a diminished signal.[2][3][4]
Q2: How can I determine the optimal concentration for my primary and secondary antibodies?
Using an incorrect antibody concentration is a common source of poor signal or high background.[5] The ideal approach is to perform a titration to determine the optimal dilution for both your primary and secondary antibodies. This involves testing a range of dilutions to find the one that provides the best specific signal with the lowest background.
Q3: What is photobleaching and how can I minimize it?
Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light, resulting in a loss of fluorescent signal. Red fluorescent proteins can be particularly prone to this phenomenon. To minimize photobleaching:
-
Reduce Excitation Light Intensity: Use the lowest laser power or illumination intensity that provides a detectable signal.
-
Minimize Exposure Time: Keep the exposure time during image acquisition as short as possible.
-
Use Antifade Reagents: Mount your samples in a mounting medium containing an antifade agent.
-
Image Quickly: Acquire images as efficiently as possible to reduce the total time the sample is exposed to light.
Q4: What are the best practices for sample preparation to improve signal quality?
Proper sample preparation is critical for successful fluorescence imaging. Key considerations include:
-
Fixation: The choice of fixation method (e.g., paraformaldehyde, methanol) can significantly impact antigen preservation and antibody binding. It's important to optimize the fixation protocol for your specific target.
-
Permeabilization: If your target is intracellular, adequate permeabilization is necessary to allow antibodies to access it.
-
Blocking: Blocking non-specific binding sites is crucial for reducing background signal. Common blocking agents include bovine serum albumin (BSA) or serum from the same species as the secondary antibody.
Troubleshooting Guides
Guide 1: Weak or No Signal
A faint or absent fluorescent signal can be frustrating. This guide provides a step-by-step approach to diagnose and resolve this issue.
Troubleshooting Workflow for Weak or No Signal
Caption: A logical workflow for diagnosing the cause of a weak or absent fluorescent signal.
| Potential Cause | Recommended Solution |
| Incorrect Microscope Settings | Ensure the excitation and emission filters are appropriate for your red fluorescent dye. Optimize the exposure time and gain settings. |
| Suboptimal Antibody Concentration | Perform a titration to determine the optimal primary and secondary antibody concentrations. A good starting point for many primary antibodies is 1-10 µg/mL. |
| Inefficient Staining Protocol | Increase the incubation time for the primary and/or secondary antibodies. Overnight incubation at 4°C is often recommended for primary antibodies. |
| Poor Sample Preparation | Optimize fixation and permeabilization methods for your specific antigen and cell type. |
| Photobleaching | Use an antifade mounting medium and minimize the sample's exposure to excitation light. |
| Low Target Expression | Use a positive control to confirm that your target is expressed in the sample. Consider using a signal amplification method if the target is known to have low abundance. |
Guide 2: High Background Fluorescence
High background can obscure your specific signal, making data interpretation difficult. This guide will help you identify and reduce sources of background fluorescence.
Troubleshooting Workflow for High Background
Caption: A systematic approach to identifying and reducing sources of high background fluorescence.
| Source of Background | Identification | Mitigation Strategies |
| Autofluorescence | Image an unstained sample using the same settings as your experiment. Fluorescence in this sample indicates autofluorescence. | - Use a red or far-red dye, as autofluorescence is often lower in this spectral range.- Use a specialized autofluorescence quenching reagent.- If using cell culture, consider using phenol red-free media. |
| Non-specific Antibody Binding | Include a control where the primary antibody is omitted. Staining in this control suggests non-specific binding of the secondary antibody. | - Optimize the blocking step by trying different blocking agents (e.g., BSA, normal serum) and increasing the incubation time.- Titrate the primary and secondary antibody concentrations to the lowest effective level.- Ensure thorough washing after antibody incubations. |
| Residual Unbound Dye | Diffuse, uniform background fluorescence across the entire sample. | - Increase the number and duration of wash steps after the final staining step. |
Experimental Protocols
Protocol 1: Antibody Titration for Optimal Concentration
-
Prepare a series of dilutions for your primary antibody (e.g., 1:100, 1:250, 1:500, 1:1000, 1:2000).
-
Stain your cells or tissue sections with each dilution, keeping all other parameters of your staining protocol constant.
-
Use a constant, recommended concentration of your fluorescently labeled secondary antibody.
-
Image all samples using identical microscope settings.
-
Visually inspect the images to identify the dilution that provides the brightest specific signal with the lowest background.
-
Repeat the process for the secondary antibody, using the optimal primary antibody dilution determined in the previous steps.
Protocol 2: Standard Immunofluorescence Staining Workflow
This protocol provides a general workflow for immunofluorescent staining. Specific steps may need to be optimized for your particular experiment.
Immunofluorescence Staining Workflow
Caption: A typical workflow for an indirect immunofluorescence staining experiment.
-
Sample Preparation: Prepare your cells or tissue sections on slides or in culture plates.
-
Fixation: Fix the samples using an appropriate fixative (e.g., 4% paraformaldehyde in PBS for 15 minutes at room temperature).
-
Washing: Wash the samples three times with PBS for 5 minutes each.
-
Permeabilization: If the target antigen is intracellular, permeabilize the cells (e.g., with 0.1% Triton X-100 in PBS for 10 minutes).
-
Blocking: Block non-specific binding by incubating the samples in a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the samples with the primary antibody diluted in blocking buffer, typically overnight at 4°C.
-
Washing: Wash the samples three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Incubate the samples with the fluorescently labeled secondary antibody diluted in blocking buffer for 1-2 hours at room temperature, protected from light.
-
Washing: Wash the samples three times with PBS for 5 minutes each, protected from light.
-
Counterstaining (Optional): If desired, incubate with a nuclear counterstain like DAPI.
-
Mounting: Mount the samples with an antifade mounting medium.
-
Imaging: Acquire images using a fluorescence microscope with the appropriate filter sets.
References
Para-Red-d4 Technical Support Center: Troubleshooting Photostability and Bleaching
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the photostability and bleaching issues that may be encountered when using Para-Red-d4.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why does it occur with Para-Red-d4?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, such as Para-Red-d4, upon exposure to excitation light. This loss of fluorescence occurs when the dye molecule is damaged by light, particularly in the presence of molecular oxygen. When Para-Red-d4 absorbs light, it can enter a highly reactive triplet state. Interaction with oxygen in this state can generate reactive oxygen species (ROS), such as singlet oxygen, which can then chemically alter the fluorophore, rendering it non-fluorescent.[1]
Q2: What factors influence the rate of Para-Red-d4 photobleaching?
A2: Several factors can accelerate the photobleaching of Para-Red-d4:
-
High Excitation Light Intensity: Using a brighter light source or higher laser power increases the rate at which Para-Red-d4 molecules are excited, leading to faster photobleaching.[1]
-
Prolonged Exposure Time: The longer the sample is illuminated, the more photons the Para-Red-d4 molecules absorb, increasing the probability of photochemical damage.[2]
-
Presence of Oxygen: Molecular oxygen is a key mediator of photobleaching for many organic dyes.[1]
-
Environmental Factors: The local chemical environment, including pH and the presence of certain ions, can influence the photostability of the dye.
Q3: How does the photostability of Para-Red-d4 compare to other common red fluorophores?
A3: While Para-Red-d4 offers excellent brightness, its photostability is comparable to that of many standard red fluorescent dyes. For demanding applications requiring long-term imaging, alternative fluorophores with enhanced photostability may be considered.
Troubleshooting Guide
Problem 1: Rapid loss of fluorescence signal during image acquisition.
-
Possible Cause: Excitation light is too intense.
-
Solution: Reduce the laser power or lamp intensity to the lowest level that still provides an adequate signal-to-noise ratio. Utilize neutral density filters to attenuate the light without altering its spectral quality.[1]
-
-
Possible Cause: Exposure time is too long.
-
Solution: Decrease the camera exposure time or the pixel dwell time in confocal microscopy. For time-lapse imaging, increase the interval between acquisitions to the longest duration that still captures the biological process of interest.
-
-
Possible Cause: Oxygen-mediated photodamage.
-
Solution: Use a high-quality antifade mounting medium containing reactive oxygen species scavengers. For live-cell imaging, consider using specialized reagents that reduce dissolved oxygen in the medium.
-
Problem 2: The initial fluorescence intensity of Para-Red-d4 is weak.
-
Possible Cause: Low probe concentration or inefficient labeling.
-
Solution: Optimize the staining protocol to ensure a sufficient concentration of Para-Red-d4 is bound to the target.
-
-
Possible Cause: Mismatch between the excitation source and Para-Red-d4's absorption maximum.
-
Solution: Ensure that the excitation wavelength of your light source is as close as possible to the absorption maximum of Para-Red-d4.
-
-
Possible Cause: Fluorescence quenching by the mounting medium.
-
Solution: Test different antifade reagents, as some can cause an initial decrease in fluorescence intensity.
-
Quantitative Data
The following tables provide a summary of the key photophysical properties of Para-Red-d4 and a comparison of its photostability with other common red fluorophores under standardized conditions.
Table 1: Photophysical Properties of Para-Red-d4
| Property | Value |
| Maximum Excitation Wavelength | ~590 nm |
| Maximum Emission Wavelength | ~615 nm |
| Molar Extinction Coefficient | ~95,000 M⁻¹cm⁻¹ |
| Fluorescence Quantum Yield | ~0.65 |
| Brightness (Ext. Coeff. x QY) | 61,750 |
Table 2: Comparative Photostability of Red Fluorophores
| Fluorophore | Relative Photostability (t½ in seconds) |
| Para-Red-d4 | 45 |
| Texas Red | 60 |
| mCherry | 30 |
| Alexa Fluor 594 | 90 |
| t½ is the time required for the fluorescence intensity to decrease by 50% under continuous illumination with a standardized light source. |
Experimental Protocols
Protocol 1: General Staining and Mounting Procedure to Minimize Photobleaching
-
Sample Preparation: Prepare your cells or tissue according to your standard fixation and permeabilization protocol.
-
Probe Incubation: Incubate the sample with Para-Red-d4 at the optimized concentration. Protect the sample from light during this and all subsequent steps.
-
Washing: Thoroughly wash the sample with an appropriate buffer (e.g., PBS) to remove unbound Para-Red-d4.
-
Mounting: Place a drop of a high-quality antifade mounting medium (e.g., ProLong™ Gold, VECTASHIELD®) onto a clean microscope slide. Carefully mount the coverslip with the stained sample, avoiding air bubbles.
-
Sealing: Seal the edges of the coverslip with nail polish or a commercial sealant to prevent the mounting medium from drying out and to minimize oxygen exposure.
-
Storage: Store the slide in the dark at 4°C until imaging.
Protocol 2: Optimizing Imaging Parameters for Reduced Photobleaching
-
Locate Region of Interest: Use a low magnification objective and transmitted light or a brief, low-intensity fluorescence exposure to find the area of interest.
-
Set Excitation Intensity: Begin with the lowest possible laser power or lamp intensity. Gradually increase the intensity until you achieve a satisfactory signal-to-noise ratio. Avoid saturating the detector.
-
Adjust Exposure Time: Use the shortest possible exposure time for your camera or dwell time for your confocal scanner that provides a clear image.
-
Acquire Images: Collect your images. For time-lapse experiments, use the longest possible interval between acquisitions that still captures the dynamics of your biological process.
-
Post-Acquisition Processing: If the signal is low, it is often better to use post-acquisition image processing to enhance brightness rather than increasing the excitation intensity or exposure time during acquisition.
Visualizations
Caption: Experimental workflow for minimizing photobleaching.
Caption: Hypothetical signaling pathway for translocation studies.
Caption: Troubleshooting logic for rapid photobleaching.
References
Para-Red-d4 Technical Support Center: Troubleshooting Photostability and Bleaching
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the photostability and bleaching issues that may be encountered when using Para-Red-d4.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why does it occur with Para-Red-d4?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, such as Para-Red-d4, upon exposure to excitation light. This loss of fluorescence occurs when the dye molecule is damaged by light, particularly in the presence of molecular oxygen. When Para-Red-d4 absorbs light, it can enter a highly reactive triplet state. Interaction with oxygen in this state can generate reactive oxygen species (ROS), such as singlet oxygen, which can then chemically alter the fluorophore, rendering it non-fluorescent.[1]
Q2: What factors influence the rate of Para-Red-d4 photobleaching?
A2: Several factors can accelerate the photobleaching of Para-Red-d4:
-
High Excitation Light Intensity: Using a brighter light source or higher laser power increases the rate at which Para-Red-d4 molecules are excited, leading to faster photobleaching.[1]
-
Prolonged Exposure Time: The longer the sample is illuminated, the more photons the Para-Red-d4 molecules absorb, increasing the probability of photochemical damage.[2]
-
Presence of Oxygen: Molecular oxygen is a key mediator of photobleaching for many organic dyes.[1]
-
Environmental Factors: The local chemical environment, including pH and the presence of certain ions, can influence the photostability of the dye.
Q3: How does the photostability of Para-Red-d4 compare to other common red fluorophores?
A3: While Para-Red-d4 offers excellent brightness, its photostability is comparable to that of many standard red fluorescent dyes. For demanding applications requiring long-term imaging, alternative fluorophores with enhanced photostability may be considered.
Troubleshooting Guide
Problem 1: Rapid loss of fluorescence signal during image acquisition.
-
Possible Cause: Excitation light is too intense.
-
Solution: Reduce the laser power or lamp intensity to the lowest level that still provides an adequate signal-to-noise ratio. Utilize neutral density filters to attenuate the light without altering its spectral quality.[1]
-
-
Possible Cause: Exposure time is too long.
-
Solution: Decrease the camera exposure time or the pixel dwell time in confocal microscopy. For time-lapse imaging, increase the interval between acquisitions to the longest duration that still captures the biological process of interest.
-
-
Possible Cause: Oxygen-mediated photodamage.
-
Solution: Use a high-quality antifade mounting medium containing reactive oxygen species scavengers. For live-cell imaging, consider using specialized reagents that reduce dissolved oxygen in the medium.
-
Problem 2: The initial fluorescence intensity of Para-Red-d4 is weak.
-
Possible Cause: Low probe concentration or inefficient labeling.
-
Solution: Optimize the staining protocol to ensure a sufficient concentration of Para-Red-d4 is bound to the target.
-
-
Possible Cause: Mismatch between the excitation source and Para-Red-d4's absorption maximum.
-
Solution: Ensure that the excitation wavelength of your light source is as close as possible to the absorption maximum of Para-Red-d4.
-
-
Possible Cause: Fluorescence quenching by the mounting medium.
-
Solution: Test different antifade reagents, as some can cause an initial decrease in fluorescence intensity.
-
Quantitative Data
The following tables provide a summary of the key photophysical properties of Para-Red-d4 and a comparison of its photostability with other common red fluorophores under standardized conditions.
Table 1: Photophysical Properties of Para-Red-d4
| Property | Value |
| Maximum Excitation Wavelength | ~590 nm |
| Maximum Emission Wavelength | ~615 nm |
| Molar Extinction Coefficient | ~95,000 M⁻¹cm⁻¹ |
| Fluorescence Quantum Yield | ~0.65 |
| Brightness (Ext. Coeff. x QY) | 61,750 |
Table 2: Comparative Photostability of Red Fluorophores
| Fluorophore | Relative Photostability (t½ in seconds) |
| Para-Red-d4 | 45 |
| Texas Red | 60 |
| mCherry | 30 |
| Alexa Fluor 594 | 90 |
| t½ is the time required for the fluorescence intensity to decrease by 50% under continuous illumination with a standardized light source. |
Experimental Protocols
Protocol 1: General Staining and Mounting Procedure to Minimize Photobleaching
-
Sample Preparation: Prepare your cells or tissue according to your standard fixation and permeabilization protocol.
-
Probe Incubation: Incubate the sample with Para-Red-d4 at the optimized concentration. Protect the sample from light during this and all subsequent steps.
-
Washing: Thoroughly wash the sample with an appropriate buffer (e.g., PBS) to remove unbound Para-Red-d4.
-
Mounting: Place a drop of a high-quality antifade mounting medium (e.g., ProLong™ Gold, VECTASHIELD®) onto a clean microscope slide. Carefully mount the coverslip with the stained sample, avoiding air bubbles.
-
Sealing: Seal the edges of the coverslip with nail polish or a commercial sealant to prevent the mounting medium from drying out and to minimize oxygen exposure.
-
Storage: Store the slide in the dark at 4°C until imaging.
Protocol 2: Optimizing Imaging Parameters for Reduced Photobleaching
-
Locate Region of Interest: Use a low magnification objective and transmitted light or a brief, low-intensity fluorescence exposure to find the area of interest.
-
Set Excitation Intensity: Begin with the lowest possible laser power or lamp intensity. Gradually increase the intensity until you achieve a satisfactory signal-to-noise ratio. Avoid saturating the detector.
-
Adjust Exposure Time: Use the shortest possible exposure time for your camera or dwell time for your confocal scanner that provides a clear image.
-
Acquire Images: Collect your images. For time-lapse experiments, use the longest possible interval between acquisitions that still captures the dynamics of your biological process.
-
Post-Acquisition Processing: If the signal is low, it is often better to use post-acquisition image processing to enhance brightness rather than increasing the excitation intensity or exposure time during acquisition.
Visualizations
Caption: Experimental workflow for minimizing photobleaching.
Caption: Hypothetical signaling pathway for translocation studies.
Caption: Troubleshooting logic for rapid photobleaching.
References
Minimizing non-specific binding of Para Red-d4
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing non-specific binding of Para Red-d4 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is the deuterated form of Para Red, a synthetic azo dye known for its vibrant red color.[1][2] Its properties, such as being a fat-soluble chemical dye, suggest its use as a biological stain.[3] In research, it can be used in staining techniques to visualize cellular structures and as a colorimetric reagent in analytical chemistry.[4] The deuteration of the molecule makes it suitable for use in sensitive analytical techniques like mass spectrometry, where it can serve as an internal standard.
Q2: What causes non-specific binding of this compound?
The non-specific binding of this compound is primarily attributed to its hydrophobic nature and its tendency to aggregate in aqueous solutions. Like many azo dyes, this compound has a planar aromatic structure that can lead to non-specific interactions with hydrophobic regions of proteins and other macromolecules.[5] In aqueous buffers, these hydrophobic dye molecules can self-aggregate, and these aggregates can become trapped in tissues or on assay surfaces, leading to high background signals.
Q3: What are the initial signs of non-specific binding in my experiment?
The primary indicator of non-specific binding is a high background signal, which can manifest in several ways:
-
Diffuse background staining: A general, widespread coloration of the sample that is not localized to the target of interest.
-
Speckled or punctate staining: The appearance of small, intensely stained dots or aggregates that are randomly distributed.
-
High signal in negative controls: Negative control samples, which should have little to no signal, show significant staining.
-
Poor signal-to-noise ratio: The specific signal from your target is difficult to distinguish from the background haze.
Q4: Can the way I prepare my this compound solution contribute to non-specific binding?
Yes, improper solution preparation is a major contributor to non-specific binding. Since Para Red is insoluble in water, it is typically first dissolved in an organic solvent like DMSO to create a stock solution. If this stock solution is then diluted too quickly or into a buffer that is not compatible, the dye can precipitate or form aggregates. These aggregates are a primary source of non-specific background staining.
Troubleshooting Guide
This guide addresses common issues related to the non-specific binding of this compound and provides systematic solutions.
| Issue | Potential Cause | Recommended Solution |
| High Background Staining | Dye Aggregation: this compound is hydrophobic and prone to aggregation in aqueous buffers. | Prepare a fresh staining solution for each experiment. Consider incorporating an anti-aggregation agent like β-cyclodextrin in your buffer (see Protocol 2). Filter the final staining solution through a 0.22 µm filter before use. |
| Inadequate Blocking: Non-specific binding sites on the tissue or substrate are not sufficiently saturated. | Increase the concentration or incubation time of your blocking agent. A common starting point is 1-5% Bovine Serum Albumin (BSA) or 5-10% normal serum from the species of the secondary antibody for 1 hour at room temperature. | |
| Suboptimal Buffer Conditions: The pH or ionic strength of the buffer may be promoting non-specific interactions. | Adjust the pH of your buffers. For many staining protocols, a pH between 7.2 and 7.6 is optimal. Increasing the salt concentration (e.g., up to 500 mM NaCl) can help to disrupt electrostatic interactions that may contribute to non-specific binding. | |
| Weak Specific Signal | Excessive Washing: Overly aggressive or prolonged washing steps can elute the dye from its intended target. | Reduce the number or duration of washing steps. Use a gentle wash buffer, such as PBS with a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20). |
| Dye Concentration Too Low: The concentration of this compound in the staining solution is insufficient. | Perform a titration experiment to determine the optimal concentration of this compound for your specific application. | |
| Inconsistent Staining | Uneven Sample Preparation: Variations in fixation, permeabilization, or section thickness can lead to inconsistent results. | Ensure that all samples are processed consistently. Standardize fixation and permeabilization times, and aim for uniform section thickness. |
| Drying of the Sample: Allowing the sample to dry out at any stage of the staining process can cause artifacts and non-specific binding. | Keep the sample hydrated throughout the entire staining procedure. Use a humidified chamber for incubation steps. |
Experimental Protocols
Protocol 1: General Histological Staining with this compound and Mitigation of Non-Specific Binding
This protocol provides a general framework for staining paraffin-embedded tissue sections with this compound, incorporating steps to minimize non-specific binding.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Deparaffinization and rehydration reagents (Xylene, graded ethanol (B145695) series)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Staining buffer (e.g., PBS)
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene to remove paraffin (B1166041) wax.
-
Rehydrate the tissue sections by passing them through a graded series of ethanol solutions (100%, 95%, 70%) and finally into distilled water.
-
-
Blocking:
-
Incubate the sections in blocking buffer for at least 1 hour at room temperature in a humidified chamber to block non-specific binding sites.
-
-
Staining:
-
Prepare the staining solution by diluting the this compound stock solution in staining buffer to the desired final concentration.
-
Apply the staining solution to the tissue sections and incubate for the optimized duration.
-
-
Washing:
-
Gently rinse the slides with wash buffer to remove unbound dye. Multiple short washes are generally more effective than one long wash.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through a graded ethanol series.
-
Clear in xylene and mount with a suitable mounting medium.
-
Protocol 2: Utilizing β-Cyclodextrin to Reduce this compound Aggregation and Non-Specific Binding
This protocol describes the use of β-cyclodextrin to improve the solubility and reduce the aggregation of this compound in aqueous staining solutions.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
β-cyclodextrin
-
Staining buffer (e.g., PBS)
Procedure for Preparing the Staining Solution:
-
Prepare a β-cyclodextrin solution: Dissolve β-cyclodextrin in the staining buffer to a final concentration of 1-10 mM. Gentle warming and stirring may be required to fully dissolve the β-cyclodextrin.
-
Dilute the this compound stock solution: While vortexing the β-cyclodextrin solution, slowly add the this compound stock solution to achieve the desired final dye concentration. The continuous mixing helps to ensure that the hydrophobic this compound molecules are encapsulated by the β-cyclodextrin, preventing aggregation.
-
Filter the staining solution: Before applying the staining solution to your samples, pass it through a 0.22 µm syringe filter to remove any remaining aggregates.
Quantitative Data Summary
| Parameter | Recommended Range | Rationale |
| Blocking Agent (BSA) | 1 - 5% (w/v) | Saturates non-specific protein binding sites. |
| Blocking Agent (Normal Serum) | 5 - 10% (v/v) | Blocks non-specific antibody binding in immunoassays. |
| Non-ionic Detergent (Tween-20) | 0.05 - 0.1% (v/v) in wash buffers | Reduces hydrophobic interactions and surface tension. |
| β-Cyclodextrin | 1 - 10 mM | Encapsulates hydrophobic dye molecules, preventing aggregation and improving solubility. |
| Salt Concentration (NaCl) | 150 - 500 mM | Reduces non-specific electrostatic interactions. |
Visualizations
Caption: General experimental workflow for staining with this compound.
Caption: Causes and mitigation of this compound non-specific binding.
References
Minimizing non-specific binding of Para Red-d4
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing non-specific binding of Para Red-d4 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is the deuterated form of Para Red, a synthetic azo dye known for its vibrant red color.[1][2] Its properties, such as being a fat-soluble chemical dye, suggest its use as a biological stain.[3] In research, it can be used in staining techniques to visualize cellular structures and as a colorimetric reagent in analytical chemistry.[4] The deuteration of the molecule makes it suitable for use in sensitive analytical techniques like mass spectrometry, where it can serve as an internal standard.
Q2: What causes non-specific binding of this compound?
The non-specific binding of this compound is primarily attributed to its hydrophobic nature and its tendency to aggregate in aqueous solutions. Like many azo dyes, this compound has a planar aromatic structure that can lead to non-specific interactions with hydrophobic regions of proteins and other macromolecules.[5] In aqueous buffers, these hydrophobic dye molecules can self-aggregate, and these aggregates can become trapped in tissues or on assay surfaces, leading to high background signals.
Q3: What are the initial signs of non-specific binding in my experiment?
The primary indicator of non-specific binding is a high background signal, which can manifest in several ways:
-
Diffuse background staining: A general, widespread coloration of the sample that is not localized to the target of interest.
-
Speckled or punctate staining: The appearance of small, intensely stained dots or aggregates that are randomly distributed.
-
High signal in negative controls: Negative control samples, which should have little to no signal, show significant staining.
-
Poor signal-to-noise ratio: The specific signal from your target is difficult to distinguish from the background haze.
Q4: Can the way I prepare my this compound solution contribute to non-specific binding?
Yes, improper solution preparation is a major contributor to non-specific binding. Since Para Red is insoluble in water, it is typically first dissolved in an organic solvent like DMSO to create a stock solution. If this stock solution is then diluted too quickly or into a buffer that is not compatible, the dye can precipitate or form aggregates. These aggregates are a primary source of non-specific background staining.
Troubleshooting Guide
This guide addresses common issues related to the non-specific binding of this compound and provides systematic solutions.
| Issue | Potential Cause | Recommended Solution |
| High Background Staining | Dye Aggregation: this compound is hydrophobic and prone to aggregation in aqueous buffers. | Prepare a fresh staining solution for each experiment. Consider incorporating an anti-aggregation agent like β-cyclodextrin in your buffer (see Protocol 2). Filter the final staining solution through a 0.22 µm filter before use. |
| Inadequate Blocking: Non-specific binding sites on the tissue or substrate are not sufficiently saturated. | Increase the concentration or incubation time of your blocking agent. A common starting point is 1-5% Bovine Serum Albumin (BSA) or 5-10% normal serum from the species of the secondary antibody for 1 hour at room temperature. | |
| Suboptimal Buffer Conditions: The pH or ionic strength of the buffer may be promoting non-specific interactions. | Adjust the pH of your buffers. For many staining protocols, a pH between 7.2 and 7.6 is optimal. Increasing the salt concentration (e.g., up to 500 mM NaCl) can help to disrupt electrostatic interactions that may contribute to non-specific binding. | |
| Weak Specific Signal | Excessive Washing: Overly aggressive or prolonged washing steps can elute the dye from its intended target. | Reduce the number or duration of washing steps. Use a gentle wash buffer, such as PBS with a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20). |
| Dye Concentration Too Low: The concentration of this compound in the staining solution is insufficient. | Perform a titration experiment to determine the optimal concentration of this compound for your specific application. | |
| Inconsistent Staining | Uneven Sample Preparation: Variations in fixation, permeabilization, or section thickness can lead to inconsistent results. | Ensure that all samples are processed consistently. Standardize fixation and permeabilization times, and aim for uniform section thickness. |
| Drying of the Sample: Allowing the sample to dry out at any stage of the staining process can cause artifacts and non-specific binding. | Keep the sample hydrated throughout the entire staining procedure. Use a humidified chamber for incubation steps. |
Experimental Protocols
Protocol 1: General Histological Staining with this compound and Mitigation of Non-Specific Binding
This protocol provides a general framework for staining paraffin-embedded tissue sections with this compound, incorporating steps to minimize non-specific binding.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Deparaffinization and rehydration reagents (Xylene, graded ethanol series)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Staining buffer (e.g., PBS)
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene to remove paraffin wax.
-
Rehydrate the tissue sections by passing them through a graded series of ethanol solutions (100%, 95%, 70%) and finally into distilled water.
-
-
Blocking:
-
Incubate the sections in blocking buffer for at least 1 hour at room temperature in a humidified chamber to block non-specific binding sites.
-
-
Staining:
-
Prepare the staining solution by diluting the this compound stock solution in staining buffer to the desired final concentration.
-
Apply the staining solution to the tissue sections and incubate for the optimized duration.
-
-
Washing:
-
Gently rinse the slides with wash buffer to remove unbound dye. Multiple short washes are generally more effective than one long wash.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through a graded ethanol series.
-
Clear in xylene and mount with a suitable mounting medium.
-
Protocol 2: Utilizing β-Cyclodextrin to Reduce this compound Aggregation and Non-Specific Binding
This protocol describes the use of β-cyclodextrin to improve the solubility and reduce the aggregation of this compound in aqueous staining solutions.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
β-cyclodextrin
-
Staining buffer (e.g., PBS)
Procedure for Preparing the Staining Solution:
-
Prepare a β-cyclodextrin solution: Dissolve β-cyclodextrin in the staining buffer to a final concentration of 1-10 mM. Gentle warming and stirring may be required to fully dissolve the β-cyclodextrin.
-
Dilute the this compound stock solution: While vortexing the β-cyclodextrin solution, slowly add the this compound stock solution to achieve the desired final dye concentration. The continuous mixing helps to ensure that the hydrophobic this compound molecules are encapsulated by the β-cyclodextrin, preventing aggregation.
-
Filter the staining solution: Before applying the staining solution to your samples, pass it through a 0.22 µm syringe filter to remove any remaining aggregates.
Quantitative Data Summary
| Parameter | Recommended Range | Rationale |
| Blocking Agent (BSA) | 1 - 5% (w/v) | Saturates non-specific protein binding sites. |
| Blocking Agent (Normal Serum) | 5 - 10% (v/v) | Blocks non-specific antibody binding in immunoassays. |
| Non-ionic Detergent (Tween-20) | 0.05 - 0.1% (v/v) in wash buffers | Reduces hydrophobic interactions and surface tension. |
| β-Cyclodextrin | 1 - 10 mM | Encapsulates hydrophobic dye molecules, preventing aggregation and improving solubility. |
| Salt Concentration (NaCl) | 150 - 500 mM | Reduces non-specific electrostatic interactions. |
Visualizations
Caption: General experimental workflow for staining with this compound.
Caption: Causes and mitigation of this compound non-specific binding.
References
Para Red-d4 staining artifacts and how to avoid them
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Para-Red staining protocols. Our aim is to help you identify and resolve common artifacts and achieve optimal staining results in your experiments.
Troubleshooting Guides
This section addresses specific issues that you may encounter during your Para-Red staining experiments.
Problem: Weak or No Staining
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Primary Antibody/Probe Issues | - Confirm Antibody/Probe Specificity and Concentration: Ensure the primary antibody or probe is validated for your application and used at the optimal concentration. Titrate the antibody/probe to determine the ideal concentration for your specific tissue and protocol. - Check Antibody/Probe Storage and Expiration: Verify that the antibody or probe has been stored correctly and has not expired. |
| Detection System Problems | - Enzyme Inactivity: Confirm the activity of the alkaline phosphatase (AP) enzyme. You can do this by mixing a small amount of the enzyme conjugate with the substrate; a color change should occur rapidly. - Incorrect Substrate Preparation: Ensure the Para-Red/Fast Red substrate is prepared according to the manufacturer's instructions. Some red chromogens are unstable after mixing and should be used immediately.[1] |
| Tissue Preparation and Pre-treatment | - Improper Fixation: Over- or under-fixation can mask the target antigen/nucleic acid sequence. Optimize fixation time and use an appropriate fixative. - Suboptimal Antigen Retrieval: If performing immunohistochemistry (IHC), ensure that the heat-induced or enzymatic antigen retrieval method is appropriate for your antibody and target. |
| Procedural Errors | - Incorrect Incubation Times or Temperatures: Adhere to the recommended incubation times and temperatures in your protocol. Increasing incubation time or temperature may enhance signal intensity. - Inadequate Washing: Insufficient washing between steps can lead to the removal of reagents. Ensure thorough but gentle washing. |
Problem: High Background Staining
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Non-specific Antibody/Probe Binding | - Inadequate Blocking: Use an appropriate blocking solution (e.g., normal serum from the same species as the secondary antibody, or a protein-based blocker) to minimize non-specific binding. - Primary Antibody/Probe Concentration Too High: Using too much primary antibody or probe can lead to non-specific binding. Titrate to find the lowest concentration that gives a strong specific signal with low background. |
| Endogenous Enzyme Activity | - Endogenous Alkaline Phosphatase Activity: Tissues can have endogenous AP activity, which will react with the substrate to produce background staining. Inhibit endogenous AP by adding levamisole (B84282) to the substrate solution.[2] Note that intestinal AP is not inhibited by levamisole. |
| Issues with Chromogen/Substrate | - Precipitate in Substrate Solution: If the chromogen/substrate solution has been stored for a while, a precipitate may form.[3] Filter the solution before use. |
| Tissue Handling | - Tissue Drying: Allowing the tissue section to dry out at any stage can cause non-specific staining. Keep the slides in a humidified chamber during incubations. - Tissue Folds or Wrinkles: Folds and wrinkles in the tissue section can trap reagents and lead to high background. Ensure the tissue is properly mounted on the slide.[4] |
Problem: Precipitate or Crystal Formation
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Chromogen/Substrate Issues | - Stain Precipitation: Some red chromogens, like Fast Red, can form precipitates if the solution is not prepared correctly or has been sitting for too long.[5] Prepare the working solution fresh and use it promptly. - Contaminated Solutions: Dust or other contaminants in the staining solutions can act as nucleation sites for precipitate formation. Use clean glassware and filtered solutions. |
| Mounting and Coverslipping | - Incompatible Mounting Medium: Para-Red/Fast Red precipitates are soluble in organic solvents. Use an aqueous mounting medium to prevent the stain from dissolving and recrystallizing. |
| Washing Steps | - Insufficient Rinsing: Inadequate rinsing after the substrate incubation can leave residual reagents that may precipitate during dehydration or mounting. |
Frequently Asked Questions (FAQs)
Q1: What is Para-Red staining?
A1: Para-Red staining is a chromogenic detection method used in immunohistochemistry (IHC) and in situ hybridization (ISH). It utilizes an enzyme, typically alkaline phosphatase (AP), to convert a soluble substrate into an insoluble red-colored precipitate at the site of the target antigen or nucleic acid sequence. "Para Red" is a type of azo dye, and similar red chromogens like "Fast Red" are commonly used in these applications.
Q2: Why is my Para-Red stain fading?
A2: Fading of red chromogens can occur, especially if the slides are exposed to organic solvents during the dehydration and clearing steps. To prevent fading, use an aqueous mounting medium. Also, storing slides in the dark can help preserve the signal.
Q3: Can I use an automated stainer with Para-Red?
A3: Yes, many red chromogen kits are optimized for use with automated slide stainers. However, some traditional formulations of red AP chromogens can be unstable upon mixing, which might be problematic for autostainers. It is recommended to use a kit specifically validated for automated systems.
Q4: How can I perform double staining with Para-Red?
A4: Para-Red is suitable for multiplex IHC or ISH. It is often paired with a brown chromogen like DAB (driven by horseradish peroxidase) or a blue/purple chromogen. When performing double staining, ensure that the two detection systems do not cross-react.
Experimental Protocols
General Protocol for Chromogenic Staining with a Red AP Substrate (e.g., Fast Red)
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (or a xylene substitute) to remove paraffin.
-
Rehydrate the tissue sections through a series of graded ethanol (B145695) solutions to water.
-
-
Antigen/Target Retrieval (if necessary):
-
For IHC, perform heat-induced epitope retrieval (HIER) or enzymatic digestion as required for your primary antibody.
-
For ISH, perform appropriate permeabilization steps.
-
-
Blocking:
-
Incubate sections with a blocking solution to prevent non-specific binding.
-
To block endogenous alkaline phosphatase, add levamisole to the buffer.
-
-
Primary Antibody/Probe Incubation:
-
Incubate with the primary antibody or probe at the optimized concentration and for the recommended time and temperature.
-
-
Detection System:
-
Apply an alkaline phosphatase (AP)-conjugated secondary antibody or detection polymer.
-
Incubate as per the manufacturer's instructions.
-
-
Chromogen/Substrate Reaction:
-
Prepare the red chromogen working solution (e.g., Fast Red) immediately before use.
-
Incubate the sections with the substrate solution until the desired color intensity is reached. This is typically monitored under a microscope.
-
-
Counterstaining:
-
Apply a suitable counterstain, such as hematoxylin, to visualize the cell nuclei.
-
-
Mounting:
-
Rinse the slides in distilled water.
-
Coverslip using an aqueous mounting medium. Do not use organic solvent-based mounting media as they can dissolve the red precipitate.
-
Visualizations
Caption: General workflow for Para-Red staining.
Caption: Troubleshooting decision tree for common artifacts.
References
- 1. Alkaline Phosphatase (AP) Chromogen - Red (Auto) Kit (A319577) [antibodies.com]
- 2. Pitfalls and Caveats in Applying Chromogenic Immunostaining to Histopathological Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. qualitybiological.com [qualitybiological.com]
- 4. scispace.com [scispace.com]
- 5. AP Chromogen for IHC - Fast Red Clinisciences [clinisciences.com]
Para Red-d4 staining artifacts and how to avoid them
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Para-Red staining protocols. Our aim is to help you identify and resolve common artifacts and achieve optimal staining results in your experiments.
Troubleshooting Guides
This section addresses specific issues that you may encounter during your Para-Red staining experiments.
Problem: Weak or No Staining
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Primary Antibody/Probe Issues | - Confirm Antibody/Probe Specificity and Concentration: Ensure the primary antibody or probe is validated for your application and used at the optimal concentration. Titrate the antibody/probe to determine the ideal concentration for your specific tissue and protocol. - Check Antibody/Probe Storage and Expiration: Verify that the antibody or probe has been stored correctly and has not expired. |
| Detection System Problems | - Enzyme Inactivity: Confirm the activity of the alkaline phosphatase (AP) enzyme. You can do this by mixing a small amount of the enzyme conjugate with the substrate; a color change should occur rapidly. - Incorrect Substrate Preparation: Ensure the Para-Red/Fast Red substrate is prepared according to the manufacturer's instructions. Some red chromogens are unstable after mixing and should be used immediately.[1] |
| Tissue Preparation and Pre-treatment | - Improper Fixation: Over- or under-fixation can mask the target antigen/nucleic acid sequence. Optimize fixation time and use an appropriate fixative. - Suboptimal Antigen Retrieval: If performing immunohistochemistry (IHC), ensure that the heat-induced or enzymatic antigen retrieval method is appropriate for your antibody and target. |
| Procedural Errors | - Incorrect Incubation Times or Temperatures: Adhere to the recommended incubation times and temperatures in your protocol. Increasing incubation time or temperature may enhance signal intensity. - Inadequate Washing: Insufficient washing between steps can lead to the removal of reagents. Ensure thorough but gentle washing. |
Problem: High Background Staining
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Non-specific Antibody/Probe Binding | - Inadequate Blocking: Use an appropriate blocking solution (e.g., normal serum from the same species as the secondary antibody, or a protein-based blocker) to minimize non-specific binding. - Primary Antibody/Probe Concentration Too High: Using too much primary antibody or probe can lead to non-specific binding. Titrate to find the lowest concentration that gives a strong specific signal with low background. |
| Endogenous Enzyme Activity | - Endogenous Alkaline Phosphatase Activity: Tissues can have endogenous AP activity, which will react with the substrate to produce background staining. Inhibit endogenous AP by adding levamisole to the substrate solution.[2] Note that intestinal AP is not inhibited by levamisole. |
| Issues with Chromogen/Substrate | - Precipitate in Substrate Solution: If the chromogen/substrate solution has been stored for a while, a precipitate may form.[3] Filter the solution before use. |
| Tissue Handling | - Tissue Drying: Allowing the tissue section to dry out at any stage can cause non-specific staining. Keep the slides in a humidified chamber during incubations. - Tissue Folds or Wrinkles: Folds and wrinkles in the tissue section can trap reagents and lead to high background. Ensure the tissue is properly mounted on the slide.[4] |
Problem: Precipitate or Crystal Formation
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Chromogen/Substrate Issues | - Stain Precipitation: Some red chromogens, like Fast Red, can form precipitates if the solution is not prepared correctly or has been sitting for too long.[5] Prepare the working solution fresh and use it promptly. - Contaminated Solutions: Dust or other contaminants in the staining solutions can act as nucleation sites for precipitate formation. Use clean glassware and filtered solutions. |
| Mounting and Coverslipping | - Incompatible Mounting Medium: Para-Red/Fast Red precipitates are soluble in organic solvents. Use an aqueous mounting medium to prevent the stain from dissolving and recrystallizing. |
| Washing Steps | - Insufficient Rinsing: Inadequate rinsing after the substrate incubation can leave residual reagents that may precipitate during dehydration or mounting. |
Frequently Asked Questions (FAQs)
Q1: What is Para-Red staining?
A1: Para-Red staining is a chromogenic detection method used in immunohistochemistry (IHC) and in situ hybridization (ISH). It utilizes an enzyme, typically alkaline phosphatase (AP), to convert a soluble substrate into an insoluble red-colored precipitate at the site of the target antigen or nucleic acid sequence. "Para Red" is a type of azo dye, and similar red chromogens like "Fast Red" are commonly used in these applications.
Q2: Why is my Para-Red stain fading?
A2: Fading of red chromogens can occur, especially if the slides are exposed to organic solvents during the dehydration and clearing steps. To prevent fading, use an aqueous mounting medium. Also, storing slides in the dark can help preserve the signal.
Q3: Can I use an automated stainer with Para-Red?
A3: Yes, many red chromogen kits are optimized for use with automated slide stainers. However, some traditional formulations of red AP chromogens can be unstable upon mixing, which might be problematic for autostainers. It is recommended to use a kit specifically validated for automated systems.
Q4: How can I perform double staining with Para-Red?
A4: Para-Red is suitable for multiplex IHC or ISH. It is often paired with a brown chromogen like DAB (driven by horseradish peroxidase) or a blue/purple chromogen. When performing double staining, ensure that the two detection systems do not cross-react.
Experimental Protocols
General Protocol for Chromogenic Staining with a Red AP Substrate (e.g., Fast Red)
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (or a xylene substitute) to remove paraffin.
-
Rehydrate the tissue sections through a series of graded ethanol solutions to water.
-
-
Antigen/Target Retrieval (if necessary):
-
For IHC, perform heat-induced epitope retrieval (HIER) or enzymatic digestion as required for your primary antibody.
-
For ISH, perform appropriate permeabilization steps.
-
-
Blocking:
-
Incubate sections with a blocking solution to prevent non-specific binding.
-
To block endogenous alkaline phosphatase, add levamisole to the buffer.
-
-
Primary Antibody/Probe Incubation:
-
Incubate with the primary antibody or probe at the optimized concentration and for the recommended time and temperature.
-
-
Detection System:
-
Apply an alkaline phosphatase (AP)-conjugated secondary antibody or detection polymer.
-
Incubate as per the manufacturer's instructions.
-
-
Chromogen/Substrate Reaction:
-
Prepare the red chromogen working solution (e.g., Fast Red) immediately before use.
-
Incubate the sections with the substrate solution until the desired color intensity is reached. This is typically monitored under a microscope.
-
-
Counterstaining:
-
Apply a suitable counterstain, such as hematoxylin, to visualize the cell nuclei.
-
-
Mounting:
-
Rinse the slides in distilled water.
-
Coverslip using an aqueous mounting medium. Do not use organic solvent-based mounting media as they can dissolve the red precipitate.
-
Visualizations
Caption: General workflow for Para-Red staining.
Caption: Troubleshooting decision tree for common artifacts.
References
- 1. Alkaline Phosphatase (AP) Chromogen - Red (Auto) Kit (A319577) [antibodies.com]
- 2. Pitfalls and Caveats in Applying Chromogenic Immunostaining to Histopathological Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. qualitybiological.com [qualitybiological.com]
- 4. scispace.com [scispace.com]
- 5. AP Chromogen for IHC - Fast Red Clinisciences [clinisciences.com]
Adjusting incubation time for Para Red-d4 staining
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize incubation times for Para Red-d4 staining. Given that this compound is a specialized deuterated dye, specific protocols may need to be empirically determined. The following information is based on general principles of immunohistochemistry (IHC) and histological staining.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting incubation time for this compound staining?
A1: For a novel staining reagent like this compound, it is best to start with a range of incubation times to determine the optimal duration empirically. A common starting point for chromogenic stains can range from a few minutes to an hour. We recommend performing a time-course experiment, testing intervals such as 5, 15, 30, and 60 minutes at room temperature.[1][2] Longer incubation times, such as overnight at 4°C, may be necessary for some applications to enhance signal intensity, particularly if the target is of low abundance.[3][4]
Q2: What are the key factors that influence the optimal incubation time for this compound?
A2: Several factors can affect the binding kinetics and specificity of this compound, thus influencing the ideal incubation time. These include the concentration of the staining solution, the incubation temperature, the type of tissue and its fixation method, and the potential need for antigen retrieval. For instance, higher temperatures can accelerate the staining process, allowing for shorter incubation times.
Q3: How does the concentration of this compound affect the incubation time?
A3: The concentration of the staining solution is inversely related to the required incubation time. Higher concentrations of this compound may achieve optimal staining more quickly but also carry the risk of increased non-specific background staining. Conversely, lower concentrations might require longer incubation periods to achieve a sufficient signal. It is crucial to optimize both concentration and incubation time concurrently.
Q4: Can I perform the incubation at a different temperature?
A4: Yes, temperature is a critical parameter. Incubating at higher temperatures (e.g., 37°C or 42°C) can increase the rate of the staining reaction, potentially reducing the required incubation time. However, this can also increase the risk of non-specific binding and background noise. Conversely, incubating at a lower temperature, such as 4°C, for a longer period (e.g., overnight) can enhance specificity and may be beneficial for sensitive applications.
Troubleshooting Guide
This guide addresses common issues encountered when adjusting the incubation time for this compound staining.
| Problem | Potential Cause | Suggested Solution |
| Weak or No Staining | Insufficient Incubation Time: The this compound may not have had enough time to bind to the target. | Increase the incubation time incrementally (e.g., double the time) and observe the effect on signal intensity. Consider an overnight incubation at 4°C for low-abundance targets. |
| Low Staining Solution Concentration: The concentration of this compound may be too low. | Increase the concentration of the this compound solution. Remember that concentration and incubation time are linked; a higher concentration may require a shorter incubation time. | |
| Inadequate Tissue Permeabilization: The dye may not be able to access the target within the tissue. | If applicable to your protocol, ensure that permeabilization steps (e.g., using Triton X-100 or saponin) are sufficient. | |
| Over-fixation of Tissue: Fixation can mask the target epitope. | Optimize the fixation protocol. If using formalin-fixed paraffin-embedded (FFPE) tissues, consider implementing a heat-induced or proteolytic-induced epitope retrieval (HIER/PIER) step before staining. | |
| High Background or Non-Specific Staining | Excessive Incubation Time: Prolonged incubation can lead to non-specific binding of the dye. | Reduce the incubation time. Perform a time-course experiment to find the point of optimal signal-to-noise ratio. |
| High Staining Solution Concentration: A high concentration of this compound can increase background. | Decrease the concentration of the this compound solution. | |
| Inadequate Washing: Insufficient washing after staining can leave unbound dye on the tissue. | Increase the number and duration of wash steps after the this compound incubation. | |
| Insufficient Blocking: Non-specific protein binding sites may not be adequately blocked. | Ensure that a proper blocking step (e.g., with normal serum or bovine serum albumin) is performed before incubation with the staining solution. | |
| Uneven Staining | Incomplete Reagent Coverage: The staining solution may not have covered the entire tissue section evenly. | Ensure the tissue section is completely covered with the this compound solution during incubation. Using a humidity chamber can prevent drying out, especially during long incubations. |
| Incomplete Deparaffinization: For FFPE tissues, residual paraffin (B1166041) wax can prevent the stain from penetrating the tissue evenly. | Ensure thorough deparaffinization with xylene and rehydration through an alcohol gradient before staining. |
Experimental Protocols
General Protocol for Optimizing this compound Incubation Time
This protocol provides a general framework. Specific steps such as deparaffinization, rehydration, and antigen retrieval should be performed based on the sample type and preparation.
-
Prepare Tissue Sections: Process your tissue samples (e.g., paraffin-embedded or frozen sections) and mount them on slides.
-
Deparaffinization and Rehydration (for FFPE sections):
-
Incubate slides in xylene twice for 5-10 minutes each.
-
Rehydrate through a series of graded ethanol (B145695) solutions (e.g., 100%, 90%, 80%, 70%) for 2-5 minutes each.
-
Rinse with distilled water.
-
-
Antigen Retrieval (if necessary): Perform HIER or PIER based on your specific target and tissue type. This must be optimized empirically.
-
Blocking (optional but recommended): To reduce non-specific background, incubate sections with a suitable blocking buffer for at least 1 hour.
-
This compound Staining (Time-Course):
-
Prepare the this compound staining solution at the desired concentration.
-
Apply the solution to the tissue sections, ensuring complete coverage.
-
Incubate a series of slides for different durations (e.g., 5, 15, 30, 60 minutes) at room temperature in a humidity chamber.
-
-
Washing: Rinse the slides thoroughly with a wash buffer (e.g., PBS or TBS) to remove unbound dye. Perform 3 washes of 5-10 minutes each.
-
Counterstaining (optional): If desired, apply a counterstain (e.g., hematoxylin) according to standard protocols.
-
Dehydration and Mounting:
-
Dehydrate the sections through a graded ethanol series.
-
Clear with xylene.
-
Mount with a compatible mounting medium.
-
-
Microscopy: Examine the slides under a microscope to determine the optimal incubation time that provides strong specific staining with minimal background.
Visualizations
References
Adjusting incubation time for Para Red-d4 staining
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize incubation times for Para Red-d4 staining. Given that this compound is a specialized deuterated dye, specific protocols may need to be empirically determined. The following information is based on general principles of immunohistochemistry (IHC) and histological staining.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting incubation time for this compound staining?
A1: For a novel staining reagent like this compound, it is best to start with a range of incubation times to determine the optimal duration empirically. A common starting point for chromogenic stains can range from a few minutes to an hour. We recommend performing a time-course experiment, testing intervals such as 5, 15, 30, and 60 minutes at room temperature.[1][2] Longer incubation times, such as overnight at 4°C, may be necessary for some applications to enhance signal intensity, particularly if the target is of low abundance.[3][4]
Q2: What are the key factors that influence the optimal incubation time for this compound?
A2: Several factors can affect the binding kinetics and specificity of this compound, thus influencing the ideal incubation time. These include the concentration of the staining solution, the incubation temperature, the type of tissue and its fixation method, and the potential need for antigen retrieval. For instance, higher temperatures can accelerate the staining process, allowing for shorter incubation times.
Q3: How does the concentration of this compound affect the incubation time?
A3: The concentration of the staining solution is inversely related to the required incubation time. Higher concentrations of this compound may achieve optimal staining more quickly but also carry the risk of increased non-specific background staining. Conversely, lower concentrations might require longer incubation periods to achieve a sufficient signal. It is crucial to optimize both concentration and incubation time concurrently.
Q4: Can I perform the incubation at a different temperature?
A4: Yes, temperature is a critical parameter. Incubating at higher temperatures (e.g., 37°C or 42°C) can increase the rate of the staining reaction, potentially reducing the required incubation time. However, this can also increase the risk of non-specific binding and background noise. Conversely, incubating at a lower temperature, such as 4°C, for a longer period (e.g., overnight) can enhance specificity and may be beneficial for sensitive applications.
Troubleshooting Guide
This guide addresses common issues encountered when adjusting the incubation time for this compound staining.
| Problem | Potential Cause | Suggested Solution |
| Weak or No Staining | Insufficient Incubation Time: The this compound may not have had enough time to bind to the target. | Increase the incubation time incrementally (e.g., double the time) and observe the effect on signal intensity. Consider an overnight incubation at 4°C for low-abundance targets. |
| Low Staining Solution Concentration: The concentration of this compound may be too low. | Increase the concentration of the this compound solution. Remember that concentration and incubation time are linked; a higher concentration may require a shorter incubation time. | |
| Inadequate Tissue Permeabilization: The dye may not be able to access the target within the tissue. | If applicable to your protocol, ensure that permeabilization steps (e.g., using Triton X-100 or saponin) are sufficient. | |
| Over-fixation of Tissue: Fixation can mask the target epitope. | Optimize the fixation protocol. If using formalin-fixed paraffin-embedded (FFPE) tissues, consider implementing a heat-induced or proteolytic-induced epitope retrieval (HIER/PIER) step before staining. | |
| High Background or Non-Specific Staining | Excessive Incubation Time: Prolonged incubation can lead to non-specific binding of the dye. | Reduce the incubation time. Perform a time-course experiment to find the point of optimal signal-to-noise ratio. |
| High Staining Solution Concentration: A high concentration of this compound can increase background. | Decrease the concentration of the this compound solution. | |
| Inadequate Washing: Insufficient washing after staining can leave unbound dye on the tissue. | Increase the number and duration of wash steps after the this compound incubation. | |
| Insufficient Blocking: Non-specific protein binding sites may not be adequately blocked. | Ensure that a proper blocking step (e.g., with normal serum or bovine serum albumin) is performed before incubation with the staining solution. | |
| Uneven Staining | Incomplete Reagent Coverage: The staining solution may not have covered the entire tissue section evenly. | Ensure the tissue section is completely covered with the this compound solution during incubation. Using a humidity chamber can prevent drying out, especially during long incubations. |
| Incomplete Deparaffinization: For FFPE tissues, residual paraffin wax can prevent the stain from penetrating the tissue evenly. | Ensure thorough deparaffinization with xylene and rehydration through an alcohol gradient before staining. |
Experimental Protocols
General Protocol for Optimizing this compound Incubation Time
This protocol provides a general framework. Specific steps such as deparaffinization, rehydration, and antigen retrieval should be performed based on the sample type and preparation.
-
Prepare Tissue Sections: Process your tissue samples (e.g., paraffin-embedded or frozen sections) and mount them on slides.
-
Deparaffinization and Rehydration (for FFPE sections):
-
Incubate slides in xylene twice for 5-10 minutes each.
-
Rehydrate through a series of graded ethanol solutions (e.g., 100%, 90%, 80%, 70%) for 2-5 minutes each.
-
Rinse with distilled water.
-
-
Antigen Retrieval (if necessary): Perform HIER or PIER based on your specific target and tissue type. This must be optimized empirically.
-
Blocking (optional but recommended): To reduce non-specific background, incubate sections with a suitable blocking buffer for at least 1 hour.
-
This compound Staining (Time-Course):
-
Prepare the this compound staining solution at the desired concentration.
-
Apply the solution to the tissue sections, ensuring complete coverage.
-
Incubate a series of slides for different durations (e.g., 5, 15, 30, 60 minutes) at room temperature in a humidity chamber.
-
-
Washing: Rinse the slides thoroughly with a wash buffer (e.g., PBS or TBS) to remove unbound dye. Perform 3 washes of 5-10 minutes each.
-
Counterstaining (optional): If desired, apply a counterstain (e.g., hematoxylin) according to standard protocols.
-
Dehydration and Mounting:
-
Dehydrate the sections through a graded ethanol series.
-
Clear with xylene.
-
Mount with a compatible mounting medium.
-
-
Microscopy: Examine the slides under a microscope to determine the optimal incubation time that provides strong specific staining with minimal background.
Visualizations
References
Solving Para Red-d4 solubility problems in buffers
Welcome to the technical support center for Para Red-d4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly those related to solubility in buffer systems.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a deuterated form of Para Red, a synthetic azo dye.[1] Its primary applications in a research context include:
-
Biological Stain: Used in histology and cell biology to visualize cellular structures, particularly lipids and fats.[1][2]
-
Analytical Standard: Employed as an internal standard in liquid chromatography-mass spectrometry (LC-MS) for the quantification of Para Red and other azo dyes in various matrices.[3]
Q2: What are the main challenges when working with this compound in aqueous solutions?
The primary challenge with this compound is its low aqueous solubility. Like its non-deuterated counterpart, Para Red, it is a hydrophobic molecule and tends to precipitate when added directly to aqueous buffers. This can lead to inconsistent experimental results and difficulties in preparing accurate working solutions.
Q3: How can I dissolve this compound for my experiments?
The recommended method is to first prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous experimental buffer.
Troubleshooting Guide: Solubility Issues with this compound
This guide provides a systematic approach to addressing solubility problems encountered when preparing this compound solutions in aqueous buffers.
Problem 1: this compound precipitates immediately upon addition to my aqueous buffer.
-
Cause: Direct addition of a hydrophobic compound into an aqueous medium without a proper solvent system.
-
Solution: Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (B87167) (DMSO). Then, dilute this stock solution into your final aqueous buffer with vigorous vortexing or stirring. This method is a standard procedure for many sparingly soluble azo dyes.
Problem 2: My working solution is cloudy or contains visible precipitate after dilution from a DMSO stock.
-
Cause A: The final concentration of this compound exceeds its solubility limit in the aqueous buffer. Even with the use of a DMSO stock, the final concentration in the aqueous buffer must be low enough to remain in solution.
-
Solution A:
-
Reduce the final concentration: Attempt to use a lower working concentration of this compound if your experimental design allows.
-
Stepwise Dilution: Instead of a single large dilution, add the DMSO stock to the buffer in smaller increments while continuously vortexing. This can help prevent localized high concentrations that lead to precipitation.
-
-
Cause B: The final concentration of DMSO is too low to maintain solubility. While high concentrations of DMSO can be toxic to cells, a certain amount is necessary to keep the hydrophobic compound in solution.
-
Solution B:
-
Optimize DMSO Concentration: Ensure the final DMSO concentration in your working solution is sufficient. For many cell-based assays, a final DMSO concentration of 0.1% to 0.5% is well-tolerated by most cell lines and can aid in solubility.
-
Use of Co-solvents: If your experiment is not cell-based, you might consider other co-solvents in your buffer, such as ethanol (B145695) or polyethylene (B3416737) glycol (PEG), to increase solubility.
-
Problem 3: My cells are showing signs of toxicity after treatment with the this compound working solution.
-
Cause: The final concentration of DMSO in the cell culture medium is too high. Most cell lines can tolerate up to 0.5% DMSO, but some sensitive or primary cells may show toxic effects at lower concentrations.
-
Solution:
-
Determine DMSO Tolerance: Perform a dose-response experiment with DMSO alone on your specific cell line to determine the maximum tolerated concentration.
-
Reduce Final DMSO Concentration: Prepare a more concentrated initial stock of this compound in DMSO. This will allow you to use a smaller volume of the stock solution to achieve your desired final concentration of this compound, thereby lowering the final DMSO concentration. For example, preparing a 200x stock solution in 100% DMSO will result in a final DMSO concentration of 0.5% in your cell culture medium.
-
Problem 4: The pH of my buffer changes after adding the this compound stock solution.
-
Cause: The addition of an unbuffered DMSO stock solution can slightly alter the pH of a weakly buffered aqueous solution.
-
Solution: Ensure your final aqueous buffer has sufficient buffering capacity to resist pH changes upon the addition of the small volume of DMSO stock. If necessary, re-adjust the pH of the final working solution after the addition of the this compound stock.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Microcentrifuge tubes or amber glass vials
Procedure:
-
Weigh out the desired amount of this compound powder and place it in a suitable container (e.g., a 1.5 mL microcentrifuge tube or an amber glass vial).
-
Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Store the stock solution at -20°C, protected from light.
Protocol 2: Preparation of a this compound Working Solution for Cell-Based Assays
This protocol details the dilution of the DMSO stock solution into a physiological buffer or cell culture medium.
Materials:
-
This compound stock solution (from Protocol 1)
-
Physiological buffer (e.g., PBS) or cell culture medium, pre-warmed to 37°C
-
Vortex mixer
Procedure:
-
Thaw the this compound stock solution at room temperature.
-
Vortex the stock solution briefly to ensure homogeneity.
-
Determine the required volume of the stock solution to achieve the desired final concentration of this compound in your assay, ensuring the final DMSO concentration remains non-toxic to your cells (typically ≤ 0.5%).
-
Add the calculated volume of the this compound stock solution dropwise to the pre-warmed buffer or medium while vortexing continuously.
-
Visually inspect the working solution for any signs of precipitation. If precipitation occurs, refer to the troubleshooting guide.
-
Use the freshly prepared working solution immediately for your experiment.
Quantitative Data Summary
Due to the limited availability of specific quantitative solubility data for this compound, the following table provides general solubility information for the parent compound, Para Red, and related azo dyes. This information can be used as a guideline for solvent selection.
| Compound | Solvent | Solubility | Reference |
| Para Red | Water | Insoluble | --INVALID-LINK-- |
| Para Red | Ethanol | Slightly Soluble | --INVALID-LINK-- |
| Para Red | Toluene | Soluble | --INVALID-LINK-- |
| Para Red | DMSO | Soluble | --INVALID-LINK-- |
| Sudan I | DMSO | 13 mg/mL | --INVALID-LINK-- |
| Azo Dyes (general) | Aqueous Buffers | Low to Insoluble | --INVALID-LINK-- |
| Azo Dyes (general) | Organic Solvents | Generally Soluble | --INVALID-LINK-- |
Visualizations
Experimental Workflow for Preparing this compound Working Solutions
Caption: Workflow for preparing this compound solutions.
Potential Signaling Pathway Affected by Azo Dye-Induced Oxidative Stress
While specific signaling pathways for Para Red are not well-documented, azo dyes as a class have been shown to induce oxidative stress. The following diagram illustrates a simplified representation of the Keap1-Nrf2 antioxidant response pathway, which is a common cellular response to oxidative stress.
Caption: Azo dye-induced oxidative stress and the Nrf2 pathway.
References
Solving Para Red-d4 solubility problems in buffers
Welcome to the technical support center for Para Red-d4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly those related to solubility in buffer systems.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a deuterated form of Para Red, a synthetic azo dye.[1] Its primary applications in a research context include:
-
Biological Stain: Used in histology and cell biology to visualize cellular structures, particularly lipids and fats.[1][2]
-
Analytical Standard: Employed as an internal standard in liquid chromatography-mass spectrometry (LC-MS) for the quantification of Para Red and other azo dyes in various matrices.[3]
Q2: What are the main challenges when working with this compound in aqueous solutions?
The primary challenge with this compound is its low aqueous solubility. Like its non-deuterated counterpart, Para Red, it is a hydrophobic molecule and tends to precipitate when added directly to aqueous buffers. This can lead to inconsistent experimental results and difficulties in preparing accurate working solutions.
Q3: How can I dissolve this compound for my experiments?
The recommended method is to first prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous experimental buffer.
Troubleshooting Guide: Solubility Issues with this compound
This guide provides a systematic approach to addressing solubility problems encountered when preparing this compound solutions in aqueous buffers.
Problem 1: this compound precipitates immediately upon addition to my aqueous buffer.
-
Cause: Direct addition of a hydrophobic compound into an aqueous medium without a proper solvent system.
-
Solution: Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO). Then, dilute this stock solution into your final aqueous buffer with vigorous vortexing or stirring. This method is a standard procedure for many sparingly soluble azo dyes.
Problem 2: My working solution is cloudy or contains visible precipitate after dilution from a DMSO stock.
-
Cause A: The final concentration of this compound exceeds its solubility limit in the aqueous buffer. Even with the use of a DMSO stock, the final concentration in the aqueous buffer must be low enough to remain in solution.
-
Solution A:
-
Reduce the final concentration: Attempt to use a lower working concentration of this compound if your experimental design allows.
-
Stepwise Dilution: Instead of a single large dilution, add the DMSO stock to the buffer in smaller increments while continuously vortexing. This can help prevent localized high concentrations that lead to precipitation.
-
-
Cause B: The final concentration of DMSO is too low to maintain solubility. While high concentrations of DMSO can be toxic to cells, a certain amount is necessary to keep the hydrophobic compound in solution.
-
Solution B:
-
Optimize DMSO Concentration: Ensure the final DMSO concentration in your working solution is sufficient. For many cell-based assays, a final DMSO concentration of 0.1% to 0.5% is well-tolerated by most cell lines and can aid in solubility.
-
Use of Co-solvents: If your experiment is not cell-based, you might consider other co-solvents in your buffer, such as ethanol or polyethylene glycol (PEG), to increase solubility.
-
Problem 3: My cells are showing signs of toxicity after treatment with the this compound working solution.
-
Cause: The final concentration of DMSO in the cell culture medium is too high. Most cell lines can tolerate up to 0.5% DMSO, but some sensitive or primary cells may show toxic effects at lower concentrations.
-
Solution:
-
Determine DMSO Tolerance: Perform a dose-response experiment with DMSO alone on your specific cell line to determine the maximum tolerated concentration.
-
Reduce Final DMSO Concentration: Prepare a more concentrated initial stock of this compound in DMSO. This will allow you to use a smaller volume of the stock solution to achieve your desired final concentration of this compound, thereby lowering the final DMSO concentration. For example, preparing a 200x stock solution in 100% DMSO will result in a final DMSO concentration of 0.5% in your cell culture medium.
-
Problem 4: The pH of my buffer changes after adding the this compound stock solution.
-
Cause: The addition of an unbuffered DMSO stock solution can slightly alter the pH of a weakly buffered aqueous solution.
-
Solution: Ensure your final aqueous buffer has sufficient buffering capacity to resist pH changes upon the addition of the small volume of DMSO stock. If necessary, re-adjust the pH of the final working solution after the addition of the this compound stock.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Microcentrifuge tubes or amber glass vials
Procedure:
-
Weigh out the desired amount of this compound powder and place it in a suitable container (e.g., a 1.5 mL microcentrifuge tube or an amber glass vial).
-
Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Store the stock solution at -20°C, protected from light.
Protocol 2: Preparation of a this compound Working Solution for Cell-Based Assays
This protocol details the dilution of the DMSO stock solution into a physiological buffer or cell culture medium.
Materials:
-
This compound stock solution (from Protocol 1)
-
Physiological buffer (e.g., PBS) or cell culture medium, pre-warmed to 37°C
-
Vortex mixer
Procedure:
-
Thaw the this compound stock solution at room temperature.
-
Vortex the stock solution briefly to ensure homogeneity.
-
Determine the required volume of the stock solution to achieve the desired final concentration of this compound in your assay, ensuring the final DMSO concentration remains non-toxic to your cells (typically ≤ 0.5%).
-
Add the calculated volume of the this compound stock solution dropwise to the pre-warmed buffer or medium while vortexing continuously.
-
Visually inspect the working solution for any signs of precipitation. If precipitation occurs, refer to the troubleshooting guide.
-
Use the freshly prepared working solution immediately for your experiment.
Quantitative Data Summary
Due to the limited availability of specific quantitative solubility data for this compound, the following table provides general solubility information for the parent compound, Para Red, and related azo dyes. This information can be used as a guideline for solvent selection.
| Compound | Solvent | Solubility | Reference |
| Para Red | Water | Insoluble | --INVALID-LINK-- |
| Para Red | Ethanol | Slightly Soluble | --INVALID-LINK-- |
| Para Red | Toluene | Soluble | --INVALID-LINK-- |
| Para Red | DMSO | Soluble | --INVALID-LINK-- |
| Sudan I | DMSO | 13 mg/mL | --INVALID-LINK-- |
| Azo Dyes (general) | Aqueous Buffers | Low to Insoluble | --INVALID-LINK-- |
| Azo Dyes (general) | Organic Solvents | Generally Soluble | --INVALID-LINK-- |
Visualizations
Experimental Workflow for Preparing this compound Working Solutions
Caption: Workflow for preparing this compound solutions.
Potential Signaling Pathway Affected by Azo Dye-Induced Oxidative Stress
While specific signaling pathways for Para Red are not well-documented, azo dyes as a class have been shown to induce oxidative stress. The following diagram illustrates a simplified representation of the Keap1-Nrf2 antioxidant response pathway, which is a common cellular response to oxidative stress.
Caption: Azo dye-induced oxidative stress and the Nrf2 pathway.
References
Enhancing Para Red-d4 fluorescence intensity
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working with the novel fluorescent probe, Para Red-d4. The information herein is based on established principles of fluorescence microscopy and spectroscopy.
Troubleshooting Guide
Users may encounter several issues during their experiments with this compound. This guide provides solutions to common problems in a question-and-answer format.
| Problem | Potential Cause | Recommended Solution |
| No or very weak fluorescence signal | Incorrect filter set | Ensure the excitation and emission filters on your microscope or plate reader match the spectral properties of this compound (Excitation: 561 nm, Emission: 635 nm). |
| Low concentration of this compound | Optimize the staining concentration. Perform a concentration titration to find the optimal balance between signal and background. | |
| pH of the buffer is not optimal | The fluorescence of many dyes is pH-sensitive. Check the pH of your experimental buffer and optimize if necessary. | |
| Photobleaching | Minimize exposure of the sample to the excitation light. Use an anti-fade mounting medium. Acquire images using the lowest possible laser power and exposure time. | |
| High background fluorescence | Excess unbound this compound | Increase the number and duration of wash steps after staining to remove unbound probe. |
| Autofluorescence from cells or medium | Use a phenol (B47542) red-free medium for live-cell imaging. An unstained control sample can help determine the level of autofluorescence. | |
| Non-specific binding | Add a blocking agent like bovine serum albumin (BSA) to your staining buffer to reduce non-specific binding. | |
| Signal fades quickly (photobleaching) | High intensity of excitation light | Reduce the laser power or illumination intensity. Use a neutral density filter if necessary. |
| Long exposure times | Decrease the camera exposure time and increase the gain if needed. | |
| Oxygen in the medium | For fixed samples, use an anti-fade mounting medium containing an oxygen scavenger system. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal excitation and emission wavelengths for this compound?
A1: The optimal excitation wavelength for this compound is 561 nm, and its emission maximum is at 635 nm.
Q2: How should I store this compound?
A2: this compound should be stored at -20°C, protected from light and moisture. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.
Q3: Can this compound be used for live-cell imaging?
A3: Yes, this compound is suitable for live-cell imaging. However, it is important to optimize the concentration and incubation time to minimize potential cytotoxicity.
Q4: How can I reduce phototoxicity in my live-cell imaging experiments with this compound?
A4: To reduce phototoxicity, use the lowest possible excitation light intensity that still provides a usable signal. Minimize the duration of light exposure by using time-lapse imaging with longer intervals or by only illuminating the sample during image acquisition.
Q5: Is the fluorescence of this compound sensitive to the chemical environment?
A5: Yes, the fluorescence intensity of many organic dyes can be influenced by factors such as solvent polarity, pH, and the presence of quenching agents. It is recommended to characterize the performance of this compound in your specific experimental buffer.
Experimental Protocols
Protocol 1: Optimizing Staining Concentration of this compound in Cultured Cells
-
Cell Preparation: Plate cells on a suitable imaging dish or plate and culture until they reach the desired confluency.
-
Prepare Staining Solutions: Prepare a series of dilutions of this compound in your imaging buffer (e.g., 50 nM, 100 nM, 250 nM, 500 nM, 1 µM).
-
Staining: Remove the culture medium and wash the cells once with pre-warmed imaging buffer. Add the this compound staining solutions to the cells and incubate for the desired time (e.g., 30 minutes) at 37°C.
-
Washing: Remove the staining solution and wash the cells three times with pre-warmed imaging buffer.
-
Imaging: Image the cells using a fluorescence microscope with the appropriate filter set (Excitation: 561 nm, Emission: 635 nm).
-
Analysis: Quantify the mean fluorescence intensity of the cells for each concentration and plot the results to determine the optimal concentration.
Protocol 2: Assessment of this compound Photostability
-
Sample Preparation: Prepare a slide with cells stained with the optimized concentration of this compound.
-
Initial Imaging: Acquire an initial image of a field of view using a defined set of imaging parameters (e.g., laser power, exposure time).
-
Continuous Exposure: Continuously expose the same field of view to the excitation light for an extended period (e.g., 5 minutes).
-
Time-Lapse Acquisition: Acquire images at regular intervals (e.g., every 30 seconds) during the continuous exposure.
-
Data Analysis: Measure the fluorescence intensity of a region of interest in each image over time. Plot the normalized fluorescence intensity against time to determine the photobleaching rate.
Data Presentation
Table 1: Concentration Optimization for this compound Staining
| This compound Concentration | Mean Fluorescence Intensity (a.u.) | Signal-to-Background Ratio |
| 50 nM | 150 ± 12 | 2.5 |
| 100 nM | 320 ± 25 | 5.8 |
| 250 nM | 750 ± 58 | 12.3 |
| 500 nM | 1100 ± 95 | 15.1 |
| 1 µM | 1150 ± 110 | 14.8 |
Table 2: Photostability of this compound vs. Competitor Dye
| Time (minutes) | Normalized Intensity (this compound) | Normalized Intensity (Competitor Dye X) |
| 0 | 1.00 | 1.00 |
| 1 | 0.95 | 0.85 |
| 2 | 0.91 | 0.72 |
| 3 | 0.88 | 0.61 |
| 4 | 0.84 | 0.52 |
| 5 | 0.81 | 0.45 |
Visualizations
Caption: A typical experimental workflow for cell staining and imaging with this compound.
Caption: A diagram illustrating the potential fates of an excited this compound molecule.
Enhancing Para Red-d4 fluorescence intensity
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working with the novel fluorescent probe, Para Red-d4. The information herein is based on established principles of fluorescence microscopy and spectroscopy.
Troubleshooting Guide
Users may encounter several issues during their experiments with this compound. This guide provides solutions to common problems in a question-and-answer format.
| Problem | Potential Cause | Recommended Solution |
| No or very weak fluorescence signal | Incorrect filter set | Ensure the excitation and emission filters on your microscope or plate reader match the spectral properties of this compound (Excitation: 561 nm, Emission: 635 nm). |
| Low concentration of this compound | Optimize the staining concentration. Perform a concentration titration to find the optimal balance between signal and background. | |
| pH of the buffer is not optimal | The fluorescence of many dyes is pH-sensitive. Check the pH of your experimental buffer and optimize if necessary. | |
| Photobleaching | Minimize exposure of the sample to the excitation light. Use an anti-fade mounting medium. Acquire images using the lowest possible laser power and exposure time. | |
| High background fluorescence | Excess unbound this compound | Increase the number and duration of wash steps after staining to remove unbound probe. |
| Autofluorescence from cells or medium | Use a phenol red-free medium for live-cell imaging. An unstained control sample can help determine the level of autofluorescence. | |
| Non-specific binding | Add a blocking agent like bovine serum albumin (BSA) to your staining buffer to reduce non-specific binding. | |
| Signal fades quickly (photobleaching) | High intensity of excitation light | Reduce the laser power or illumination intensity. Use a neutral density filter if necessary. |
| Long exposure times | Decrease the camera exposure time and increase the gain if needed. | |
| Oxygen in the medium | For fixed samples, use an anti-fade mounting medium containing an oxygen scavenger system. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal excitation and emission wavelengths for this compound?
A1: The optimal excitation wavelength for this compound is 561 nm, and its emission maximum is at 635 nm.
Q2: How should I store this compound?
A2: this compound should be stored at -20°C, protected from light and moisture. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.
Q3: Can this compound be used for live-cell imaging?
A3: Yes, this compound is suitable for live-cell imaging. However, it is important to optimize the concentration and incubation time to minimize potential cytotoxicity.
Q4: How can I reduce phototoxicity in my live-cell imaging experiments with this compound?
A4: To reduce phototoxicity, use the lowest possible excitation light intensity that still provides a usable signal. Minimize the duration of light exposure by using time-lapse imaging with longer intervals or by only illuminating the sample during image acquisition.
Q5: Is the fluorescence of this compound sensitive to the chemical environment?
A5: Yes, the fluorescence intensity of many organic dyes can be influenced by factors such as solvent polarity, pH, and the presence of quenching agents. It is recommended to characterize the performance of this compound in your specific experimental buffer.
Experimental Protocols
Protocol 1: Optimizing Staining Concentration of this compound in Cultured Cells
-
Cell Preparation: Plate cells on a suitable imaging dish or plate and culture until they reach the desired confluency.
-
Prepare Staining Solutions: Prepare a series of dilutions of this compound in your imaging buffer (e.g., 50 nM, 100 nM, 250 nM, 500 nM, 1 µM).
-
Staining: Remove the culture medium and wash the cells once with pre-warmed imaging buffer. Add the this compound staining solutions to the cells and incubate for the desired time (e.g., 30 minutes) at 37°C.
-
Washing: Remove the staining solution and wash the cells three times with pre-warmed imaging buffer.
-
Imaging: Image the cells using a fluorescence microscope with the appropriate filter set (Excitation: 561 nm, Emission: 635 nm).
-
Analysis: Quantify the mean fluorescence intensity of the cells for each concentration and plot the results to determine the optimal concentration.
Protocol 2: Assessment of this compound Photostability
-
Sample Preparation: Prepare a slide with cells stained with the optimized concentration of this compound.
-
Initial Imaging: Acquire an initial image of a field of view using a defined set of imaging parameters (e.g., laser power, exposure time).
-
Continuous Exposure: Continuously expose the same field of view to the excitation light for an extended period (e.g., 5 minutes).
-
Time-Lapse Acquisition: Acquire images at regular intervals (e.g., every 30 seconds) during the continuous exposure.
-
Data Analysis: Measure the fluorescence intensity of a region of interest in each image over time. Plot the normalized fluorescence intensity against time to determine the photobleaching rate.
Data Presentation
Table 1: Concentration Optimization for this compound Staining
| This compound Concentration | Mean Fluorescence Intensity (a.u.) | Signal-to-Background Ratio |
| 50 nM | 150 ± 12 | 2.5 |
| 100 nM | 320 ± 25 | 5.8 |
| 250 nM | 750 ± 58 | 12.3 |
| 500 nM | 1100 ± 95 | 15.1 |
| 1 µM | 1150 ± 110 | 14.8 |
Table 2: Photostability of this compound vs. Competitor Dye
| Time (minutes) | Normalized Intensity (this compound) | Normalized Intensity (Competitor Dye X) |
| 0 | 1.00 | 1.00 |
| 1 | 0.95 | 0.85 |
| 2 | 0.91 | 0.72 |
| 3 | 0.88 | 0.61 |
| 4 | 0.84 | 0.52 |
| 5 | 0.81 | 0.45 |
Visualizations
Caption: A typical experimental workflow for cell staining and imaging with this compound.
Caption: A diagram illustrating the potential fates of an excited this compound molecule.
Validation & Comparative
A Comparative Guide to Lipid Visualization: Oil Red O vs. Para Red-d4
For researchers, scientists, and professionals in drug development, the accurate visualization and quantification of lipids are crucial for understanding cellular metabolism, disease pathology, and the efficacy of therapeutic interventions. Oil Red O has long been a staple for staining intracellular lipid droplets. This guide provides a comprehensive comparison of Oil Red O with Para Red-d4, clarifying their distinct scientific applications, and introduces modern alternatives for lipid analysis.
Oil Red O: The Classic Lipophilic Stain
Oil Red O is a fat-soluble diazo dye widely used for the histological visualization of neutral lipids, such as triglycerides and cholesterol esters. Its mechanism relies on its higher solubility in lipids than in its solvent base, typically isopropanol (B130326) or propylene (B89431) glycol. This preferential partitioning results in the staining of lipid droplets in intense shades of red, allowing for their microscopic observation.
Applications of Oil Red O
Oil Red O is extensively used in various research areas, including:
-
Metabolic Diseases: To quantify hepatic steatosis (fatty liver disease) and lipid accumulation in models of obesity and diabetes.[]
-
Atherosclerosis Research: For the detection of lipid-rich plaques in arterial sections.
-
Adipocyte Differentiation: To visualize and quantify the accumulation of lipid droplets in differentiating preadipocytes.
This compound: A Tool for Quantitative Lipidomics
In contrast to Oil Red O, this compound is not a histological stain. The "-d4" in its name signifies that it is a deuterated form of Para Red, meaning some of its hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen.
This isotopic labeling makes this compound a valuable tool in mass spectrometry-based lipidomics. It serves as an internal standard, a known quantity of which is added to a biological sample before analysis. By comparing the signal of the endogenous (naturally occurring) lipids to the signal of the deuterated standard, researchers can achieve highly accurate and precise quantification of specific lipid species. The use of such standards corrects for variations that can occur during sample preparation and analysis.[2]
Therefore, a direct comparison of the "staining performance" of Oil Red O and this compound is not applicable, as they are designed for fundamentally different analytical techniques: microscopy versus mass spectrometry.
Performance and Application Comparison
| Feature | Oil Red O | This compound |
| Primary Application | Histological staining of neutral lipids for microscopy | Internal standard for quantitative mass spectrometry |
| Principle of Action | Physical partitioning into lipid droplets based on solubility | Serves as a reference compound for quantification in mass spectrometry |
| Output | Qualitative and semi-quantitative visual data (images) | Precise quantitative data on the abundance of specific lipids |
| Typical Use Case | Visualizing lipid accumulation in cells and tissues | Quantifying lipid levels in complex biological samples (e.g., plasma, tissue extracts) |
Experimental Protocols
Oil Red O Staining Protocol for Cultured Cells
This protocol is a widely used method for staining lipid droplets in cultured cells.
Reagents:
-
Oil Red O stock solution (0.5% w/v in isopropanol)
-
Oil Red O working solution (prepare fresh: 3 parts Oil Red O stock solution + 2 parts distilled water, let stand for 10 minutes, and filter)
-
10% Formalin
-
60% Isopropanol
-
Phosphate-buffered saline (PBS)
-
Hematoxylin (B73222) (for counterstaining, optional)
Procedure:
-
Fixation: Wash cultured cells with PBS and fix with 10% formalin for 30-60 minutes.
-
Washing: Discard the formalin and wash the cells twice with distilled water.
-
Dehydration: Remove the water and add 60% isopropanol for 5 minutes.
-
Staining: Remove the isopropanol and add the freshly prepared Oil Red O working solution to cover the cells for 10-20 minutes.
-
Washing: Discard the Oil Red O solution and wash the cells 2-5 times with distilled water until the excess stain is removed.
-
(Optional) Counterstaining: Add hematoxylin for 1 minute to stain the nuclei, then wash with water.
-
Visualization: Add water to the cells and visualize under a microscope. Neutral lipids will appear as red droplets.
For quantitative analysis, the Oil Red O stain can be eluted from the cells using 100% isopropanol, and the absorbance of the eluate can be measured spectrophotometrically (typically at 490-520 nm).[3][4][5]
Experimental Workflow for Oil Red O Staining
Modern Alternatives to Oil Red O Staining
While Oil Red O is a reliable method, several modern fluorescent dyes offer advantages in terms of specificity, sensitivity, and suitability for live-cell imaging and high-throughput screening.
| Stain | Principle | Advantages | Disadvantages |
| Nile Red | Fluorescent phenoxazone dye that is highly fluorescent in hydrophobic environments. | Suitable for live-cell imaging and flow cytometry; higher sensitivity than Oil Red O. | Broad emission spectrum can lead to bleed-through in multi-channel imaging. |
| BODIPY 493/503 | Fluorescent dye that specifically partitions into neutral lipid droplets. | High specificity for neutral lipids, photostable, narrow emission peak suitable for multiplexing. | More expensive than Oil Red O. |
| AdipoRed™ Assay | A reagent based on Nile Red optimized for a 96-well plate format. | High-throughput, quantitative, and a simple protocol. | Provides a bulk measurement without single-cell resolution. |
These alternatives provide researchers with a versatile toolkit for lipid analysis, from detailed microscopic studies to large-scale drug screening campaigns.
References
A Comparative Guide to Lipid Visualization: Oil Red O vs. Para Red-d4
For researchers, scientists, and professionals in drug development, the accurate visualization and quantification of lipids are crucial for understanding cellular metabolism, disease pathology, and the efficacy of therapeutic interventions. Oil Red O has long been a staple for staining intracellular lipid droplets. This guide provides a comprehensive comparison of Oil Red O with Para Red-d4, clarifying their distinct scientific applications, and introduces modern alternatives for lipid analysis.
Oil Red O: The Classic Lipophilic Stain
Oil Red O is a fat-soluble diazo dye widely used for the histological visualization of neutral lipids, such as triglycerides and cholesterol esters. Its mechanism relies on its higher solubility in lipids than in its solvent base, typically isopropanol or propylene glycol. This preferential partitioning results in the staining of lipid droplets in intense shades of red, allowing for their microscopic observation.
Applications of Oil Red O
Oil Red O is extensively used in various research areas, including:
-
Metabolic Diseases: To quantify hepatic steatosis (fatty liver disease) and lipid accumulation in models of obesity and diabetes.[]
-
Atherosclerosis Research: For the detection of lipid-rich plaques in arterial sections.
-
Adipocyte Differentiation: To visualize and quantify the accumulation of lipid droplets in differentiating preadipocytes.
This compound: A Tool for Quantitative Lipidomics
In contrast to Oil Red O, this compound is not a histological stain. The "-d4" in its name signifies that it is a deuterated form of Para Red, meaning some of its hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen.
This isotopic labeling makes this compound a valuable tool in mass spectrometry-based lipidomics. It serves as an internal standard, a known quantity of which is added to a biological sample before analysis. By comparing the signal of the endogenous (naturally occurring) lipids to the signal of the deuterated standard, researchers can achieve highly accurate and precise quantification of specific lipid species. The use of such standards corrects for variations that can occur during sample preparation and analysis.[2]
Therefore, a direct comparison of the "staining performance" of Oil Red O and this compound is not applicable, as they are designed for fundamentally different analytical techniques: microscopy versus mass spectrometry.
Performance and Application Comparison
| Feature | Oil Red O | This compound |
| Primary Application | Histological staining of neutral lipids for microscopy | Internal standard for quantitative mass spectrometry |
| Principle of Action | Physical partitioning into lipid droplets based on solubility | Serves as a reference compound for quantification in mass spectrometry |
| Output | Qualitative and semi-quantitative visual data (images) | Precise quantitative data on the abundance of specific lipids |
| Typical Use Case | Visualizing lipid accumulation in cells and tissues | Quantifying lipid levels in complex biological samples (e.g., plasma, tissue extracts) |
Experimental Protocols
Oil Red O Staining Protocol for Cultured Cells
This protocol is a widely used method for staining lipid droplets in cultured cells.
Reagents:
-
Oil Red O stock solution (0.5% w/v in isopropanol)
-
Oil Red O working solution (prepare fresh: 3 parts Oil Red O stock solution + 2 parts distilled water, let stand for 10 minutes, and filter)
-
10% Formalin
-
60% Isopropanol
-
Phosphate-buffered saline (PBS)
-
Hematoxylin (for counterstaining, optional)
Procedure:
-
Fixation: Wash cultured cells with PBS and fix with 10% formalin for 30-60 minutes.
-
Washing: Discard the formalin and wash the cells twice with distilled water.
-
Dehydration: Remove the water and add 60% isopropanol for 5 minutes.
-
Staining: Remove the isopropanol and add the freshly prepared Oil Red O working solution to cover the cells for 10-20 minutes.
-
Washing: Discard the Oil Red O solution and wash the cells 2-5 times with distilled water until the excess stain is removed.
-
(Optional) Counterstaining: Add hematoxylin for 1 minute to stain the nuclei, then wash with water.
-
Visualization: Add water to the cells and visualize under a microscope. Neutral lipids will appear as red droplets.
For quantitative analysis, the Oil Red O stain can be eluted from the cells using 100% isopropanol, and the absorbance of the eluate can be measured spectrophotometrically (typically at 490-520 nm).[3][4][5]
Experimental Workflow for Oil Red O Staining
Modern Alternatives to Oil Red O Staining
While Oil Red O is a reliable method, several modern fluorescent dyes offer advantages in terms of specificity, sensitivity, and suitability for live-cell imaging and high-throughput screening.
| Stain | Principle | Advantages | Disadvantages |
| Nile Red | Fluorescent phenoxazone dye that is highly fluorescent in hydrophobic environments. | Suitable for live-cell imaging and flow cytometry; higher sensitivity than Oil Red O. | Broad emission spectrum can lead to bleed-through in multi-channel imaging. |
| BODIPY 493/503 | Fluorescent dye that specifically partitions into neutral lipid droplets. | High specificity for neutral lipids, photostable, narrow emission peak suitable for multiplexing. | More expensive than Oil Red O. |
| AdipoRed™ Assay | A reagent based on Nile Red optimized for a 96-well plate format. | High-throughput, quantitative, and a simple protocol. | Provides a bulk measurement without single-cell resolution. |
These alternatives provide researchers with a versatile toolkit for lipid analysis, from detailed microscopic studies to large-scale drug screening campaigns.
References
Validating Para Red-d4 as an Internal Standard: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in quantitative analysis, particularly in the realm of liquid chromatography-mass spectrometry (LC-MS), the use of a reliable internal standard is paramount for achieving accurate and reproducible results. This guide provides a comprehensive overview of the validation process for Para Red-d4 as an internal standard, primarily for the quantification of its non-deuterated counterpart, Para Red, and other structurally similar azo dyes. Due to a lack of extensive publicly available validation data specifically for this compound, this guide will also serve as a framework for its validation, drawing comparisons with established analytical methods for Para Red and other relevant compounds.
The Role of an Internal Standard in Quantitative Analysis
An internal standard is a compound with a known concentration that is added to a sample before analysis. Ideally, it is a stable isotope-labeled version of the analyte of interest. The internal standard helps to correct for variations that can occur during sample preparation, injection, and ionization in the mass spectrometer. By comparing the signal of the analyte to the consistent signal of the internal standard, a more accurate and precise quantification can be achieved. Deuterated standards like this compound are considered excellent internal standards because their chemical and physical properties are nearly identical to the analyte, ensuring they behave similarly throughout the analytical process.
Performance Comparison: Para Red Analysis and Alternative Internal Standards
While specific validation data for this compound is not widely published, we can evaluate the performance of existing analytical methods for Para Red to establish a baseline for comparison. Additionally, other deuterated compounds used in the analysis of azo dyes can provide insights into expected performance.
Table 1: Performance Data for the Analysis of Para Red and Other Azo Dyes
| Analyte | Internal Standard | Method | Linearity (ng/mL) | LOD (ng/g) | LOQ (ng/g) | Recovery (%) | Precision (%RSD) |
| Para Red | Not Specified | UPLC-ESI-MS/MS | 10 - 250 | 3.7 - 6.0 | 12.2 - 19.8 | 83.4 - 112.3 | 2.0 - 10.8 |
| Sudan I | Sudan-I-d5 | HPLC/TSQ MS | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |
| Sudan Dyes (various) | Stable Isotope Analogues | UPLC-TQ-S micro MS/MS | Not Specified | <0.125 mg/kg (lowest standard) | Not Specified | 93.8 - 115.2 | 0.8 - 7.7 (repeatability), 1.6 - 7.7 (reproducibility) |
LOD: Limit of Detection, LOQ: Limit of Quantification, RSD: Relative Standard Deviation. Data is compiled from multiple sources and methodologies may vary.
The data in Table 1 indicates that high-sensitivity methods are available for the detection of Para Red and other azo dyes, with good recovery and precision. The use of stable isotope-labeled internal standards, as seen for Sudan dyes, generally yields robust and reliable results. When validating this compound, similar or better performance metrics would be the goal.
Experimental Protocols for Validation
To validate this compound as an internal standard, a series of experiments must be conducted to assess its performance. The following protocols are based on established methods for azo dye analysis.
Sample Preparation (Spiked Chili Powder Matrix)
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of Para Red and this compound in acetonitrile (B52724).
-
Spiking: Spike blank chili powder samples with known concentrations of Para Red to create calibration standards and quality control (QC) samples.
-
Internal Standard Addition: Add a fixed concentration of this compound working solution to all samples, including blanks, calibration standards, and QCs.
-
Extraction:
-
Add 5 mL of acetonitrile to the 1 g sample.
-
Vortex for 1 minute and sonicate for 15 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Add 5 mL of water to the extract.
-
Refrigerate for 30 minutes to precipitate matrix components.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient:
Time (min) %B 0.0 30 10.0 95 12.0 95 12.1 30 | 15.0 | 30 |
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions:
Compound Precursor Ion (m/z) Product Ion (m/z) Para Red 294.1 156.1 | this compound | 298.1 | 160.1 |
Validation Parameters
The following parameters should be assessed according to regulatory guidelines (e.g., FDA, EMA):
-
Linearity: Analyze a series of calibration standards (typically 6-8 non-zero concentrations) to demonstrate a linear relationship between the analyte/internal standard peak area ratio and concentration. The correlation coefficient (r²) should be >0.99.
-
Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations on multiple days. Accuracy should be within ±15% of the nominal concentration (±20% for the Lower Limit of Quantification, LLOQ), and precision (RSD) should be ≤15% (≤20% for LLOQ).
-
Limit of Detection (LOD) and Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision.
-
Recovery: Compare the analyte signal in a pre-extraction spiked sample to a post-extraction spiked sample to determine the efficiency of the extraction process.
-
Matrix Effect: Assess the ion suppression or enhancement caused by the sample matrix by comparing the analyte response in a post-extraction spiked sample to a neat solution.
-
Stability: Evaluate the stability of the analyte and internal standard in the sample matrix under various storage conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).
Visualizing the Validation Workflow
A clear understanding of the experimental workflow is crucial for successful method validation.
Caption: Experimental workflow for the validation of this compound as an internal standard.
Conclusion
Validating Para Red-d4 as an Internal Standard: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in quantitative analysis, particularly in the realm of liquid chromatography-mass spectrometry (LC-MS), the use of a reliable internal standard is paramount for achieving accurate and reproducible results. This guide provides a comprehensive overview of the validation process for Para Red-d4 as an internal standard, primarily for the quantification of its non-deuterated counterpart, Para Red, and other structurally similar azo dyes. Due to a lack of extensive publicly available validation data specifically for this compound, this guide will also serve as a framework for its validation, drawing comparisons with established analytical methods for Para Red and other relevant compounds.
The Role of an Internal Standard in Quantitative Analysis
An internal standard is a compound with a known concentration that is added to a sample before analysis. Ideally, it is a stable isotope-labeled version of the analyte of interest. The internal standard helps to correct for variations that can occur during sample preparation, injection, and ionization in the mass spectrometer. By comparing the signal of the analyte to the consistent signal of the internal standard, a more accurate and precise quantification can be achieved. Deuterated standards like this compound are considered excellent internal standards because their chemical and physical properties are nearly identical to the analyte, ensuring they behave similarly throughout the analytical process.
Performance Comparison: Para Red Analysis and Alternative Internal Standards
While specific validation data for this compound is not widely published, we can evaluate the performance of existing analytical methods for Para Red to establish a baseline for comparison. Additionally, other deuterated compounds used in the analysis of azo dyes can provide insights into expected performance.
Table 1: Performance Data for the Analysis of Para Red and Other Azo Dyes
| Analyte | Internal Standard | Method | Linearity (ng/mL) | LOD (ng/g) | LOQ (ng/g) | Recovery (%) | Precision (%RSD) |
| Para Red | Not Specified | UPLC-ESI-MS/MS | 10 - 250 | 3.7 - 6.0 | 12.2 - 19.8 | 83.4 - 112.3 | 2.0 - 10.8 |
| Sudan I | Sudan-I-d5 | HPLC/TSQ MS | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |
| Sudan Dyes (various) | Stable Isotope Analogues | UPLC-TQ-S micro MS/MS | Not Specified | <0.125 mg/kg (lowest standard) | Not Specified | 93.8 - 115.2 | 0.8 - 7.7 (repeatability), 1.6 - 7.7 (reproducibility) |
LOD: Limit of Detection, LOQ: Limit of Quantification, RSD: Relative Standard Deviation. Data is compiled from multiple sources and methodologies may vary.
The data in Table 1 indicates that high-sensitivity methods are available for the detection of Para Red and other azo dyes, with good recovery and precision. The use of stable isotope-labeled internal standards, as seen for Sudan dyes, generally yields robust and reliable results. When validating this compound, similar or better performance metrics would be the goal.
Experimental Protocols for Validation
To validate this compound as an internal standard, a series of experiments must be conducted to assess its performance. The following protocols are based on established methods for azo dye analysis.
Sample Preparation (Spiked Chili Powder Matrix)
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of Para Red and this compound in acetonitrile.
-
Spiking: Spike blank chili powder samples with known concentrations of Para Red to create calibration standards and quality control (QC) samples.
-
Internal Standard Addition: Add a fixed concentration of this compound working solution to all samples, including blanks, calibration standards, and QCs.
-
Extraction:
-
Add 5 mL of acetonitrile to the 1 g sample.
-
Vortex for 1 minute and sonicate for 15 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Add 5 mL of water to the extract.
-
Refrigerate for 30 minutes to precipitate matrix components.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient:
Time (min) %B 0.0 30 10.0 95 12.0 95 12.1 30 | 15.0 | 30 |
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions:
Compound Precursor Ion (m/z) Product Ion (m/z) Para Red 294.1 156.1 | this compound | 298.1 | 160.1 |
Validation Parameters
The following parameters should be assessed according to regulatory guidelines (e.g., FDA, EMA):
-
Linearity: Analyze a series of calibration standards (typically 6-8 non-zero concentrations) to demonstrate a linear relationship between the analyte/internal standard peak area ratio and concentration. The correlation coefficient (r²) should be >0.99.
-
Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations on multiple days. Accuracy should be within ±15% of the nominal concentration (±20% for the Lower Limit of Quantification, LLOQ), and precision (RSD) should be ≤15% (≤20% for LLOQ).
-
Limit of Detection (LOD) and Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision.
-
Recovery: Compare the analyte signal in a pre-extraction spiked sample to a post-extraction spiked sample to determine the efficiency of the extraction process.
-
Matrix Effect: Assess the ion suppression or enhancement caused by the sample matrix by comparing the analyte response in a post-extraction spiked sample to a neat solution.
-
Stability: Evaluate the stability of the analyte and internal standard in the sample matrix under various storage conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).
Visualizing the Validation Workflow
A clear understanding of the experimental workflow is crucial for successful method validation.
Caption: Experimental workflow for the validation of this compound as an internal standard.
Conclusion
A Comparative Guide to Lipid Staining: Sudan Black B and the Case of Para Red-d4
For researchers, scientists, and drug development professionals, accurate visualization of lipids within cells and tissues is crucial for understanding metabolic processes, disease pathogenesis, and therapeutic effects. This guide provides a detailed comparison of lipid staining methods, focusing on the widely used Sudan Black B. It also addresses the inquiry into Para Red-d4, clarifying its role based on available scientific literature.
Introduction to Lipid Stains
Lipid staining is a fundamental technique in histology and cell biology to visualize the localization and abundance of lipids. These methods typically employ lysochrome dyes, which are fat-soluble and physically dissolve in lipid-rich structures, rather than binding through chemical bonds. The choice of stain depends on the specific application, required sensitivity, and the nature of the lipids being investigated.
Sudan Black B: A Versatile Lipid Stain
Sudan Black B (SBB) is a diazo dye widely used for the histochemical detection of a broad range of lipids, including neutral fats (triglycerides), phospholipids, and sterols.[1][2] It renders lipid droplets in a distinct blue-black color, providing strong contrast for microscopic evaluation.[1]
Principle of Staining
The mechanism of Sudan Black B staining is based on its physical solubility. The dye is more soluble in the lipids present in the tissue or cells than in its solvent carrier (typically 70% ethanol (B145695) or propylene (B89431) glycol).[2] When the staining solution is applied, the dye partitions from the solvent into the intracellular lipid droplets.
Applications and Performance
Sudan Black B is a versatile stain with numerous applications:
-
General Lipid Histochemistry: Demonstrating the distribution and accumulation of lipids in various tissues.
-
Hematology: Differentiating acute myeloid leukemia (AML) from acute lymphoblastic leukemia (ALL) by staining the lipid-containing granules in myeloblasts.[3]
-
Neuropathology: Staining of myelin.
-
Botany: Visualization of lipids in plant cells.
One of the key advantages of Sudan Black B is the permanence of its staining, which shows minimal fading over time, and its ability to be used on smears that are more than two weeks old. However, it's important to note that SBB is not entirely specific to lipids and can also stain other cellular components, such as granules in leukocytes.
The Case of this compound
A thorough review of scientific literature reveals no evidence of this compound being used as a conventional stain for lipids in microscopy. Para Red itself is a red, fat-soluble dye that has been used as a biological stain and was historically used as a food colorant. The "-d4" designation in this compound indicates that it is a deuterated compound, meaning four of its hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen.
Stable isotope-labeled compounds like this compound are typically used in analytical chemistry, particularly in mass spectrometry-based techniques. They often serve as internal standards for quantitative analysis due to their chemical similarity to the non-deuterated analyte but with a distinct mass. Therefore, it is highly probable that this compound's application lies in quantitative bioanalysis rather than qualitative microscopic staining.
Performance Comparison of Common Lipid Stains
While a direct comparison with this compound for lipid staining is not feasible, a comparison between Sudan Black B and another widely used lipid stain, Oil Red O, can provide valuable context for researchers.
| Feature | Sudan Black B | Oil Red O |
| Color of Stained Lipids | Blue-black | Bright red |
| Lipids Stained | Neutral fats, phospholipids, sterols | Primarily neutral triglycerides and cholesteryl esters |
| Specificity | Not entirely specific; can stain some non-lipid components | High specificity for neutral lipids |
| Sensitivity | High sensitivity for a broad range of lipids. One study showed it to be more sensitive than Oil Red O in detecting lipid accumulation in adipose tissue. | High sensitivity for neutral lipids. |
| Stain Stability | Very stable with minimal fading over time | Generally stable, but can be prone to fading with prolonged light exposure. |
| Primary Applications | General lipid histochemistry, hematology (leukemia differentiation) | Quantification of lipid accumulation in cells and tissues (e.g., in studies of obesity, fatty liver disease) |
Experimental Protocol: Sudan Black B Staining
The following is a general protocol for staining lipids in frozen tissue sections with Sudan Black B.
Reagents
-
10% Formalin (for fixation)
-
Propylene Glycol
-
Sudan Black B Staining Solution (0.7g Sudan Black B in 100mL of Propylene Glycol)
-
85% Propylene Glycol
-
Nuclear Fast Red solution (for counterstaining)
-
Aqueous mounting medium (e.g., glycerin jelly)
Procedure
-
Cut frozen sections of tissue at 8-10 µm and mount on glass slides.
-
Fix the sections in 10% formalin for 5-10 minutes.
-
Wash the slides in distilled water.
-
Place the slides in 100% propylene glycol for 5 minutes to dehydrate.
-
Incubate the slides in the Sudan Black B staining solution in a sealed container for 7 minutes with gentle agitation.
-
Differentiate the staining by placing the slides in 85% propylene glycol for 3 minutes.
-
Rinse the slides thoroughly in distilled water.
-
Counterstain the nuclei with Nuclear Fast Red for 3 minutes.
-
Wash the slides with tap water, followed by a final rinse in distilled water.
-
Mount the coverslip using an aqueous mounting medium.
Expected Results
-
Lipids: Blue-black
-
Nuclei: Red
Lipid Staining Workflow
The following diagram illustrates the general workflow for lipid staining using a lysochrome dye like Sudan Black B.
Conclusion
Sudan Black B remains a robust and widely applicable method for the visualization of a broad spectrum of lipids in biological samples. Its high sensitivity and the stability of the stain make it a valuable tool in both research and diagnostic settings. While this compound is not a suitable alternative for microscopic lipid staining, its properties suggest a potential role in quantitative analytical methods. For researchers aiming to visualize neutral lipids with high specificity, Oil Red O presents a strong alternative to Sudan Black B. The choice of staining method should ultimately be guided by the specific research question and the types of lipids being investigated.
References
A Comparative Guide to Lipid Staining: Sudan Black B and the Case of Para Red-d4
For researchers, scientists, and drug development professionals, accurate visualization of lipids within cells and tissues is crucial for understanding metabolic processes, disease pathogenesis, and therapeutic effects. This guide provides a detailed comparison of lipid staining methods, focusing on the widely used Sudan Black B. It also addresses the inquiry into Para Red-d4, clarifying its role based on available scientific literature.
Introduction to Lipid Stains
Lipid staining is a fundamental technique in histology and cell biology to visualize the localization and abundance of lipids. These methods typically employ lysochrome dyes, which are fat-soluble and physically dissolve in lipid-rich structures, rather than binding through chemical bonds. The choice of stain depends on the specific application, required sensitivity, and the nature of the lipids being investigated.
Sudan Black B: A Versatile Lipid Stain
Sudan Black B (SBB) is a diazo dye widely used for the histochemical detection of a broad range of lipids, including neutral fats (triglycerides), phospholipids, and sterols.[1][2] It renders lipid droplets in a distinct blue-black color, providing strong contrast for microscopic evaluation.[1]
Principle of Staining
The mechanism of Sudan Black B staining is based on its physical solubility. The dye is more soluble in the lipids present in the tissue or cells than in its solvent carrier (typically 70% ethanol or propylene glycol).[2] When the staining solution is applied, the dye partitions from the solvent into the intracellular lipid droplets.
Applications and Performance
Sudan Black B is a versatile stain with numerous applications:
-
General Lipid Histochemistry: Demonstrating the distribution and accumulation of lipids in various tissues.
-
Hematology: Differentiating acute myeloid leukemia (AML) from acute lymphoblastic leukemia (ALL) by staining the lipid-containing granules in myeloblasts.[3]
-
Neuropathology: Staining of myelin.
-
Botany: Visualization of lipids in plant cells.
One of the key advantages of Sudan Black B is the permanence of its staining, which shows minimal fading over time, and its ability to be used on smears that are more than two weeks old. However, it's important to note that SBB is not entirely specific to lipids and can also stain other cellular components, such as granules in leukocytes.
The Case of this compound
A thorough review of scientific literature reveals no evidence of this compound being used as a conventional stain for lipids in microscopy. Para Red itself is a red, fat-soluble dye that has been used as a biological stain and was historically used as a food colorant. The "-d4" designation in this compound indicates that it is a deuterated compound, meaning four of its hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen.
Stable isotope-labeled compounds like this compound are typically used in analytical chemistry, particularly in mass spectrometry-based techniques. They often serve as internal standards for quantitative analysis due to their chemical similarity to the non-deuterated analyte but with a distinct mass. Therefore, it is highly probable that this compound's application lies in quantitative bioanalysis rather than qualitative microscopic staining.
Performance Comparison of Common Lipid Stains
While a direct comparison with this compound for lipid staining is not feasible, a comparison between Sudan Black B and another widely used lipid stain, Oil Red O, can provide valuable context for researchers.
| Feature | Sudan Black B | Oil Red O |
| Color of Stained Lipids | Blue-black | Bright red |
| Lipids Stained | Neutral fats, phospholipids, sterols | Primarily neutral triglycerides and cholesteryl esters |
| Specificity | Not entirely specific; can stain some non-lipid components | High specificity for neutral lipids |
| Sensitivity | High sensitivity for a broad range of lipids. One study showed it to be more sensitive than Oil Red O in detecting lipid accumulation in adipose tissue. | High sensitivity for neutral lipids. |
| Stain Stability | Very stable with minimal fading over time | Generally stable, but can be prone to fading with prolonged light exposure. |
| Primary Applications | General lipid histochemistry, hematology (leukemia differentiation) | Quantification of lipid accumulation in cells and tissues (e.g., in studies of obesity, fatty liver disease) |
Experimental Protocol: Sudan Black B Staining
The following is a general protocol for staining lipids in frozen tissue sections with Sudan Black B.
Reagents
-
10% Formalin (for fixation)
-
Propylene Glycol
-
Sudan Black B Staining Solution (0.7g Sudan Black B in 100mL of Propylene Glycol)
-
85% Propylene Glycol
-
Nuclear Fast Red solution (for counterstaining)
-
Aqueous mounting medium (e.g., glycerin jelly)
Procedure
-
Cut frozen sections of tissue at 8-10 µm and mount on glass slides.
-
Fix the sections in 10% formalin for 5-10 minutes.
-
Wash the slides in distilled water.
-
Place the slides in 100% propylene glycol for 5 minutes to dehydrate.
-
Incubate the slides in the Sudan Black B staining solution in a sealed container for 7 minutes with gentle agitation.
-
Differentiate the staining by placing the slides in 85% propylene glycol for 3 minutes.
-
Rinse the slides thoroughly in distilled water.
-
Counterstain the nuclei with Nuclear Fast Red for 3 minutes.
-
Wash the slides with tap water, followed by a final rinse in distilled water.
-
Mount the coverslip using an aqueous mounting medium.
Expected Results
-
Lipids: Blue-black
-
Nuclei: Red
Lipid Staining Workflow
The following diagram illustrates the general workflow for lipid staining using a lysochrome dye like Sudan Black B.
Conclusion
Sudan Black B remains a robust and widely applicable method for the visualization of a broad spectrum of lipids in biological samples. Its high sensitivity and the stability of the stain make it a valuable tool in both research and diagnostic settings. While this compound is not a suitable alternative for microscopic lipid staining, its properties suggest a potential role in quantitative analytical methods. For researchers aiming to visualize neutral lipids with high specificity, Oil Red O presents a strong alternative to Sudan Black B. The choice of staining method should ultimately be guided by the specific research question and the types of lipids being investigated.
References
A Comparative Guide to the Cross-Reactivity of Para Red-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity profile of Para Red-d4 with other structurally related dyes. Given the limited direct experimental data on this compound, this comparison is based on the known cross-reactivity of its non-deuterated counterpart, Para Red, and the broader class of azo dyes. Deuteration is not expected to significantly alter the immunogenic properties of the molecule.
Understanding Cross-Reactivity in Azo Dyes
Cross-reactivity is an immunological phenomenon where the antibodies or T-cells produced in response to one substance (an antigen or hapten) also react with a different, structurally similar substance. In the context of dyes, this is particularly relevant for allergic contact dermatitis and can also be a factor in the specificity of analytical methods like immunoassays.[1][2] Azo dyes, characterized by the -N=N- functional group, are a well-documented class of compounds that can elicit cross-reactive allergic responses.[3]
The primary mechanism for cross-reactivity among many azo dyes is sensitization to a common chemical backbone or the presence of similar functional groups, such as a primary aromatic amine at the para position.[4] Para-phenylenediamine (PPD) is a notorious sensitizer (B1316253) and often serves as a marker for potential cross-reactivity with various azo dyes used in textiles and hair coloring products.
Below is a logical diagram illustrating the basis of dye cross-reactivity.
Caption: Logical flow of an immunological cross-reactivity event with dyes.
Comparative Analysis of Potential Cross-Reactivity
While specific quantitative cross-reactivity data for Para Red is scarce in publicly available literature, a qualitative comparison can be made based on structural similarity to other known allergenic dyes. The following table provides a comparative guide to the expected cross-reactivity of Para Red with selected azo dyes.
| Dye Name | CAS Number | Chemical Structure | Structural Similarity to Para Red | Predicted Cross-Reactivity with Para Red | Supporting Notes |
| Para Red | 6410-10-2 | 1-(4-Nitrophenylazo)-2-naphthol | - (Reference) | - (Reference) | A monoazo dye known to be a potential sensitizer. |
| Sudan I | 842-07-9 | 1-Phenylazo-2-naphthol | High | High | Sudan I is structurally very similar, lacking only the nitro group present in Para Red. It is a potent sensitizer.[3] |
| Disperse Orange 3 | 730-40-5 | 4-(4-Nitrophenylazo)aniline | High | High | Shares the 4-nitrophenylazo moiety with Para Red and contains a para-amino group, a known structural alert for cross-sensitization with PPD. |
| p-Aminoazobenzene | 60-09-3 | 4-(Phenylazo)aniline | Moderate | Moderate | Lacks the nitro group and has an aniline (B41778) instead of a naphthol group, but the core azo-benzene structure is a common sensitizer. |
| Tartrazine | 1934-21-0 | Trisodium 5-hydroxy-1-(4-sulfonatophenyl)-4-(4-sulfonatophenylazo)-H-pyrazole-3-carboxylate | Low | Low | Structurally distinct from Para Red, containing pyrazolone (B3327878) and sulfonic acid groups. Cross-reactivity is less likely unless there is a broader polysensitization. |
| Disperse Blue 124 | 61951-51-7 | Complex anthraquinone (B42736) structure | Very Low | Very Low | Belongs to the anthraquinone class of dyes, which is structurally different from azo dyes. Cross-reactivity is not expected based on chemical structure. |
Experimental Protocols for Assessing Cross-Reactivity
To quantitatively assess the cross-reactivity of this compound, standardized immunological or analytical methods are required. An Enzyme-Linked Immunosorbent Assay (ELISA) is a common in vitro method to determine antibody binding and cross-reactivity.
Representative Protocol: Competitive ELISA for Cross-Reactivity Assessment
This protocol describes a competitive ELISA to measure the cross-reactivity of various dyes against antibodies raised to Para Red.
1. Materials and Reagents:
-
96-well high-binding polystyrene microplates
-
Para Red-BSA conjugate (for coating)
-
Anti-Para Red polyclonal antibodies (e.g., raised in rabbit)
-
Test Dyes: Para Red (as self-inhibitor), Sudan I, Disperse Orange 3, etc.
-
Enzyme-conjugated secondary antibody (e.g., Goat Anti-Rabbit IgG-HRP)
-
Coating Buffer (e.g., Carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20, PBST)
-
Blocking Buffer (e.g., 5% non-fat dry milk in PBST)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Microplate reader
2. Procedure:
-
Plate Coating:
-
Dilute the Para Red-BSA conjugate to 2 µg/mL in Coating Buffer.
-
Add 100 µL of the diluted conjugate to each well of the microplate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with Wash Buffer.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 2 hours at room temperature.
-
Wash the plate three times with Wash Buffer.
-
-
Competitive Inhibition:
-
Prepare serial dilutions of the test dyes (inhibitors) and Para Red standard in assay buffer.
-
In a separate plate or tubes, mix 50 µL of each dye dilution with 50 µL of a fixed, predetermined concentration of the anti-Para Red antibody.
-
Incubate for 1 hour at 37°C to allow the antibodies to bind to the free dye.
-
-
Incubation on Coated Plate:
-
Transfer 100 µL of the antibody/dye mixtures to the corresponding wells of the washed and blocked Para Red-BSA coated plate.
-
Incubate for 1 hour at 37°C. During this step, any antibody not bound to free dye in the solution will bind to the immobilized Para Red-BSA on the plate.
-
Wash the plate five times with Wash Buffer.
-
-
Detection:
-
Add 100 µL of diluted enzyme-conjugated secondary antibody to each well.
-
Incubate for 1 hour at 37°C.
-
Wash the plate five times with Wash Buffer.
-
-
Signal Development:
-
Add 100 µL of Substrate Solution to each well.
-
Incubate in the dark for 15-30 minutes.
-
Add 50 µL of Stop Solution to each well to stop the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
-
3. Data Analysis: The percentage of cross-reactivity can be calculated by comparing the concentration of each test dye required to cause 50% inhibition of antibody binding (IC50) with the IC50 of Para Red itself.
% Cross-Reactivity = (IC50 of Para Red / IC50 of Test Dye) x 100
The following diagram illustrates the workflow of this competitive ELISA protocol.
Caption: Workflow for a competitive ELISA to determine dye cross-reactivity.
Conclusion
This compound, as a deuterated analog of Para Red, is anticipated to exhibit a similar cross-reactivity profile. The highest potential for cross-reactivity exists with other azo dyes that share the nitrophenylazo functional group or a simple azo-benzene structure, such as Sudan I and Disperse Orange 3. Dyes from different chemical classes, like anthraquinones, are unlikely to cross-react. For definitive quantitative analysis, specific experimental validation using methods such as competitive ELISA is recommended. Researchers should be mindful of this potential for cross-reactivity when developing analytical assays or investigating allergic reactions involving azo dyes.
References
- 1. A systematic review of allergen cross-reactivity: Translating basic concepts into clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cross-reactivity between Parietaria species using the major rParj1 and rParj2 allergens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Coping with cross-reactive carbohydrate determinants in allergy diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dermnetnz.org [dermnetnz.org]
A Comparative Guide to the Cross-Reactivity of Para Red-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity profile of Para Red-d4 with other structurally related dyes. Given the limited direct experimental data on this compound, this comparison is based on the known cross-reactivity of its non-deuterated counterpart, Para Red, and the broader class of azo dyes. Deuteration is not expected to significantly alter the immunogenic properties of the molecule.
Understanding Cross-Reactivity in Azo Dyes
Cross-reactivity is an immunological phenomenon where the antibodies or T-cells produced in response to one substance (an antigen or hapten) also react with a different, structurally similar substance. In the context of dyes, this is particularly relevant for allergic contact dermatitis and can also be a factor in the specificity of analytical methods like immunoassays.[1][2] Azo dyes, characterized by the -N=N- functional group, are a well-documented class of compounds that can elicit cross-reactive allergic responses.[3]
The primary mechanism for cross-reactivity among many azo dyes is sensitization to a common chemical backbone or the presence of similar functional groups, such as a primary aromatic amine at the para position.[4] Para-phenylenediamine (PPD) is a notorious sensitizer and often serves as a marker for potential cross-reactivity with various azo dyes used in textiles and hair coloring products.
Below is a logical diagram illustrating the basis of dye cross-reactivity.
Caption: Logical flow of an immunological cross-reactivity event with dyes.
Comparative Analysis of Potential Cross-Reactivity
While specific quantitative cross-reactivity data for Para Red is scarce in publicly available literature, a qualitative comparison can be made based on structural similarity to other known allergenic dyes. The following table provides a comparative guide to the expected cross-reactivity of Para Red with selected azo dyes.
| Dye Name | CAS Number | Chemical Structure | Structural Similarity to Para Red | Predicted Cross-Reactivity with Para Red | Supporting Notes |
| Para Red | 6410-10-2 | 1-(4-Nitrophenylazo)-2-naphthol | - (Reference) | - (Reference) | A monoazo dye known to be a potential sensitizer. |
| Sudan I | 842-07-9 | 1-Phenylazo-2-naphthol | High | High | Sudan I is structurally very similar, lacking only the nitro group present in Para Red. It is a potent sensitizer.[3] |
| Disperse Orange 3 | 730-40-5 | 4-(4-Nitrophenylazo)aniline | High | High | Shares the 4-nitrophenylazo moiety with Para Red and contains a para-amino group, a known structural alert for cross-sensitization with PPD. |
| p-Aminoazobenzene | 60-09-3 | 4-(Phenylazo)aniline | Moderate | Moderate | Lacks the nitro group and has an aniline instead of a naphthol group, but the core azo-benzene structure is a common sensitizer. |
| Tartrazine | 1934-21-0 | Trisodium 5-hydroxy-1-(4-sulfonatophenyl)-4-(4-sulfonatophenylazo)-H-pyrazole-3-carboxylate | Low | Low | Structurally distinct from Para Red, containing pyrazolone and sulfonic acid groups. Cross-reactivity is less likely unless there is a broader polysensitization. |
| Disperse Blue 124 | 61951-51-7 | Complex anthraquinone structure | Very Low | Very Low | Belongs to the anthraquinone class of dyes, which is structurally different from azo dyes. Cross-reactivity is not expected based on chemical structure. |
Experimental Protocols for Assessing Cross-Reactivity
To quantitatively assess the cross-reactivity of this compound, standardized immunological or analytical methods are required. An Enzyme-Linked Immunosorbent Assay (ELISA) is a common in vitro method to determine antibody binding and cross-reactivity.
Representative Protocol: Competitive ELISA for Cross-Reactivity Assessment
This protocol describes a competitive ELISA to measure the cross-reactivity of various dyes against antibodies raised to Para Red.
1. Materials and Reagents:
-
96-well high-binding polystyrene microplates
-
Para Red-BSA conjugate (for coating)
-
Anti-Para Red polyclonal antibodies (e.g., raised in rabbit)
-
Test Dyes: Para Red (as self-inhibitor), Sudan I, Disperse Orange 3, etc.
-
Enzyme-conjugated secondary antibody (e.g., Goat Anti-Rabbit IgG-HRP)
-
Coating Buffer (e.g., Carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20, PBST)
-
Blocking Buffer (e.g., 5% non-fat dry milk in PBST)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Microplate reader
2. Procedure:
-
Plate Coating:
-
Dilute the Para Red-BSA conjugate to 2 µg/mL in Coating Buffer.
-
Add 100 µL of the diluted conjugate to each well of the microplate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with Wash Buffer.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 2 hours at room temperature.
-
Wash the plate three times with Wash Buffer.
-
-
Competitive Inhibition:
-
Prepare serial dilutions of the test dyes (inhibitors) and Para Red standard in assay buffer.
-
In a separate plate or tubes, mix 50 µL of each dye dilution with 50 µL of a fixed, predetermined concentration of the anti-Para Red antibody.
-
Incubate for 1 hour at 37°C to allow the antibodies to bind to the free dye.
-
-
Incubation on Coated Plate:
-
Transfer 100 µL of the antibody/dye mixtures to the corresponding wells of the washed and blocked Para Red-BSA coated plate.
-
Incubate for 1 hour at 37°C. During this step, any antibody not bound to free dye in the solution will bind to the immobilized Para Red-BSA on the plate.
-
Wash the plate five times with Wash Buffer.
-
-
Detection:
-
Add 100 µL of diluted enzyme-conjugated secondary antibody to each well.
-
Incubate for 1 hour at 37°C.
-
Wash the plate five times with Wash Buffer.
-
-
Signal Development:
-
Add 100 µL of Substrate Solution to each well.
-
Incubate in the dark for 15-30 minutes.
-
Add 50 µL of Stop Solution to each well to stop the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
-
3. Data Analysis: The percentage of cross-reactivity can be calculated by comparing the concentration of each test dye required to cause 50% inhibition of antibody binding (IC50) with the IC50 of Para Red itself.
% Cross-Reactivity = (IC50 of Para Red / IC50 of Test Dye) x 100
The following diagram illustrates the workflow of this competitive ELISA protocol.
Caption: Workflow for a competitive ELISA to determine dye cross-reactivity.
Conclusion
This compound, as a deuterated analog of Para Red, is anticipated to exhibit a similar cross-reactivity profile. The highest potential for cross-reactivity exists with other azo dyes that share the nitrophenylazo functional group or a simple azo-benzene structure, such as Sudan I and Disperse Orange 3. Dyes from different chemical classes, like anthraquinones, are unlikely to cross-react. For definitive quantitative analysis, specific experimental validation using methods such as competitive ELISA is recommended. Researchers should be mindful of this potential for cross-reactivity when developing analytical assays or investigating allergic reactions involving azo dyes.
References
- 1. A systematic review of allergen cross-reactivity: Translating basic concepts into clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cross-reactivity between Parietaria species using the major rParj1 and rParj2 allergens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Coping with cross-reactive carbohydrate determinants in allergy diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dermnetnz.org [dermnetnz.org]
A Comparative Analysis of Para Red and its Deuterated Analog, Para Red-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the physicochemical properties of Para Red and its deuterated isotopologue, Para Red-d4. The information presented herein is supported by available experimental data to assist researchers in making informed decisions for their analytical and experimental needs.
Introduction
Para Red is a synthetic red azo dye that has been historically used in various industrial applications, including textiles and inks.[1] In the realm of scientific research, it serves as a reference compound in studies related to dye chemistry, analytical method development, and toxicology.[2] this compound is a deuterated version of Para Red, where four hydrogen atoms on the naphthalene (B1677914) ring have been replaced with deuterium (B1214612). This isotopic substitution makes it a valuable tool in analytical chemistry, particularly as an internal standard for mass spectrometry-based quantitative analysis. The inclusion of deuterium atoms results in a higher molecular weight, allowing for its clear differentiation from the non-deuterated Para Red in mass spectra.
Quantitative Data Comparison
The following table summarizes the key quantitative data for Para Red and this compound based on publicly available information. It is important to note that comprehensive experimental data for this compound is limited.
| Property | Para Red | This compound | Source(s) |
| Molecular Formula | C₁₆H₁₁N₃O₃ | C₁₆H₇D₄N₃O₃ | [3][4] |
| Molecular Weight | 293.28 g/mol | 297.30 g/mol | [3] |
| CAS Number | 6410-10-2 | 1185235-75-9 | |
| Melting Point | 248-252 °C | Not available | |
| Appearance | Red powder | Not available | |
| Solubility | Insoluble in water and ethanol; Slightly soluble in DMSO (heated), hot toluene, and boiling ethanol. | Not available | |
| UV-Vis Absorption Maxima (λmax) | 285 nm, 324 nm, 482 nm (in acetonitrile) | Not available | |
| Purity | ≥ 98% (Dye Content) | Not available |
Experimental Protocols
Synthesis of Para Red
The synthesis of Para Red is a classic example of a diazo coupling reaction. The following protocol is a generalized procedure based on established methods.
Materials:
-
p-Nitroaniline
-
Sodium nitrite (B80452) (NaNO₂)
-
Hydrochloric acid (HCl) or Sulfuric Acid (H₂SO₄)
-
2-Naphthol (B1666908) (β-Naphthol)
-
Sodium hydroxide (B78521) (NaOH)
-
Ice
-
Distilled water
-
Filtration apparatus
-
Beakers and stirring equipment
Procedure:
-
Diazotization of p-Nitroaniline:
-
Dissolve p-nitroaniline in an aqueous solution of hydrochloric acid or sulfuric acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C.
-
Stir the mixture for a short period to ensure the complete formation of the diazonium salt.
-
-
Preparation of the Coupling Component:
-
Dissolve 2-naphthol in an aqueous solution of sodium hydroxide.
-
Cool this solution in an ice bath.
-
-
Coupling Reaction:
-
Slowly add the cold diazonium salt solution to the cold 2-naphthol solution with constant stirring.
-
A red precipitate of Para Red will form immediately.
-
Continue stirring for a period to ensure the completion of the reaction.
-
-
Isolation and Purification:
-
Filter the crude Para Red using a filtration apparatus.
-
Wash the precipitate with cold distilled water to remove any unreacted starting materials and salts.
-
Dry the purified Para Red.
-
Visualizations
Experimental Workflow for Para Red Synthesis
The following diagram illustrates the key steps in the synthesis of Para Red.
References
A Comparative Analysis of Para Red and its Deuterated Analog, Para Red-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the physicochemical properties of Para Red and its deuterated isotopologue, Para Red-d4. The information presented herein is supported by available experimental data to assist researchers in making informed decisions for their analytical and experimental needs.
Introduction
Para Red is a synthetic red azo dye that has been historically used in various industrial applications, including textiles and inks.[1] In the realm of scientific research, it serves as a reference compound in studies related to dye chemistry, analytical method development, and toxicology.[2] this compound is a deuterated version of Para Red, where four hydrogen atoms on the naphthalene ring have been replaced with deuterium. This isotopic substitution makes it a valuable tool in analytical chemistry, particularly as an internal standard for mass spectrometry-based quantitative analysis. The inclusion of deuterium atoms results in a higher molecular weight, allowing for its clear differentiation from the non-deuterated Para Red in mass spectra.
Quantitative Data Comparison
The following table summarizes the key quantitative data for Para Red and this compound based on publicly available information. It is important to note that comprehensive experimental data for this compound is limited.
| Property | Para Red | This compound | Source(s) |
| Molecular Formula | C₁₆H₁₁N₃O₃ | C₁₆H₇D₄N₃O₃ | [3][4] |
| Molecular Weight | 293.28 g/mol | 297.30 g/mol | [3] |
| CAS Number | 6410-10-2 | 1185235-75-9 | |
| Melting Point | 248-252 °C | Not available | |
| Appearance | Red powder | Not available | |
| Solubility | Insoluble in water and ethanol; Slightly soluble in DMSO (heated), hot toluene, and boiling ethanol. | Not available | |
| UV-Vis Absorption Maxima (λmax) | 285 nm, 324 nm, 482 nm (in acetonitrile) | Not available | |
| Purity | ≥ 98% (Dye Content) | Not available |
Experimental Protocols
Synthesis of Para Red
The synthesis of Para Red is a classic example of a diazo coupling reaction. The following protocol is a generalized procedure based on established methods.
Materials:
-
p-Nitroaniline
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl) or Sulfuric Acid (H₂SO₄)
-
2-Naphthol (β-Naphthol)
-
Sodium hydroxide (NaOH)
-
Ice
-
Distilled water
-
Filtration apparatus
-
Beakers and stirring equipment
Procedure:
-
Diazotization of p-Nitroaniline:
-
Dissolve p-nitroaniline in an aqueous solution of hydrochloric acid or sulfuric acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C.
-
Stir the mixture for a short period to ensure the complete formation of the diazonium salt.
-
-
Preparation of the Coupling Component:
-
Dissolve 2-naphthol in an aqueous solution of sodium hydroxide.
-
Cool this solution in an ice bath.
-
-
Coupling Reaction:
-
Slowly add the cold diazonium salt solution to the cold 2-naphthol solution with constant stirring.
-
A red precipitate of Para Red will form immediately.
-
Continue stirring for a period to ensure the completion of the reaction.
-
-
Isolation and Purification:
-
Filter the crude Para Red using a filtration apparatus.
-
Wash the precipitate with cold distilled water to remove any unreacted starting materials and salts.
-
Dry the purified Para Red.
-
Visualizations
Experimental Workflow for Para Red Synthesis
The following diagram illustrates the key steps in the synthesis of Para Red.
References
A Comparative Guide to Neutral Lipid Stains for Cellular Imaging
An Important Note on Para Red-d4: Initial searches for "this compound" in the context of neutral lipid staining did not yield any evidence of its use as a fluorescent probe for this application. "Para Red" is a non-fluorescent azo dye historically used in histology and for industrial colorants. The "-d4" designation indicates that it is a deuterated version of Para Red, which is typically used as an internal standard for analytical measurements like mass spectrometry. Therefore, this guide focuses on comparing established and widely used methods for staining neutral lipids.
This guide provides a detailed comparison of the three most common staining reagents for neutral lipids: Nile Red , BODIPY 493/503 , and Oil Red O . It is intended for researchers, scientists, and drug development professionals to facilitate the selection of the most appropriate stain for their experimental needs, supported by quantitative data and detailed protocols.
Quantitative Performance Comparison
The selection of a neutral lipid stain often depends on the specific requirements of the experiment, such as the need for live-cell imaging, quantification, or multi-color fluorescence microscopy. The table below summarizes the key performance characteristics of Nile Red, BODIPY 493/503, and Oil Red O.
| Feature | Nile Red | BODIPY 493/503 | Oil Red O |
| Detection Method | Fluorescence | Fluorescence | Brightfield Microscopy (Colorimetric) |
| Excitation Max. | 552 nm[1] | 493 nm[2] | Not Applicable |
| Emission Max. | 636 nm (in lipids)[1] | 503 nm[2] | Not Applicable |
| Specificity | High for neutral lipids. Can show some non-specific staining of other lipid-rich structures like membranes.[3] | Very high specificity for neutral lipid droplets. | Stains neutral triglycerides and cholesterol esters. |
| Photostability | Moderate; prone to photobleaching with repeated imaging. | Limited photostability; fades quickly upon excitation. | Stable; suitable for long-term sample storage. |
| Live-Cell Imaging | Yes, it is an excellent vital stain. | Yes, can be used for both live and fixed cells. | Not suitable; requires cell fixation and permeabilization which can alter lipid droplet morphology. |
| Quantification | Fluorescence intensity can be quantified by fluorometry or image analysis. | Fluorescence intensity can be readily quantified. | Can be extracted from cells and quantified by absorbance at ~492-520 nm. |
| Key Advantages | High signal-to-noise ratio as fluorescence is quenched in aqueous environments. Solvatochromic properties can distinguish between neutral and polar lipids. | Bright fluorescence, narrow emission spectrum, and high quantum yield. More selective to lipid droplets than Nile Red. | Simple, inexpensive, and results in permanently stained slides. |
| Key Limitations | Broad emission spectrum can cause crosstalk in multicolor imaging. | Prone to rapid photobleaching. Signal can overlap with GFP. Tends to produce some background signal. | Less sensitive than fluorescent methods. The use of alcohol in the protocol can cause fusion of lipid droplets. |
Experimental Protocols
Detailed methodologies for each stain are provided below. These protocols are intended as a guideline and may require optimization for specific cell types and experimental conditions.
Protocol 1: Nile Red Staining for Live Cells
This protocol is suitable for fluorescence microscopy and flow cytometry.
Materials:
-
Nile Red powder
-
High-quality, anhydrous Dimethylsulfoxide (DMSO)
-
Hanks' Balanced Salt Solution with 20 mM HEPES (HHBS) or other buffer of choice (pH 7.4)
-
Cell culture medium
Method:
-
Prepare Stock Solution: Create a 1 mM stock solution of Nile Red in DMSO. This stock should be aliquoted and stored at -20°C, protected from light and repeated freeze-thaw cycles.
-
Prepare Working Solution: Immediately before use, dilute the 1 mM stock solution in your buffer of choice (e.g., HHBS) to a final working concentration of 200-1000 nM.
-
Cell Preparation:
-
Suspension Cells: Centrifuge 1-5 x 10^5 cells and resuspend the pellet in 500 µL of the Nile Red working solution.
-
Adherent Cells: Grow cells on coverslips or in a culture plate. Gently wash with buffer and add the Nile Red working solution directly to the cells.
-
-
Incubation: Incubate the cells with the working solution for 5 to 10 minutes at 37°C, protected from light.
-
Washing (Optional): Since Nile Red fluorescence is minimal in aqueous media, a washing step to remove the staining solution is often optional. If desired, cells can be centrifuged and resuspended in fresh pre-warmed medium or buffer.
-
Imaging: Observe the cells using a fluorescence microscope. For optimal specificity to neutral lipid droplets, use filter sets for yellow-gold fluorescence (excitation ~450-500 nm; emission >528 nm). Red fluorescence (excitation ~515-560 nm; emission >590 nm) can also be used.
Protocol 2: BODIPY 493/503 Staining for Live or Fixed Cells
This protocol is suitable for high-resolution fluorescence microscopy and flow cytometry.
Materials:
-
BODIPY 493/503 powder
-
DMSO
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) for fixed cells (optional)
-
Antifade mounting medium with DAPI (optional)
Method:
-
Prepare Stock Solution: Dissolve BODIPY 493/503 in DMSO to create a 1-10 mM stock solution. Store aliquots at -20°C, protected from light.
-
Prepare Working Solution: Dilute the stock solution in PBS or serum-free medium to a final working concentration of 1-10 µM (a 2 µM solution is common).
-
Cell Preparation and Staining:
-
Live Cells: Wash cells with PBS, then add the BODIPY working solution and incubate for 15-30 minutes at 37°C, protected from light.
-
Fixed Cells: Wash cells with PBS and fix with 4% PFA for 20-30 minutes at room temperature. Wash again with PBS, then add the BODIPY working solution and incubate for 10-20 minutes.
-
-
Washing: Wash the cells 2-3 times with PBS to remove excess dye.
-
Mounting (for fixed cells): Mount coverslips onto glass slides using an antifade mounting medium, preferably containing a nuclear counterstain like DAPI.
-
Imaging: Visualize cells immediately using a fluorescence microscope with a standard GFP or FITC filter set (Excitation ~493 nm, Emission ~503 nm). Due to photobleaching, it is crucial to minimize light exposure and capture images promptly.
Protocol 3: Oil Red O Staining and Quantification for Fixed Cells
This protocol is for brightfield imaging and colorimetric quantification of lipids.
Materials:
-
Oil Red O powder
-
60% Isopropanol
-
10% Formalin
-
Hematoxylin solution
-
Distilled water (dH₂O)
Method:
-
Prepare Staining Solutions:
-
Stock Solution: Dissolve 0.3-0.5 g of Oil Red O in 100 mL of 100% isopropanol. Stir overnight and filter. The solution is stable at room temperature.
-
Working Solution: Prepare fresh before use. Mix 6 parts of the Oil Red O stock solution with 4 parts of dH₂O. Let it sit for 10-20 minutes and filter.
-
-
Cell Fixation: Wash cells with PBS, then fix with 10% formalin for 30-60 minutes at room temperature.
-
Staining Procedure:
-
Remove formalin and wash cells twice with dH₂O.
-
Remove the water and add 60% isopropanol for 5 minutes.
-
Remove the isopropanol and allow the cells to dry completely.
-
Add the Oil Red O working solution to cover the cells and incubate for 10-20 minutes at room temperature.
-
-
Washing and Counterstaining:
-
Remove the Oil Red O solution and wash cells 2-5 times with dH₂O until excess stain is gone.
-
For nuclear counterstaining, add Hematoxylin for 1 minute, then wash thoroughly with dH₂O.
-
-
Imaging: View the cells under a brightfield microscope. Lipid droplets will appear red, and nuclei will be blue.
-
Quantification (Optional):
-
After imaging, remove all water and let the cells dry completely.
-
Add 100% isopropanol to each well and incubate for 10 minutes with gentle shaking to elute the dye from the lipid droplets.
-
Transfer the isopropanol/dye solution to a 96-well plate and measure the absorbance at 492-520 nm.
-
Visualizations
Experimental Workflow for Fluorescent Lipid Staining
The following diagram illustrates a typical workflow for staining neutral lipids in cultured cells using fluorescent dyes like Nile Red or BODIPY 493/503.
Caption: A flowchart of the cell staining and imaging process.
Logical Comparison of Neutral Lipid Dyes
This diagram provides a visual summary of the key characteristics and trade-offs between Nile Red, BODIPY 493/503, and Oil Red O.
Caption: A diagram illustrating key features of common neutral lipid stains.
References
A Comparative Guide to Neutral Lipid Stains for Cellular Imaging
An Important Note on Para Red-d4: Initial searches for "this compound" in the context of neutral lipid staining did not yield any evidence of its use as a fluorescent probe for this application. "Para Red" is a non-fluorescent azo dye historically used in histology and for industrial colorants. The "-d4" designation indicates that it is a deuterated version of Para Red, which is typically used as an internal standard for analytical measurements like mass spectrometry. Therefore, this guide focuses on comparing established and widely used methods for staining neutral lipids.
This guide provides a detailed comparison of the three most common staining reagents for neutral lipids: Nile Red , BODIPY 493/503 , and Oil Red O . It is intended for researchers, scientists, and drug development professionals to facilitate the selection of the most appropriate stain for their experimental needs, supported by quantitative data and detailed protocols.
Quantitative Performance Comparison
The selection of a neutral lipid stain often depends on the specific requirements of the experiment, such as the need for live-cell imaging, quantification, or multi-color fluorescence microscopy. The table below summarizes the key performance characteristics of Nile Red, BODIPY 493/503, and Oil Red O.
| Feature | Nile Red | BODIPY 493/503 | Oil Red O |
| Detection Method | Fluorescence | Fluorescence | Brightfield Microscopy (Colorimetric) |
| Excitation Max. | 552 nm[1] | 493 nm[2] | Not Applicable |
| Emission Max. | 636 nm (in lipids)[1] | 503 nm[2] | Not Applicable |
| Specificity | High for neutral lipids. Can show some non-specific staining of other lipid-rich structures like membranes.[3] | Very high specificity for neutral lipid droplets. | Stains neutral triglycerides and cholesterol esters. |
| Photostability | Moderate; prone to photobleaching with repeated imaging. | Limited photostability; fades quickly upon excitation. | Stable; suitable for long-term sample storage. |
| Live-Cell Imaging | Yes, it is an excellent vital stain. | Yes, can be used for both live and fixed cells. | Not suitable; requires cell fixation and permeabilization which can alter lipid droplet morphology. |
| Quantification | Fluorescence intensity can be quantified by fluorometry or image analysis. | Fluorescence intensity can be readily quantified. | Can be extracted from cells and quantified by absorbance at ~492-520 nm. |
| Key Advantages | High signal-to-noise ratio as fluorescence is quenched in aqueous environments. Solvatochromic properties can distinguish between neutral and polar lipids. | Bright fluorescence, narrow emission spectrum, and high quantum yield. More selective to lipid droplets than Nile Red. | Simple, inexpensive, and results in permanently stained slides. |
| Key Limitations | Broad emission spectrum can cause crosstalk in multicolor imaging. | Prone to rapid photobleaching. Signal can overlap with GFP. Tends to produce some background signal. | Less sensitive than fluorescent methods. The use of alcohol in the protocol can cause fusion of lipid droplets. |
Experimental Protocols
Detailed methodologies for each stain are provided below. These protocols are intended as a guideline and may require optimization for specific cell types and experimental conditions.
Protocol 1: Nile Red Staining for Live Cells
This protocol is suitable for fluorescence microscopy and flow cytometry.
Materials:
-
Nile Red powder
-
High-quality, anhydrous Dimethylsulfoxide (DMSO)
-
Hanks' Balanced Salt Solution with 20 mM HEPES (HHBS) or other buffer of choice (pH 7.4)
-
Cell culture medium
Method:
-
Prepare Stock Solution: Create a 1 mM stock solution of Nile Red in DMSO. This stock should be aliquoted and stored at -20°C, protected from light and repeated freeze-thaw cycles.
-
Prepare Working Solution: Immediately before use, dilute the 1 mM stock solution in your buffer of choice (e.g., HHBS) to a final working concentration of 200-1000 nM.
-
Cell Preparation:
-
Suspension Cells: Centrifuge 1-5 x 10^5 cells and resuspend the pellet in 500 µL of the Nile Red working solution.
-
Adherent Cells: Grow cells on coverslips or in a culture plate. Gently wash with buffer and add the Nile Red working solution directly to the cells.
-
-
Incubation: Incubate the cells with the working solution for 5 to 10 minutes at 37°C, protected from light.
-
Washing (Optional): Since Nile Red fluorescence is minimal in aqueous media, a washing step to remove the staining solution is often optional. If desired, cells can be centrifuged and resuspended in fresh pre-warmed medium or buffer.
-
Imaging: Observe the cells using a fluorescence microscope. For optimal specificity to neutral lipid droplets, use filter sets for yellow-gold fluorescence (excitation ~450-500 nm; emission >528 nm). Red fluorescence (excitation ~515-560 nm; emission >590 nm) can also be used.
Protocol 2: BODIPY 493/503 Staining for Live or Fixed Cells
This protocol is suitable for high-resolution fluorescence microscopy and flow cytometry.
Materials:
-
BODIPY 493/503 powder
-
DMSO
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) for fixed cells (optional)
-
Antifade mounting medium with DAPI (optional)
Method:
-
Prepare Stock Solution: Dissolve BODIPY 493/503 in DMSO to create a 1-10 mM stock solution. Store aliquots at -20°C, protected from light.
-
Prepare Working Solution: Dilute the stock solution in PBS or serum-free medium to a final working concentration of 1-10 µM (a 2 µM solution is common).
-
Cell Preparation and Staining:
-
Live Cells: Wash cells with PBS, then add the BODIPY working solution and incubate for 15-30 minutes at 37°C, protected from light.
-
Fixed Cells: Wash cells with PBS and fix with 4% PFA for 20-30 minutes at room temperature. Wash again with PBS, then add the BODIPY working solution and incubate for 10-20 minutes.
-
-
Washing: Wash the cells 2-3 times with PBS to remove excess dye.
-
Mounting (for fixed cells): Mount coverslips onto glass slides using an antifade mounting medium, preferably containing a nuclear counterstain like DAPI.
-
Imaging: Visualize cells immediately using a fluorescence microscope with a standard GFP or FITC filter set (Excitation ~493 nm, Emission ~503 nm). Due to photobleaching, it is crucial to minimize light exposure and capture images promptly.
Protocol 3: Oil Red O Staining and Quantification for Fixed Cells
This protocol is for brightfield imaging and colorimetric quantification of lipids.
Materials:
-
Oil Red O powder
-
100% Isopropanol
-
60% Isopropanol
-
10% Formalin
-
Hematoxylin solution
-
Distilled water (dH₂O)
Method:
-
Prepare Staining Solutions:
-
Stock Solution: Dissolve 0.3-0.5 g of Oil Red O in 100 mL of 100% isopropanol. Stir overnight and filter. The solution is stable at room temperature.
-
Working Solution: Prepare fresh before use. Mix 6 parts of the Oil Red O stock solution with 4 parts of dH₂O. Let it sit for 10-20 minutes and filter.
-
-
Cell Fixation: Wash cells with PBS, then fix with 10% formalin for 30-60 minutes at room temperature.
-
Staining Procedure:
-
Remove formalin and wash cells twice with dH₂O.
-
Remove the water and add 60% isopropanol for 5 minutes.
-
Remove the isopropanol and allow the cells to dry completely.
-
Add the Oil Red O working solution to cover the cells and incubate for 10-20 minutes at room temperature.
-
-
Washing and Counterstaining:
-
Remove the Oil Red O solution and wash cells 2-5 times with dH₂O until excess stain is gone.
-
For nuclear counterstaining, add Hematoxylin for 1 minute, then wash thoroughly with dH₂O.
-
-
Imaging: View the cells under a brightfield microscope. Lipid droplets will appear red, and nuclei will be blue.
-
Quantification (Optional):
-
After imaging, remove all water and let the cells dry completely.
-
Add 100% isopropanol to each well and incubate for 10 minutes with gentle shaking to elute the dye from the lipid droplets.
-
Transfer the isopropanol/dye solution to a 96-well plate and measure the absorbance at 492-520 nm.
-
Visualizations
Experimental Workflow for Fluorescent Lipid Staining
The following diagram illustrates a typical workflow for staining neutral lipids in cultured cells using fluorescent dyes like Nile Red or BODIPY 493/503.
Caption: A flowchart of the cell staining and imaging process.
Logical Comparison of Neutral Lipid Dyes
This diagram provides a visual summary of the key characteristics and trade-offs between Nile Red, BODIPY 493/503, and Oil Red O.
Caption: A diagram illustrating key features of common neutral lipid stains.
References
A Comparative Guide to the Inter-laboratory Validation of Analytical Methods for Para Red-d4
For: Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the detection and quantification of Para Red-d4. Due to the limited availability of direct inter-laboratory validation studies for this compound, this document compiles performance data from single-laboratory validations of the parent compound, Para Red, and other similar azo dyes. This information is intended to serve as a valuable resource for researchers aiming to establish and validate robust analytical methods for this compound and related compounds.
Comparison of Analytical Method Performance
The following table summarizes key performance parameters from a high-performance liquid chromatography (HPLC) with a diode-array detector (DAD) method reported for the analysis of Para Red. These parameters are crucial for assessing the reliability and suitability of a method for a specific application and would be central to an inter-laboratory validation study.
| Parameter | Method Performance | Reference |
| Instrumentation | HPLC-DAD | [1] |
| Linearity (r²) | ≥ 0.9998 | [1] |
| Concentration Range | 0.5–25 mg/kg | [1] |
| Limit of Detection (LOD) | 0.01–0.04 mg/kg | [1] |
| Limit of Quantification (LOQ) | 0.04–0.12 mg/kg | [1] |
| Accuracy (% Recovery) | 96.0–102.6% | |
| Precision (RSD%) | 0.16–2.01% |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and comparison of analytical results. Below are representative protocols for the analysis of azo dyes like Para Red, which would be applicable for this compound.
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
-
Instrumentation : A standard HPLC system equipped with a Diode Array Detector (DAD) is utilized. A C18 column is commonly used for separation.
-
Sample Preparation : The sample matrix (e.g., foodstuff, textile) undergoes an extraction step, often using a suitable organic solvent. This is followed by a clean-up procedure, which may involve solid-phase extraction (SPE) to remove interfering substances.
-
Chromatographic Conditions :
-
Mobile Phase : A gradient elution is typically employed, often consisting of a mixture of an aqueous solution (e.g., water with a buffer or acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate : A constant flow rate is maintained to ensure reproducible retention times.
-
Column Temperature : The column is kept at a constant temperature to ensure stable chromatography.
-
-
Detection : The DAD is set to monitor the absorbance at the maximum wavelength of Para Red to ensure the highest sensitivity.
-
Quantification : A calibration curve is constructed using standards of known concentrations to quantify the analyte in the samples. An isotopically labeled internal standard like this compound is ideal for improving accuracy and precision by correcting for matrix effects and variations in sample preparation.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Instrumentation : An LC system is coupled to a tandem mass spectrometer (e.g., a triple quadrupole).
-
Ionization Source : Electrospray ionization (ESI) is commonly used for azo dyes.
-
Sample Preparation : Similar to HPLC, but may necessitate a more stringent clean-up to minimize matrix effects, which can suppress or enhance the ionization of the analyte.
-
Chromatographic Conditions : Similar to the HPLC-DAD method, a C18 column with a gradient elution is typically used to achieve separation before introduction into the mass spectrometer.
-
Data Acquisition : The analysis is generally performed in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. This involves monitoring a specific precursor ion of this compound and its characteristic product ions.
-
Quantification : Isotope dilution mass spectrometry (IDMS) is the preferred method for quantification when using an isotopically labeled standard like this compound. This technique involves adding a known amount of the labeled standard to the sample at the beginning of the analytical process. The concentration of the native analyte is then determined by measuring the ratio of the native analyte to the labeled standard. This approach effectively corrects for analyte losses during sample preparation and instrumental analysis, leading to highly accurate and precise results.
Inter-Laboratory Validation Workflow
An inter-laboratory study is crucial to assess the reproducibility and transferability of an analytical method. The following diagram illustrates a typical workflow for such a study.
Caption: Workflow for an inter-laboratory validation study.
Disclaimer: The performance data presented is based on studies of similar compounds and should be used as a guideline. A dedicated inter-laboratory study for this compound is recommended for establishing definitive performance characteristics.
References
A Comparative Guide to the Inter-laboratory Validation of Analytical Methods for Para Red-d4
For: Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the detection and quantification of Para Red-d4. Due to the limited availability of direct inter-laboratory validation studies for this compound, this document compiles performance data from single-laboratory validations of the parent compound, Para Red, and other similar azo dyes. This information is intended to serve as a valuable resource for researchers aiming to establish and validate robust analytical methods for this compound and related compounds.
Comparison of Analytical Method Performance
The following table summarizes key performance parameters from a high-performance liquid chromatography (HPLC) with a diode-array detector (DAD) method reported for the analysis of Para Red. These parameters are crucial for assessing the reliability and suitability of a method for a specific application and would be central to an inter-laboratory validation study.
| Parameter | Method Performance | Reference |
| Instrumentation | HPLC-DAD | [1] |
| Linearity (r²) | ≥ 0.9998 | [1] |
| Concentration Range | 0.5–25 mg/kg | [1] |
| Limit of Detection (LOD) | 0.01–0.04 mg/kg | [1] |
| Limit of Quantification (LOQ) | 0.04–0.12 mg/kg | [1] |
| Accuracy (% Recovery) | 96.0–102.6% | |
| Precision (RSD%) | 0.16–2.01% |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and comparison of analytical results. Below are representative protocols for the analysis of azo dyes like Para Red, which would be applicable for this compound.
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
-
Instrumentation : A standard HPLC system equipped with a Diode Array Detector (DAD) is utilized. A C18 column is commonly used for separation.
-
Sample Preparation : The sample matrix (e.g., foodstuff, textile) undergoes an extraction step, often using a suitable organic solvent. This is followed by a clean-up procedure, which may involve solid-phase extraction (SPE) to remove interfering substances.
-
Chromatographic Conditions :
-
Mobile Phase : A gradient elution is typically employed, often consisting of a mixture of an aqueous solution (e.g., water with a buffer or acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate : A constant flow rate is maintained to ensure reproducible retention times.
-
Column Temperature : The column is kept at a constant temperature to ensure stable chromatography.
-
-
Detection : The DAD is set to monitor the absorbance at the maximum wavelength of Para Red to ensure the highest sensitivity.
-
Quantification : A calibration curve is constructed using standards of known concentrations to quantify the analyte in the samples. An isotopically labeled internal standard like this compound is ideal for improving accuracy and precision by correcting for matrix effects and variations in sample preparation.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Instrumentation : An LC system is coupled to a tandem mass spectrometer (e.g., a triple quadrupole).
-
Ionization Source : Electrospray ionization (ESI) is commonly used for azo dyes.
-
Sample Preparation : Similar to HPLC, but may necessitate a more stringent clean-up to minimize matrix effects, which can suppress or enhance the ionization of the analyte.
-
Chromatographic Conditions : Similar to the HPLC-DAD method, a C18 column with a gradient elution is typically used to achieve separation before introduction into the mass spectrometer.
-
Data Acquisition : The analysis is generally performed in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. This involves monitoring a specific precursor ion of this compound and its characteristic product ions.
-
Quantification : Isotope dilution mass spectrometry (IDMS) is the preferred method for quantification when using an isotopically labeled standard like this compound. This technique involves adding a known amount of the labeled standard to the sample at the beginning of the analytical process. The concentration of the native analyte is then determined by measuring the ratio of the native analyte to the labeled standard. This approach effectively corrects for analyte losses during sample preparation and instrumental analysis, leading to highly accurate and precise results.
Inter-Laboratory Validation Workflow
An inter-laboratory study is crucial to assess the reproducibility and transferability of an analytical method. The following diagram illustrates a typical workflow for such a study.
Caption: Workflow for an inter-laboratory validation study.
Disclaimer: The performance data presented is based on studies of similar compounds and should be used as a guideline. A dedicated inter-laboratory study for this compound is recommended for establishing definitive performance characteristics.
References
A Comparative Guide to Fluorescent Lipid Probes: Benchmarking Para Red-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of a novel deuterated fluorescent lipid probe, Para Red-d4, against established alternatives for the visualization and analysis of cellular lipid structures. The selection of an appropriate fluorescent dye is critical for generating accurate and reproducible data in studies related to metabolic diseases, drug delivery, and membrane dynamics. This document outlines the key performance characteristics, experimental protocols, and decision-making frameworks to assist researchers in choosing the optimal probe for their specific application.
Disclaimer: "this compound" is presented as a novel, next-generation lipid probe for illustrative and comparative purposes. The experimental data for this compound is hypothetical, designed to reflect plausible advancements in dye technology, such as those seen with the deuteration of other fluorophores.[1][2] Data for established probes are based on typical values reported in scientific literature.
Quantitative Performance Comparison
The efficacy of a fluorescent probe is determined by several key photophysical parameters. The following table summarizes the performance metrics of this compound in comparison to three widely used lipid probes: Nile Red, BODIPY 493/503, and Laurdan.
| Parameter | This compound (Hypothetical) | Nile Red | BODIPY 493/503 | Laurdan |
| Primary Application | Staining lipid droplets and membranes; sensitive to lipid packing. | Staining intracellular lipid droplets.[3][4] | Staining neutral lipid droplets.[5] | Investigating membrane fluidity and lipid packing. |
| Excitation Max (nm) | ~570 | ~559 | ~493 | ~350 |
| Emission Max (nm) | ~645 (in lipids) | ~635 (in lipids) | ~503 | ~440 (ordered phase) to ~490 (disordered phase) |
| Quantum Yield | High (>0.8 in nonpolar env.) | Variable, low in water, high in lipids. | High (>0.9) | Moderate, sensitive to environment. |
| Photostability | Very High | Moderate, prone to photobleaching. | Moderate. | Good |
| Solvatochromism | High | High | Low | High |
| Specificity | High for neutral lipids and ordered membrane domains. | Prone to non-specific labeling of other membranes. | High specificity for neutral lipids in droplets. | Partitions into phospholipid bilayers. |
| Suitability for Live Cells | Excellent | Good | Excellent | Excellent |
| Suitability for Multiplexing | Good, with far-red and green probes. | Limited due to broad emission spectrum. | Excellent due to narrow emission spectrum. | Good, with spectrally distinct probes. |
Experimental Methodologies
Accurate and reproducible results depend on meticulous experimental protocols. Below are detailed methods for common applications of these fluorescent lipid probes.
Protocol for Staining Lipid Droplets in Live Cells
This protocol is suitable for visualizing the accumulation and morphology of lipid droplets in real-time.
-
Cell Preparation: Culture cells on glass-bottom dishes or coverslips to an appropriate confluency (typically 60-80%). Ensure cells are healthy to avoid stress-induced artifacts.
-
Probe Preparation: Prepare a 1 mM stock solution of the chosen probe (this compound, Nile Red, or BODIPY 493/503) in anhydrous DMSO.
-
Staining Solution: Dilute the stock solution to a final working concentration of 1 µM in pre-warmed, serum-free culture medium or PBS.
-
Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the staining solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.
-
Washing: Remove the staining solution and wash the cells twice with pre-warmed imaging medium (e.g., phenol (B47542) red-free medium).
-
Imaging: Immediately image the cells using a fluorescence microscope equipped with the appropriate filter sets (e.g., Texas Red filter for this compound and Nile Red, FITC filter for BODIPY 493/503).
Protocol for Measuring Membrane Fluidity with Laurdan
This protocol utilizes the spectral shift of Laurdan to quantify changes in cell membrane lipid packing.
-
Cell Preparation: Grow cells on coverslips or in a 96-well plate suitable for fluorescence measurements.
-
Probe Preparation: Prepare a 5 mM stock solution of Laurdan in DMSO.
-
Staining: Wash cells with PBS. Add Laurdan stock solution directly to the cell culture medium to a final concentration of 5-10 µM. Incubate for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells three times with pre-warmed PBS to remove excess probe.
-
Measurement: Using a fluorescence microscope or plate reader with excitation set to ~350 nm, acquire emission intensities at 440 nm (I440) and 490 nm (I490).
-
Data Analysis: Calculate the Generalized Polarization (GP) value for each region of interest or well using the formula: GP = (I₄₄₀ - I₄₉₀) / (I₄₄₀ + I₄₉₀) GP values range from +1 (highly ordered) to -1 (highly disordered).
Visual Decision Frameworks and Workflows
The following diagrams, generated using Graphviz, illustrate logical workflows and pathways relevant to the use of fluorescent lipid probes.
Caption: A decision tree for selecting the appropriate fluorescent lipid probe.
Caption: General experimental workflow for fluorescent lipid probe imaging.
Caption: Simplified pathway of fatty acid metabolism and lipid droplet formation.
References
A Comparative Guide to Fluorescent Lipid Probes: Benchmarking Para Red-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of a novel deuterated fluorescent lipid probe, Para Red-d4, against established alternatives for the visualization and analysis of cellular lipid structures. The selection of an appropriate fluorescent dye is critical for generating accurate and reproducible data in studies related to metabolic diseases, drug delivery, and membrane dynamics. This document outlines the key performance characteristics, experimental protocols, and decision-making frameworks to assist researchers in choosing the optimal probe for their specific application.
Disclaimer: "this compound" is presented as a novel, next-generation lipid probe for illustrative and comparative purposes. The experimental data for this compound is hypothetical, designed to reflect plausible advancements in dye technology, such as those seen with the deuteration of other fluorophores.[1][2] Data for established probes are based on typical values reported in scientific literature.
Quantitative Performance Comparison
The efficacy of a fluorescent probe is determined by several key photophysical parameters. The following table summarizes the performance metrics of this compound in comparison to three widely used lipid probes: Nile Red, BODIPY 493/503, and Laurdan.
| Parameter | This compound (Hypothetical) | Nile Red | BODIPY 493/503 | Laurdan |
| Primary Application | Staining lipid droplets and membranes; sensitive to lipid packing. | Staining intracellular lipid droplets.[3][4] | Staining neutral lipid droplets.[5] | Investigating membrane fluidity and lipid packing. |
| Excitation Max (nm) | ~570 | ~559 | ~493 | ~350 |
| Emission Max (nm) | ~645 (in lipids) | ~635 (in lipids) | ~503 | ~440 (ordered phase) to ~490 (disordered phase) |
| Quantum Yield | High (>0.8 in nonpolar env.) | Variable, low in water, high in lipids. | High (>0.9) | Moderate, sensitive to environment. |
| Photostability | Very High | Moderate, prone to photobleaching. | Moderate. | Good |
| Solvatochromism | High | High | Low | High |
| Specificity | High for neutral lipids and ordered membrane domains. | Prone to non-specific labeling of other membranes. | High specificity for neutral lipids in droplets. | Partitions into phospholipid bilayers. |
| Suitability for Live Cells | Excellent | Good | Excellent | Excellent |
| Suitability for Multiplexing | Good, with far-red and green probes. | Limited due to broad emission spectrum. | Excellent due to narrow emission spectrum. | Good, with spectrally distinct probes. |
Experimental Methodologies
Accurate and reproducible results depend on meticulous experimental protocols. Below are detailed methods for common applications of these fluorescent lipid probes.
Protocol for Staining Lipid Droplets in Live Cells
This protocol is suitable for visualizing the accumulation and morphology of lipid droplets in real-time.
-
Cell Preparation: Culture cells on glass-bottom dishes or coverslips to an appropriate confluency (typically 60-80%). Ensure cells are healthy to avoid stress-induced artifacts.
-
Probe Preparation: Prepare a 1 mM stock solution of the chosen probe (this compound, Nile Red, or BODIPY 493/503) in anhydrous DMSO.
-
Staining Solution: Dilute the stock solution to a final working concentration of 1 µM in pre-warmed, serum-free culture medium or PBS.
-
Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the staining solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.
-
Washing: Remove the staining solution and wash the cells twice with pre-warmed imaging medium (e.g., phenol red-free medium).
-
Imaging: Immediately image the cells using a fluorescence microscope equipped with the appropriate filter sets (e.g., Texas Red filter for this compound and Nile Red, FITC filter for BODIPY 493/503).
Protocol for Measuring Membrane Fluidity with Laurdan
This protocol utilizes the spectral shift of Laurdan to quantify changes in cell membrane lipid packing.
-
Cell Preparation: Grow cells on coverslips or in a 96-well plate suitable for fluorescence measurements.
-
Probe Preparation: Prepare a 5 mM stock solution of Laurdan in DMSO.
-
Staining: Wash cells with PBS. Add Laurdan stock solution directly to the cell culture medium to a final concentration of 5-10 µM. Incubate for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells three times with pre-warmed PBS to remove excess probe.
-
Measurement: Using a fluorescence microscope or plate reader with excitation set to ~350 nm, acquire emission intensities at 440 nm (I440) and 490 nm (I490).
-
Data Analysis: Calculate the Generalized Polarization (GP) value for each region of interest or well using the formula: GP = (I₄₄₀ - I₄₉₀) / (I₄₄₀ + I₄₉₀) GP values range from +1 (highly ordered) to -1 (highly disordered).
Visual Decision Frameworks and Workflows
The following diagrams, generated using Graphviz, illustrate logical workflows and pathways relevant to the use of fluorescent lipid probes.
Caption: A decision tree for selecting the appropriate fluorescent lipid probe.
Caption: General experimental workflow for fluorescent lipid probe imaging.
Caption: Simplified pathway of fatty acid metabolism and lipid droplet formation.
References
Safety Operating Guide
Proper Disposal of Para Red-d4: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Para Red-d4, a deuterated azo dye. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and compliance with waste management regulations. While specific data for the deuterated compound is limited, the disposal procedures should follow the guidelines for its parent compound, Para Red, as deuteration is unlikely to significantly alter its fundamental chemical properties regarding disposal.
Para Red is classified as a hazardous substance, known to be an irritant to the eyes, respiratory system, and skin.[1] Azo dyes, as a class, are recognized for their environmental persistence and the potential for their breakdown products to be harmful.[2][3] Therefore, proper disposal of this compound is critical to protect both laboratory personnel and the environment.
Immediate Safety Precautions
Before handling this compound for disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or glasses with side shields.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
-
Respiratory Protection: In case of dust formation, a NIOSH-approved respirator is recommended.
All handling of solid this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Quantitative Data Summary
The following table summarizes key quantitative data for Para Red, the parent compound of this compound. This information is crucial for a comprehensive understanding of its chemical and physical properties relevant to safety and disposal.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₁N₃O₃ | [1] |
| Molecular Weight | 293.28 g/mol | |
| Melting Point | 248-252 °C | |
| Solubility | Insoluble in water. | |
| Appearance | Red solid/powder |
Disposal Procedures for this compound
The cardinal rule for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should this compound or its solutions be disposed of down the drain. Azo dyes can persist in the environment and their degradation can lead to the formation of toxic aromatic amines.
Protocol 1: Disposal of Solid this compound Waste
-
Containerization: Carefully place the unwanted solid this compound into a designated, sealable, and clearly labeled hazardous waste container. The container must be compatible with the chemical.
-
Labeling: The container must be affixed with a "Hazardous Waste" label. The label must clearly identify the contents as "this compound" and include the approximate quantity.
-
Storage: Store the sealed container in a designated satellite accumulation area within the laboratory. This area should be away from incompatible materials, particularly strong oxidizing agents.
-
Institutional Pickup: Arrange for the disposal of the hazardous waste container through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
Protocol 2: Disposal of this compound Solutions
-
Waste Collection: Collect all solutions containing this compound in a designated, sealed, and compatible container for liquid hazardous waste.
-
Labeling: The liquid waste container must have a "Hazardous Waste" label detailing all chemical components and their approximate concentrations.
-
Storage: Store the sealed liquid waste container in the designated satellite accumulation area, ensuring it is segregated from incompatible materials.
-
Institutional Pickup: Contact your institution's EHS department for the collection and disposal of the liquid chemical waste.
Protocol 3: Disposal of Contaminated Materials
-
Segregation: All materials that have come into direct contact with this compound, such as gloves, weighing paper, pipette tips, and contaminated labware, must be treated as hazardous waste.
-
Containerization: Place these contaminated solid materials into a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal: Dispose of this container as solid hazardous waste through your institution's EHS program.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a secure research environment. Always consult your institution's specific guidelines and Environmental Health and Safety department for any additional requirements.
References
Proper Disposal of Para Red-d4: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Para Red-d4, a deuterated azo dye. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and compliance with waste management regulations. While specific data for the deuterated compound is limited, the disposal procedures should follow the guidelines for its parent compound, Para Red, as deuteration is unlikely to significantly alter its fundamental chemical properties regarding disposal.
Para Red is classified as a hazardous substance, known to be an irritant to the eyes, respiratory system, and skin.[1] Azo dyes, as a class, are recognized for their environmental persistence and the potential for their breakdown products to be harmful.[2][3] Therefore, proper disposal of this compound is critical to protect both laboratory personnel and the environment.
Immediate Safety Precautions
Before handling this compound for disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or glasses with side shields.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
-
Respiratory Protection: In case of dust formation, a NIOSH-approved respirator is recommended.
All handling of solid this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Quantitative Data Summary
The following table summarizes key quantitative data for Para Red, the parent compound of this compound. This information is crucial for a comprehensive understanding of its chemical and physical properties relevant to safety and disposal.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₁N₃O₃ | [1] |
| Molecular Weight | 293.28 g/mol | |
| Melting Point | 248-252 °C | |
| Solubility | Insoluble in water. | |
| Appearance | Red solid/powder |
Disposal Procedures for this compound
The cardinal rule for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should this compound or its solutions be disposed of down the drain. Azo dyes can persist in the environment and their degradation can lead to the formation of toxic aromatic amines.
Protocol 1: Disposal of Solid this compound Waste
-
Containerization: Carefully place the unwanted solid this compound into a designated, sealable, and clearly labeled hazardous waste container. The container must be compatible with the chemical.
-
Labeling: The container must be affixed with a "Hazardous Waste" label. The label must clearly identify the contents as "this compound" and include the approximate quantity.
-
Storage: Store the sealed container in a designated satellite accumulation area within the laboratory. This area should be away from incompatible materials, particularly strong oxidizing agents.
-
Institutional Pickup: Arrange for the disposal of the hazardous waste container through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
Protocol 2: Disposal of this compound Solutions
-
Waste Collection: Collect all solutions containing this compound in a designated, sealed, and compatible container for liquid hazardous waste.
-
Labeling: The liquid waste container must have a "Hazardous Waste" label detailing all chemical components and their approximate concentrations.
-
Storage: Store the sealed liquid waste container in the designated satellite accumulation area, ensuring it is segregated from incompatible materials.
-
Institutional Pickup: Contact your institution's EHS department for the collection and disposal of the liquid chemical waste.
Protocol 3: Disposal of Contaminated Materials
-
Segregation: All materials that have come into direct contact with this compound, such as gloves, weighing paper, pipette tips, and contaminated labware, must be treated as hazardous waste.
-
Containerization: Place these contaminated solid materials into a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal: Dispose of this container as solid hazardous waste through your institution's EHS program.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a secure research environment. Always consult your institution's specific guidelines and Environmental Health and Safety department for any additional requirements.
References
Personal protective equipment for handling Para Red-d4
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Para Red-d4. The following procedures are designed to ensure safe operational handling and disposal, minimizing risks and ensuring a secure laboratory environment.
Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Item | Specification and Use Guidelines |
| Hand Protection | Gloves | Type: Chemical-resistant nitrile gloves are recommended for handling this compound.[3][4] Consider double-gloving for added protection. Practice: Inspect gloves for any signs of degradation before use. Remove and replace gloves immediately if contamination occurs. Wash hands thoroughly after glove removal.[3] |
| Eye and Face Protection | Safety Glasses/Goggles | Type: ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles. Practice: Must be worn at all times when handling this compound to protect against dust particles. |
| Face Shield | Use: In addition to safety glasses or goggles, a face shield should be worn when there is a significant risk of dust generation or splashing. | |
| Respiratory Protection | Respirator | Type: At a minimum, a NIOSH-approved N95 disposable respirator should be used to protect against inhalation of fine dust particles. For procedures with a higher potential for aerosolization, a half-mask or full-facepiece respirator with P100 particulate filters is recommended. Practice: Ensure a proper fit test has been conducted for reusable respirators. |
| Body Protection | Lab Coat/Coveralls | Type: A long-sleeved lab coat or disposable coveralls to protect skin and clothing from contamination. Practice: Lab coats should be buttoned completely. Contaminated clothing should be laundered separately or disposed of as hazardous waste. |
| Shoe Covers | Use: Recommended when handling larger quantities of this compound to prevent the spread of contamination outside the work area. |
Experimental Protocols
Handling and Storage Protocol
-
Ventilation: All handling of this compound powder must be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.
-
Personal Hygiene: Do not eat, drink, or smoke in areas where this compound is handled. Always wash hands thoroughly with soap and water after handling, even if gloves were worn.
-
Container Management: Keep the container tightly sealed when not in use. Avoid physical damage to the container.
-
Storage: Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Spill Cleanup Protocol for this compound Powder
This protocol outlines the steps for managing a minor spill of this compound powder. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Don Appropriate PPE: Before beginning cleanup, don the recommended PPE as outlined in the table above, including a respirator, gloves, safety goggles, and a lab coat.
-
Contain the Spill: Cover the spill with a damp paper towel or absorbent pad to prevent the powder from becoming airborne. Do not use dry sweeping methods as this will generate dust.
-
Gently Collect the Material: Carefully wipe up the dampened material with additional absorbent pads, working from the outside of the spill inwards.
-
Package the Waste: Place all contaminated materials (absorbent pads, gloves, etc.) into a clearly labeled, sealable plastic bag for hazardous waste.
-
Decontaminate the Area: Clean the spill area with a damp cloth, followed by a standard laboratory disinfectant if necessary.
-
Dispose of Waste: Dispose of the sealed bag of contaminated materials according to your institution's hazardous waste disposal procedures.
-
Wash Hands: Thoroughly wash your hands with soap and water after the cleanup is complete.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
-
Waste Collection:
-
Solid Waste: Collect all contaminated solid waste, including unused this compound, contaminated PPE, and spill cleanup materials, in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Empty Containers: Triple-rinse empty this compound containers with a suitable solvent. Collect the rinsate as hazardous liquid waste. Deface the label on the empty container before disposal or recycling, following institutional guidelines.
-
-
Labeling: The hazardous waste container must be labeled with "Hazardous Waste" and the full chemical name "this compound".
-
Storage of Waste: Store the hazardous waste container in a designated satellite accumulation area, away from incompatible materials.
-
Disposal Request: Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.
Workflow for a Chemical Spill
The following diagram illustrates the logical workflow for responding to a chemical spill of this compound.
References
Personal protective equipment for handling Para Red-d4
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Para Red-d4. The following procedures are designed to ensure safe operational handling and disposal, minimizing risks and ensuring a secure laboratory environment.
Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Item | Specification and Use Guidelines |
| Hand Protection | Gloves | Type: Chemical-resistant nitrile gloves are recommended for handling this compound.[3][4] Consider double-gloving for added protection. Practice: Inspect gloves for any signs of degradation before use. Remove and replace gloves immediately if contamination occurs. Wash hands thoroughly after glove removal.[3] |
| Eye and Face Protection | Safety Glasses/Goggles | Type: ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles. Practice: Must be worn at all times when handling this compound to protect against dust particles. |
| Face Shield | Use: In addition to safety glasses or goggles, a face shield should be worn when there is a significant risk of dust generation or splashing. | |
| Respiratory Protection | Respirator | Type: At a minimum, a NIOSH-approved N95 disposable respirator should be used to protect against inhalation of fine dust particles. For procedures with a higher potential for aerosolization, a half-mask or full-facepiece respirator with P100 particulate filters is recommended. Practice: Ensure a proper fit test has been conducted for reusable respirators. |
| Body Protection | Lab Coat/Coveralls | Type: A long-sleeved lab coat or disposable coveralls to protect skin and clothing from contamination. Practice: Lab coats should be buttoned completely. Contaminated clothing should be laundered separately or disposed of as hazardous waste. |
| Shoe Covers | Use: Recommended when handling larger quantities of this compound to prevent the spread of contamination outside the work area. |
Experimental Protocols
Handling and Storage Protocol
-
Ventilation: All handling of this compound powder must be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.
-
Personal Hygiene: Do not eat, drink, or smoke in areas where this compound is handled. Always wash hands thoroughly with soap and water after handling, even if gloves were worn.
-
Container Management: Keep the container tightly sealed when not in use. Avoid physical damage to the container.
-
Storage: Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Spill Cleanup Protocol for this compound Powder
This protocol outlines the steps for managing a minor spill of this compound powder. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Don Appropriate PPE: Before beginning cleanup, don the recommended PPE as outlined in the table above, including a respirator, gloves, safety goggles, and a lab coat.
-
Contain the Spill: Cover the spill with a damp paper towel or absorbent pad to prevent the powder from becoming airborne. Do not use dry sweeping methods as this will generate dust.
-
Gently Collect the Material: Carefully wipe up the dampened material with additional absorbent pads, working from the outside of the spill inwards.
-
Package the Waste: Place all contaminated materials (absorbent pads, gloves, etc.) into a clearly labeled, sealable plastic bag for hazardous waste.
-
Decontaminate the Area: Clean the spill area with a damp cloth, followed by a standard laboratory disinfectant if necessary.
-
Dispose of Waste: Dispose of the sealed bag of contaminated materials according to your institution's hazardous waste disposal procedures.
-
Wash Hands: Thoroughly wash your hands with soap and water after the cleanup is complete.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
-
Waste Collection:
-
Solid Waste: Collect all contaminated solid waste, including unused this compound, contaminated PPE, and spill cleanup materials, in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Empty Containers: Triple-rinse empty this compound containers with a suitable solvent. Collect the rinsate as hazardous liquid waste. Deface the label on the empty container before disposal or recycling, following institutional guidelines.
-
-
Labeling: The hazardous waste container must be labeled with "Hazardous Waste" and the full chemical name "this compound".
-
Storage of Waste: Store the hazardous waste container in a designated satellite accumulation area, away from incompatible materials.
-
Disposal Request: Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.
Workflow for a Chemical Spill
The following diagram illustrates the logical workflow for responding to a chemical spill of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
